Vanadium triiodide
Description
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Structure
2D Structure
Properties
CAS No. |
15513-94-7 |
|---|---|
Molecular Formula |
I3V |
Molecular Weight |
431.6549 g/mol |
IUPAC Name |
triiodovanadium |
InChI |
InChI=1S/3HI.V/h3*1H;/q;;;+3/p-3 |
InChI Key |
AAWFOGYSSVYINI-UHFFFAOYSA-K |
SMILES |
[V].[I-].[I-].[I-] |
Canonical SMILES |
[V](I)(I)I |
Other CAS No. |
15513-94-7 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Electronic Band Structure of Monolayer Vanadium Triiodide (VI3)
Affiliation: Google Research
Abstract
Vanadium triiodide (VI3) has recently emerged as a significant member of the two-dimensional (2D) van der Waals (vdW) magnetic materials family. Its intrinsic ferromagnetism, stable down to the monolayer limit, makes it a promising candidate for next-generation spintronic and magneto-optic devices. A thorough understanding of its electronic band structure is paramount for harnessing its potential. This technical guide provides a comprehensive overview of the electronic properties of monolayer VI3, consolidating findings from both experimental and theoretical investigations. We present key quantitative data, detail the experimental and computational protocols used for its characterization, and illustrate the critical factors influencing its electronic behavior. This document is intended for researchers and scientists engaged in materials science, condensed matter physics, and the development of novel electronic technologies.
Core Electronic and Magnetic Properties
Monolayer this compound (VI3) is a ferromagnetic semiconductor.[1] Unlike its more studied counterpart, chromium triiodide (CrI3), where the valence band maximum (VBM) is dominated by iodine 5p orbitals, the VBM in VI3 is primarily composed of Vanadium 3d states.[2][3][4] The conduction band minimum (CBM) is also dominated by V 3d orbitals.[5]
This distinct orbital character has profound implications for its electronic and magnetic properties. Theoretical calculations that properly account for strong electron correlation and spin-orbit coupling (SOC) are essential to accurately describe its insulating ground state.[2][3] Neglecting these effects often leads to erroneous predictions of metallic or half-metallic behavior.[2][3]
Data Presentation: Summary of Electronic and Magnetic Properties
The following table summarizes the key quantitative parameters reported for monolayer VI3. A notable variance exists between experimental and theoretical values, particularly for the band gap, highlighting the sensitivity of the material's properties to the specific methods and parameters used.
| Property | Experimental Value | Theoretical Value(s) | Method / Conditions |
| Band Gap Type | - | Direct[1][6] | DFT+U+SOC |
| Band Gap (eV) | ≥ 0.85 eV[2][3] | 0.51 eV[1][6] | ARPES |
| 0.6 - 0.67 eV[2][3] | 0.89 eV[5] | Optical Measurement | |
| 0.97 eV[2][3] | DFT+U (Ueff ≈ 3 eV) | ||
| VBM Character | V 3d dominant[2][3] | V 3d dominant[5] | ARPES, DFT |
| CBM Character | - | V 3d dominant[5] | DFT |
| Magnetic Ground State | Ferromagnetic (FM) | Ferromagnetic (FM)[5] | - |
| Curie Temperature, TC (K) | - | ~27 K[5], 29 K[1][6] | Monte Carlo, DFT |
| Magnetic Moment (μB/V) | - | 2.01 μB[5] | DFT |
Factors Influencing the Electronic Band Structure
The electronic properties of monolayer VI3 are highly tunable and sensitive to several key physical parameters.
The Critical Role of Electron Correlation (Hubbard U) and Spin-Orbit Coupling (SOC)
Standard Density Functional Theory (DFT) calculations often fail to capture the insulating nature of VI3. The strong on-site Coulomb repulsion between the 3d electrons of the Vanadium atoms (electron correlation) is not adequately described. The inclusion of a Hubbard U term (in the DFT+U method) is crucial to model this localization of electrons, which opens a band gap.[2][5] Furthermore, spin-orbit coupling (SOC), an interaction between an electron's spin and its orbital motion, is significant due to the presence of heavy iodine atoms and plays a vital role in establishing the magnetic anisotropy and fine-tuning the band structure.[5][6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Valence band electronic structure of the van der Waals ferromagnetic insulators: VI3 and CrI3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arxiv.org [arxiv.org]
- 4. Valence band electronic structure of the van der Waals ferromagnetic insulators: VI3 and CrI3 (Journal Article) | OSTI.GOV [osti.gov]
- 5. arxiv.org [arxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. stumejournals.com [stumejournals.com]
Unveiling the Magnetic Ground State of Bulk Vanadium Triiodide (VI₃): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vanadium triiodide (VI₃) has emerged as a fascinating material in the realm of two-dimensional magnetism, exhibiting a complex interplay between its structural and magnetic properties. This technical guide provides an in-depth exploration of the magnetic ground state of bulk VI₃, summarizing key quantitative data, detailing experimental methodologies for its characterization, and visualizing the experimental workflow. Understanding the intrinsic magnetic nature of bulk VI₃ is crucial for its potential applications in spintronics and other novel technologies.
Introduction
The discovery of magnetism in two-dimensional (2D) van der Waals materials has opened up new avenues for fundamental physics and technological advancements. Bulk VI₃, a layered material, serves as a parent compound for its 2D counterpart and exhibits a ferromagnetic ground state.[1] A thorough understanding of its intrinsic magnetic properties is paramount for harnessing its potential. This guide delves into the established characteristics of bulk VI₃'s magnetic ground state, providing a comprehensive resource for researchers in the field.
Magnetic and Structural Properties
Bulk VI₃ undergoes a structural phase transition before entering a magnetically ordered state. At room temperature, it possesses a monoclinic C2/m crystal structure.[1] Upon cooling, it transitions to a rhombohedral R-3 structure at approximately 79 K.[1] This structural transition is followed by a ferromagnetic ordering at a Curie temperature (Tc) of about 50 K.[1]
The magnetic ground state of VI₃ is ferromagnetic, characterized by the parallel alignment of magnetic moments.[1] It is considered a hard ferromagnet with a significant coercive field.[2] The magnetic moments of the V³⁺ ions are the primary contributors to the material's magnetism.
Quantitative Data Summary
The following tables summarize the key structural and magnetic properties of bulk VI₃ as reported in the literature.
Table 1: Crystallographic Data of Bulk this compound (VI₃)
| Temperature (K) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| Room Temperature | Monoclinic | C2/m | ~6.87 | ~11.90 | ~6.96 | ~107.9 |
| Below 79 K | Rhombohedral | R-3 | ~6.83 | ~6.83 | ~19.92 | 90 |
Table 2: Magnetic Properties of Bulk this compound (VI₃)
| Property | Value | Unit |
| Magnetic Ordering Temperature (Tc) | ~50 | K |
| Magnetic Ground State | Ferromagnetic | - |
| Coercive Field (at 2 K) | ~9.1 | kOe |
| Magnetic Moment per V³⁺ ion | ~1.4 - 2.0 | µB |
| Easy Magnetization Axis | Out-of-plane (c-axis) | - |
Experimental Protocols
The characterization of the magnetic ground state of VI₃ involves a series of sophisticated experimental techniques. This section provides a detailed overview of the methodologies for key experiments.
Single Crystal Growth: Chemical Vapor Transport (CVT)
High-quality single crystals of VI₃ are essential for accurate magnetic measurements. The chemical vapor transport (CVT) method is a widely used technique for their synthesis.
Protocol:
-
Starting Materials: High-purity vanadium powder (99.99%) and iodine pieces (99.999%) are used as precursors.
-
Stoichiometry: The reactants are mixed in a stoichiometric molar ratio of V:I₃ = 1:1.
-
Ampoule Preparation: The mixture is sealed in a quartz ampoule under a high vacuum (e.g., 10⁻⁵ Torr).
-
Furnace Setup: The sealed ampoule is placed in a two-zone horizontal tube furnace.
-
Temperature Gradient: A specific temperature gradient is established. A typical setup involves a source zone heated to approximately 650 °C and a growth zone at around 600 °C.[3]
-
Growth Duration: The growth process is typically carried out over several days to a week, allowing for the formation of well-defined single crystals in the colder zone.
-
Crystal Harvesting: After cooling the furnace to room temperature, the ampoule is carefully opened in an inert atmosphere (e.g., a glovebox) to retrieve the plate-like single crystals.
Structural Characterization: Neutron Powder Diffraction (NPD)
Neutron powder diffraction is a powerful technique to determine the crystal and magnetic structures of materials.
Protocol:
-
Sample Preparation: A powdered sample of VI₃ is loaded into a sample holder (e.g., a vanadium can).
-
Instrument: The experiment is performed on a high-resolution neutron powder diffractometer.
-
Data Collection: Diffraction patterns are collected at various temperatures, both above and below the structural and magnetic transition temperatures.
-
Rietveld Refinement: The collected data is analyzed using the Rietveld refinement method with software like FullProf or GSAS.[4][5]
-
Initial Refinement: The refinement process starts by fitting the scale factor, background, and unit cell parameters using the high-temperature (paramagnetic) data.
-
Structural Refinement: Atomic coordinates and isotropic displacement parameters are then refined.
-
Magnetic Structure Refinement: Below the Curie temperature, magnetic Bragg peaks appear. The magnetic structure is modeled and refined to determine the arrangement and magnitude of the magnetic moments.
-
Magnetic Property Characterization: SQUID-VSM Magnetometry
A Superconducting Quantum Interference Device Vibrating Sample Magnetometer (SQUID-VSM) is used to measure the magnetic properties of VI₃ with high sensitivity.[6][7]
Protocol:
-
Sample Mounting: A small single crystal of VI₃ is mounted on a sample holder with its crystallographic axes aligned with respect to the applied magnetic field.
-
Temperature-Dependent Magnetization (M-T curves):
-
Zero-Field-Cooled (ZFC): The sample is cooled from a paramagnetic state (e.g., 100 K) to the lowest temperature (e.g., 2 K) in the absence of a magnetic field. A small magnetic field (e.g., 100 Oe) is then applied, and the magnetization is measured as the sample is warmed.
-
Field-Cooled (FC): The sample is cooled from the paramagnetic state to the lowest temperature under the same applied magnetic field, and the magnetization is measured upon warming.
-
-
Field-Dependent Magnetization (M-H curves):
-
Magnetic hysteresis loops are measured at various temperatures, especially below the Curie temperature, by sweeping the magnetic field between its positive and negative limits (e.g., -7 T to 7 T). This measurement provides information about the coercive field and saturation magnetization.
-
Thermal Properties: Specific Heat Measurement
Specific heat measurements are crucial for identifying phase transitions. The Physical Property Measurement System (PPMS) is commonly used for this purpose.
Protocol:
-
Sample Preparation: A small, flat single crystal is attached to the sample platform of the specific heat puck using a minimal amount of thermal grease to ensure good thermal contact.
-
Measurement Technique: The thermal relaxation method is typically employed. A small heat pulse is applied to the sample, and the subsequent temperature relaxation back to the base temperature is measured.
-
Data Acquisition: The specific heat is measured as a function of temperature, with a high density of data points collected around the expected phase transitions.
-
Data Analysis: The heat capacity of the sample is determined by fitting the temperature relaxation curve. The specific heat is then calculated by dividing the heat capacity by the sample mass.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the comprehensive characterization of the magnetic ground state of bulk VI₃.
Caption: Experimental workflow for determining the magnetic ground state of bulk VI₃.
Conclusion
The magnetic ground state of bulk this compound is ferromagnetic with a Curie temperature of approximately 50 K. Its characterization requires a multi-faceted approach involving high-quality single crystal synthesis and a suite of advanced experimental techniques. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers investigating the intriguing magnetic phenomena in VI₃ and other 2D van der Waals magnets. The interplay between its crystal structure and magnetism highlights the richness of the physics in this material and underscores the importance of comprehensive experimental investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. diamond.ac.uk [diamond.ac.uk]
- 7. Quantum Design North America - Products - Magnetic Property Measurement System 3 (MPMS 3) is an automated SQUID Magnetometer / Susceptometer. MPMS 3 comes with a 7 T superconducting magnet and temperature range of 1.8 - 400 K, ideal for ultra-sensitive magnetic property measurements of materials. Also capable of electrical and sub-kelvin measurements. [qdusa.com]
An In-depth Technical Guide to the Synthesis of Vanadium Triiodide (VI₃) Single Crystals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of high-quality Vanadium Triiodide (VI₃) single crystals. VI₃ is a fascinating van der Waals material exhibiting ferromagnetism in its bulk and monolayer forms, making it a prime candidate for research in spintronics and 2D materials. This document outlines a detailed experimental protocol for its synthesis via Chemical Vapor Transport (CVT), presents key quantitative data, and illustrates the experimental workflow.
Introduction
This compound (VI₃) is a layered, ferromagnetic semiconductor with a Curie temperature of approximately 50 K.[1] Its layers are held together by weak van der Waals forces, allowing for exfoliation into thin, two-dimensional sheets. This property, combined with its intrinsic ferromagnetism, makes VI₃ a material of significant interest for fundamental studies in magnetism and for the development of novel magnetic and electronic devices. The synthesis of large, high-quality single crystals is a critical first step for the characterization of its properties and for the fabrication of experimental devices. The most common and effective method for growing VI₃ single crystals is Chemical Vapor Transport (CVT).[1]
Core Synthesis Methodology: Chemical Vapor Transport (CVT)
The CVT method for VI₃ synthesis relies on the reaction of elemental vanadium and iodine in a sealed and evacuated quartz ampoule placed in a two-zone furnace. The temperature gradient between the two zones drives the transport of the reactants in the vapor phase to a cooler region where they crystallize.
The underlying chemical reaction for the transport is:
2 V(s) + 3 I₂(g) ⇌ 2 VI₃(g) [2]
In the hotter zone (source), solid vanadium reacts with iodine gas to form gaseous VI₃. This gaseous compound then diffuses to the cooler zone (growth), where the equilibrium shifts, causing the VI₃ to deposit and form single crystals.
Experimental Protocol: Chemical Vapor Transport Synthesis of VI₃
This section details the experimental procedure for the synthesis of VI₃ single crystals, based on established literature.[1]
3.1. Precursor Materials and Stoichiometry
-
Vanadium Powder: High purity (99.99%)
-
Iodine Flakes: High purity (99.999%)
-
Molar Ratio: A 1:3 molar ratio of Vanadium to Iodine is used.
3.2. Ampoule Preparation
-
A silica tube with dimensions of approximately 200 mm in length and an inner diameter of 14 mm is used as the reaction vessel.
-
The vanadium powder and iodine flakes are loaded into the silica tube according to the 1:3 molar ratio.
-
The tube is then connected to a vacuum pump and evacuated to a pressure of 10⁻² Pa.
-
While under vacuum, the tube is sealed using a torch.
3.3. Crystal Growth
-
The sealed ampoule is placed in a two-zone horizontal tube furnace.
-
The furnace is programmed with the following temperature profile:
-
The source zone (containing the precursors) is heated to 923 K (650 °C).
-
The growth zone is heated to 823 K (550 °C).
-
This temperature gradient is maintained for an initial period of 3 days.
-
-
Following the initial growth phase, the temperatures are held constant for an additional 7 days to allow for the growth of larger crystals.
-
After the growth period, the furnace is slowly cooled to room temperature.
3.4. Product
The resulting products are shiny, black, plate-like crystals of VI₃ with lateral dimensions that can reach several millimeters.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for VI₃ single crystals synthesized by the CVT method.
| Parameter | Value | Reference |
| Precursor Purity | ||
| Vanadium Powder | 99.99% | [1] |
| Iodine Flakes | 99.999% | [1] |
| CVT Parameters | ||
| Source Zone Temperature | 923 K (650 °C) | [1] |
| Growth Zone Temperature | 823 K (550 °C) | [1] |
| Growth Duration | 10 days (3 days ramp + 7 days hold) | [1] |
| Resulting Crystal Properties | ||
| Crystal Size | Up to several millimeters in lateral dimensions | [1] |
| Ferromagnetic Curie Temperature (Tc) | ~50 K | [1] |
| Structural Transition Temperature (Ts) | ~79 K (Monoclinic to Rhombohedral) | [1] |
| Saturation Moment | Close to 2 μB/V | [1] |
Experimental Workflow and Logical Relationships
The synthesis of VI₃ single crystals via Chemical Vapor Transport follows a well-defined workflow. The following diagrams illustrate this process.
Caption: Workflow for the synthesis of VI₃ single crystals.
Caption: Detailed view of the Chemical Vapor Transport process.
References
A Comprehensive Technical Guide to the Chemical Vapor Transport Synthesis of Vanadium Triiodide (VI₃)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical vapor transport (CVT) synthesis of Vanadium Triiodide (VI₃), a material of significant interest in the fields of two-dimensional materials and spintronics. This document details the necessary experimental protocols, presents key quantitative data, and illustrates the fundamental processes involved in the synthesis.
Introduction to Chemical Vapor Transport of VI₃
Chemical vapor transport is a crystal growth technique that relies on a reversible chemical reaction to transport a solid material from a source zone to a growth zone within a sealed reaction vessel, typically a quartz ampoule. A temperature gradient is established between the two zones, driving the transport process. In the case of VI₃ synthesis, elemental vanadium and iodine are used as precursors. The process leverages the formation of volatile vanadium iodide species that decompose at a different temperature to deposit high-quality single crystals.
The overall synthesis reaction is:
V(s) + 1.5 I₂(g) ⇌ VI₃(s)
The transport itself is believed to proceed via a disproportionation reaction where solid VI₃ is in equilibrium with solid Vanadium Diiodide (VI₂) and a gaseous higher vanadium iodide species, likely Vanadium Tetraiodide (VI₄).
Experimental Protocols
The successful synthesis of VI₃ single crystals via CVT requires precise control over several experimental parameters. The following protocol has been demonstrated to yield high-quality crystals.
Materials and Equipment
-
Precursors:
-
Vanadium powder (99.99% purity)
-
Iodine flakes (99.999% purity)
-
-
Reaction Vessel:
-
Silica (quartz) tube (e.g., 200 mm length, 14 mm inner diameter)
-
-
Equipment:
-
Two-zone horizontal tube furnace
-
Vacuum pump capable of reaching at least 10⁻² Pa
-
Tube sealing torch (e.g., oxygen-hydrogen torch)
-
Glovebox (for handling hygroscopic materials)
-
Synthesis Procedure
-
Preparation of the Ampoule: A silica tube is thoroughly cleaned and dried.
-
Loading of Precursors: Vanadium powder and iodine flakes are loaded into the silica tube in a 1:3 molar ratio.[1]
-
Evacuation and Sealing: The tube is connected to a vacuum pump and evacuated to a pressure of 10⁻² Pa.[1] While under vacuum, the tube is sealed using a torch.
-
Furnace Setup: The sealed ampoule is placed in a two-zone horizontal tube furnace. The end of the ampoule containing the precursors is designated as the source zone, and the empty end is the growth zone.
-
Heating Profile:
-
The source zone is heated to 923 K (650 °C).
-
The growth zone is maintained at 823 K (550 °C).
-
This temperature gradient is held for an initial period of 3 days, followed by a growth period of 7 days.[1]
-
-
Crystal Growth: During the heating process, the precursors react to form VI₃. The temperature gradient drives the transport of volatile vanadium iodide species to the cooler growth zone, where they decompose and deposit as single crystals.
-
Cooling and Crystal Recovery: After the growth period, the furnace is slowly cooled to room temperature. The ampoule is carefully opened (preferably in a glovebox due to the hygroscopic nature of VI₃) to retrieve the crystals.
Data Presentation
The CVT synthesis of VI₃ yields shiny, black, plate-like crystals with lateral dimensions that can reach several millimeters.[1] The following tables summarize the key quantitative data obtained from the characterization of these crystals.
Crystal Growth Parameters
| Parameter | Value | Reference |
| Precursors | Vanadium powder, Iodine flakes | [1] |
| Molar Ratio (V:I) | 1:3 | [1] |
| Transport Agent | Iodine (I₂) | |
| Source Zone Temperature | 923 K (650 °C) | [1] |
| Growth Zone Temperature | 823 K (550 °C) | [1] |
| Reaction Duration | 10 days (3 days heating, 7 days growth) | [1] |
| Ampoule Dimensions | 200 mm length, 14 mm inner diameter | [1] |
| Vacuum Pressure | 10⁻² Pa | [1] |
Stoichiometric Analysis
Energy Dispersive X-ray (EDX) analysis confirms the elemental composition of the grown crystals.
| Element | Atomic Ratio | Reference |
| Vanadium (V) | 1.00 | [2] |
| Iodine (I) | 2.90(1) | [2] |
Crystallographic Data
The crystal structure of VI₃ is temperature-dependent, undergoing a phase transition from monoclinic to rhombohedral upon cooling.
| Temperature (K) | 40 | 60 | 100 | Reference |
| Crystal System | Rhombohedral | Rhombohedral | Monoclinic | [2] |
| Space Group | R-3 | R-3 | C2/m | [2] |
| a (Å) | 6.8351(7) | 6.8325(6) | 6.8416(3) | [2] |
| b (Å) | 6.8351(7) | 6.8325(6) | 11.8387(6) | [2] |
| c (Å) | 19.923(2) | 19.921(2) | 6.9789(4) | [2] |
| β (°) ** | 90 | 90 | 107.258(2) | [2] |
| Volume (ų) ** | 806.4(2) | 805.5(2) | 536.01(5) | [2] |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the major steps in the chemical vapor transport synthesis of VI₃.
Chemical Transport Reaction Pathway
This diagram illustrates the proposed chemical reactions occurring during the transport process.
References
Vanadium Triiodide: A Comprehensive Technical Guide for Researchers
For immediate reference, the chemical formula for Vanadium Triiodide is VI₃, and its CAS number is 15513-94-7. [1] This guide provides an in-depth overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential applications in research and development, particularly in catalysis and as a precursor for materials with biological activity.
Core Chemical and Physical Properties
This compound is a black, hygroscopic crystalline solid.[1] It is paramagnetic and soluble in water, forming green solutions characteristic of V(III) ions.[1] A summary of its key quantitative properties is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | VI₃ | [1] |
| CAS Number | 15513-94-7 | [1] |
| Molar Mass | 431.6549 g/mol | [1] |
| Appearance | Black solid | [1] |
| Density | 5.14 g/cm³ | [1] |
| Solubility in water | Soluble | [1] |
| Coordination Geometry | Octahedral | [1] |
Synthesis of this compound: An Experimental Protocol
The primary method for synthesizing this compound involves the direct reaction of vanadium metal powder with iodine at elevated temperatures.[1]
Experimental Protocol:
Materials:
-
Vanadium metal powder
-
Iodine (I₂)
-
Quartz tube
-
Furnace
-
Vacuum pump
Procedure:
-
Place a stoichiometric amount of vanadium powder and iodine into a quartz tube.
-
Evacuate the tube to remove air and moisture.
-
Seal the quartz tube.
-
Heat the sealed tube in a furnace to approximately 500 °C.[1]
-
Maintain this temperature to allow the reaction to proceed to completion. The reaction is as follows: 2 V + 3 I₂ → 2 VI₃[1]
-
After the reaction is complete, cool the tube to room temperature.
-
The resulting product is crystalline this compound.
Potential Applications in Research and Development
While direct applications of this compound in drug development are still an emerging area of research, the broader class of vanadium compounds exhibits significant biological activities and catalytic properties relevant to the field.
Precursor for Biologically Active Vanadium Complexes
Vanadium compounds have demonstrated a range of biological activities, including insulin-mimetic, anti-cancer, and anti-parasitic properties.[2][3][4][5] this compound can serve as a valuable precursor for the synthesis of novel organometallic vanadium(III) complexes. The investigation of these complexes could lead to the development of new therapeutic agents. The biological activity of vanadium compounds is often attributed to their ability to interact with phosphate-metabolizing enzymes.[3][6]
Catalyst in Organic Synthesis
Vanadium compounds are known to be effective catalysts in various organic reactions, particularly in oxidation and polymerization reactions.[7][8] Vanadium's ability to exist in multiple oxidation states is key to its catalytic activity.[8][9] this compound can be explored as a catalyst or precatalyst in reactions such as:
-
Oxidation of alcohols and sulfides.
-
Polymerization of olefins.
-
Coupling reactions.
Materials Science
Vanadium iodide has been noted for its interesting magnetic and electronic properties, making it a compound of interest in materials science.[10] It can be used as a precursor for the synthesis of other vanadium-containing materials, such as vanadium nitrides and oxides, through various deposition techniques.[11] These materials have potential applications in electronics and energy storage.
Visualizing the Synthesis of this compound
The following diagram illustrates the experimental workflow for the synthesis of this compound.
References
- 1. Vanadium(III) iodide - Wikipedia [en.wikipedia.org]
- 2. Biological activity of vanadium pincer complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Vanadium compounds biological actions and potential as pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vanadium compounds in medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. alfachemic.com [alfachemic.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. cbseacademic.nic.in [cbseacademic.nic.in]
- 10. cymitquimica.com [cymitquimica.com]
- 11. Vanadium precursors and their use - Patent 2808335 [data.epo.org]
Basic safety and handling precautions for Vanadium triiodide
This document provides a comprehensive overview of the essential safety and handling precautions for Vanadium Triiodide (VI₃). It is intended for researchers, scientists, and professionals in drug development and other laboratory settings who may work with this compound. The guide outlines the material's hazards, necessary protective measures, and emergency procedures to ensure safe laboratory operations.
Hazard Identification and Classification
This compound is a corrosive, air-sensitive, and moisture-sensitive solid that poses significant health risks upon exposure. It is classified as a corrosive solid and is extremely destructive to tissues of the mucous membranes, upper respiratory tract, eyes, and skin.[1] The primary hazards are associated with its reactivity and corrosive nature.
-
GHS Hazard Statements:
-
H314: Causes severe skin burns and eye damage.[2]
-
H302: Harmful if swallowed.
-
-
Key Reactivity Hazards:
-
Moisture and Water Reactivity: this compound reacts with water, potentially violently.[2] This necessitates handling in a dry environment.
-
Air and Light Sensitivity: The compound is sensitive to air and light, requiring storage under an inert atmosphere and in opaque containers.
-
Thermal Decomposition: When heated, it can decompose to produce hazardous fumes, including hydrogen iodide and vanadium oxides.
-
Safety and Physical Data
Quantitative data for this compound is summarized below for quick reference.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Chemical Formula | VI₃ | [3] |
| Molecular Weight | 431.66 g/mol | [3] |
| Appearance | Brown-black rhombohedral crystals | [2] |
| CAS Number | 15513-94-7 | [1][3] |
| Density | 3 g/mL at 25 °C | [2] |
| Sensitivity | Air, light, and moisture sensitive |[4] |
Table 2: GHS Hazard and Precautionary Codes
| Code | Statement | Source |
|---|---|---|
| H314 | Causes severe skin burns and eye damage | [2] |
| H302 | Harmful if swallowed | |
| P260 | Do not breathe dust/fume/gas/mist/vapours/spray | [1][2] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [1][2] |
| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting | [1][2] |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower | [1][2] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing | [1] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
| P405 | Store locked up |[1][5] |
Experimental Handling and Storage Protocols
Due to its reactive nature, strict protocols must be followed when handling and storing this compound.
Methodology for Safe Handling:
-
Engineering Controls:
-
All manipulations of this compound must be performed in a controlled environment. Use a certified chemical fume hood or a glove box with an inert atmosphere (e.g., argon or nitrogen) to prevent contact with air and moisture.[4][5][6]
-
Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.[4]
-
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations. A face shield should also be worn.[4][6]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected before use and changed frequently.[4] Contaminated clothing must be removed immediately and washed before reuse.[1]
-
Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or P1).[5]
-
-
Handling Procedure:
-
Before handling, ensure the work area is dry and free of water.
-
Avoid the formation and inhalation of dust at all times.[4]
-
When transferring the solid, use appropriate tools (e.g., spatulas) inside a fume hood or glove box.
-
Do not eat, drink, or smoke in the area where the chemical is handled.
-
After handling, wash hands and any exposed skin thoroughly.[1]
-
Methodology for Safe Storage:
-
Container: Keep the compound in its original, tightly closed container.[4]
-
Atmosphere: Store under an inert, dry gas.[5]
-
Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[5][6] The storage area should be locked.[1]
-
Protection: Protect the container from physical damage and exposure to light.
Emergency Response Protocols
Immediate and appropriate action is critical in the event of an emergency.
-
Accidental Release/Spill:
-
Evacuate personnel from the affected area.
-
Ensure adequate ventilation.
-
Wear full PPE, including respiratory protection.
-
Prevent the spill from entering drains or waterways.
-
Carefully sweep up the dry solid, avoiding dust generation.
-
Place the spilled material into a suitable, labeled, and closed container for disposal.
-
-
First-Aid Measures:
-
General Advice: Move the victim from the exposure area. Consult a physician immediately and show them the Safety Data Sheet (SDS).
-
Inhalation: Remove the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][6]
-
Skin Contact: Immediately remove all contaminated clothing.[1] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[6] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1][4] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
-
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[5]
-
Specific Hazards: The substance is not flammable but may decompose upon heating to produce toxic fumes of hydrogen iodide and vanadium oxides.
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.
-
Safety Workflow Visualization
The following diagram illustrates the logical workflow for ensuring the safe handling of this compound from initial assessment to final disposal or emergency response.
References
Methodological & Application
Application Notes and Protocols for the Exfoliation of Vanadium Triiodide (VI₃) to Obtain Monolayers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the exfoliation of bulk Vanadium triiodide (VI₃) crystals to obtain monolayer and few-layer flakes. The primary method detailed is mechanical exfoliation, a widely used technique for producing high-quality 2D materials. Additionally, a general protocol for liquid phase exfoliation is presented as an alternative approach for bulk production, though it is less common for obtaining pristine, high-quality monolayers for fundamental studies.
Introduction
This compound (VI₃) is a layered van der Waals (vdW) material that has garnered significant interest due to its intrinsic ferromagnetic properties in its 2D form.[1] The weak interlayer vdW forces allow for the separation of individual layers from a bulk crystal to produce atomically thin flakes.[1] Obtaining high-quality monolayer VI₃ is crucial for investigating its fundamental magnetic and electronic properties and for its potential applications in spintronics and other advanced technologies.
This guide provides two primary protocols for VI₃ exfoliation:
-
Mechanical Exfoliation: A straightforward method that utilizes adhesive tape to cleave the bulk crystal and transfer thin flakes onto a substrate. This technique is known for producing high-quality, pristine flakes suitable for fundamental research.
-
Liquid Phase Exfoliation: A method involving the sonication of bulk VI₃ in a solvent to create a dispersion of nanosheets. This approach is more scalable but may result in smaller flakes and potential solvent-induced defects.
Mechanical Exfoliation Protocol
Mechanical exfoliation, often referred to as the "Scotch tape method," is a simple yet effective technique for obtaining high-quality monolayer and few-layer 2D materials.[2]
Materials and Equipment
| Item | Specification | Purpose |
| VI₃ Bulk Crystals | High-quality, single crystals | Starting material for exfoliation |
| Substrates | Si wafer with 90 nm or 300 nm SiO₂ layer | Provides optical contrast for identifying thin flakes |
| Adhesive Tape | Blue Nitto tape or 3M Scotch tape | For cleaving the bulk crystal |
| Tweezers | Fine-tipped, anti-static | Handling of crystals and substrates |
| Optical Microscope | With magnification up to 100x | Identification of monolayer flakes |
| Hot Plate | Capable of reaching at least 150°C | Substrate cleaning and baking |
| Solvents | Acetone, Isopropyl Alcohol (IPA) | Substrate cleaning |
| Nitrogen or Argon Gun | Drying substrates |
Experimental Workflow
Caption: Workflow for Mechanical Exfoliation of VI₃.
Detailed Protocol
Step 1: Substrate Preparation
-
Cut the SiO₂/Si wafer into small pieces (e.g., 1x1 cm).
-
Clean the substrates by sonicating them in acetone for 5 minutes, followed by isopropyl alcohol (IPA) for 5 minutes.
-
Rinse the substrates thoroughly with deionized (DI) water.
-
Dry the substrates using a stream of nitrogen or argon gas.
-
Place the cleaned substrates on a hot plate at 120°C for at least 10 minutes to remove any residual moisture.[3]
Step 2: Exfoliation
-
Take a fresh piece of adhesive tape.
-
Using tweezers, place a small VI₃ crystal onto the adhesive side of the tape.
-
Fold the tape over onto itself, sandwiching the crystal.
-
Press firmly and then peel the tape apart. This will cleave the crystal.
-
Repeat this folding and peeling process 10-20 times with a fresh section of the tape each time to progressively thin the crystal flakes.
-
Gently press the tape with the exfoliated flakes onto the cleaned SiO₂/Si substrate. Apply uniform pressure with your thumb or a soft tool to ensure good contact.[3]
-
Slowly peel the tape off the substrate at a shallow angle. This will leave behind VI₃ flakes of varying thicknesses on the substrate.
Step 3: Identification of Monolayers
-
Use an optical microscope to inspect the substrate. Monolayer VI₃ flakes will have a distinct optical contrast on the SiO₂/Si substrate. The contrast is dependent on the SiO₂ thickness.
-
Once potential monolayers are identified, further characterization is necessary for confirmation.
Characterization of VI₃ Monolayers
Atomic Force Microscopy (AFM) AFM is used to determine the thickness of the exfoliated flakes. A monolayer of VI₃ is expected to have a thickness of approximately 0.7-1.0 nm.
Raman Spectroscopy Raman spectroscopy is a powerful non-destructive technique to identify the number of layers and characterize the crystal quality. The Raman spectrum of VI₃ is sensitive to the number of layers.
| Raman Mode (Bulk VI₃ at 300K) | Frequency (cm⁻¹) | Symmetry |
| Phonon Mode 1 | ~71.1 | Ag |
| Phonon Mode 2 | ~128.4 | Ag |
Data sourced from[4]
Note: The Raman peaks may shift in position and change in intensity for monolayer and few-layer samples compared to the bulk crystal. Theoretical calculations suggest that the ferromagnetic Curie temperature (Tc) is reduced in monolayer VI₃ compared to the bulk material.[1]
Liquid Phase Exfoliation Protocol
Liquid phase exfoliation (LPE) is a scalable method for producing dispersions of 2D materials. This protocol is a general guide and may require optimization for VI₃.
Materials and Equipment
| Item | Specification | Purpose |
| VI₃ Bulk Crystals or Powder | High-purity | Starting material |
| Solvent | N-methyl-2-pyrrolidone (NMP) or other suitable organic solvent | Dispersion medium |
| Sonicator | Probe sonicator or bath sonicator | To provide energy for exfoliation |
| Centrifuge | High-speed | To separate exfoliated flakes by size |
| Glass Vials | For sonication and storage |
Experimental Workflow
Caption: Workflow for Liquid Phase Exfoliation of VI₃.
Detailed Protocol
Step 1: Dispersion Preparation
-
Grind the bulk VI₃ crystals into a fine powder.
-
Prepare a solution by adding the VI₃ powder to a suitable solvent (e.g., NMP) in a glass vial. A typical starting concentration is 1-10 mg/mL.
-
Sonicate the mixture. For probe sonication, use a low amplitude to avoid excessive damage to the flakes. For bath sonication, longer times will be required. A typical sonication time is 1-4 hours. It is important to use an ice bath to prevent overheating of the solution.
Step 2: Separation of Nanosheets
-
After sonication, centrifuge the dispersion at a low speed (e.g., 1,000-3,000 rpm) for 30-60 minutes. This will sediment the unexfoliated bulk material.
-
Carefully collect the supernatant, which contains the exfoliated VI₃ nanosheets.
-
For further size selection, the supernatant can be centrifuged at higher speeds.
Step 3: Deposition and Characterization
-
The dispersion containing VI₃ nanosheets can be deposited onto a substrate by drop-casting, spin-coating, or vacuum filtration.
-
The substrate should then be annealed at a moderate temperature under vacuum or in an inert atmosphere to remove the residual solvent.
-
Characterize the deposited flakes using AFM and Raman spectroscopy as described in the mechanical exfoliation section.
Data Summary
Table 1: Mechanical Exfoliation Parameters (Recommended Starting Points)
| Parameter | Value | Notes |
| Substrate | SiO₂/Si | 90 nm or 300 nm SiO₂ provides good optical contrast. |
| Substrate Cleaning | Acetone, IPA, DI water sonication | Standard procedure for removing organic residues. |
| Substrate Baking | 120°C for >10 min | Ensures a moisture-free surface.[3] |
| Adhesive Tape | Blue Nitto Tape / 3M Scotch Tape | Widely used for mechanical exfoliation. |
| Exfoliation Repetitions | 10-20 | Number of folds and peels to thin the crystal. |
| Expected Monolayer Thickness | ~0.7-1.0 nm | To be confirmed by AFM. |
Table 2: Raman Peak Positions for Bulk VI₃
| Symmetry | Frequency (cm⁻¹ at 300K) |
| Ag | 71.1 |
| Ag | 128.4 |
Data sourced from[4]
Safety Precautions
-
Handle VI₃ crystals and powders in an inert atmosphere (e.g., a glovebox) as they may be sensitive to air and moisture.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
When working with solvents such as acetone, IPA, and NMP, ensure proper ventilation and avoid inhalation of vapors.
-
Exercise caution when using a hot plate and sonicator.
This document provides a comprehensive guide for the exfoliation of VI₃. Researchers should note that the optimal parameters may vary depending on the quality of the bulk crystals and specific experimental conditions. Therefore, systematic optimization of the protocols is recommended to achieve the best results.
References
Application Notes and Protocols for Mechanical Exfoliation of 2D Vanadium Triiodide (VI₃)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the mechanical exfoliation of the two-dimensional (2D) magnetic material, Vanadium triiodide (VI₃). Due to its air-sensitive nature, all procedures involving the handling of VI₃ crystals and exfoliated flakes must be performed within an inert atmosphere, such as a nitrogen- or argon-filled glovebox.
Introduction to 2D VI₃ and its Applications
This compound (VI₃) is a layered van der Waals material that exhibits ferromagnetism down to the monolayer limit, making it a promising candidate for applications in spintronics, magnetic memory devices, and as a platform for exploring fundamental 2D magnetism. In the context of drug development, 2D materials are being explored for various applications, including biosensing, drug delivery, and as substrates for cell culture. The unique magnetic properties of VI₃ could potentially be leveraged for magnetically targeted drug delivery or for studying the effects of magnetic fields on biological systems at the nanoscale.
Mechanical Exfoliation Techniques for VI₃
Mechanical exfoliation is a "top-down" method for isolating single to few-layer flakes from a bulk crystal. The weak van der Waals forces between the layers of VI₃ allow for their separation through mechanical cleavage. The two primary techniques detailed here are the Scotch tape method and gold-assisted exfoliation.
Comparative Data of Mechanical Exfoliation Techniques for 2D Materials
The following table summarizes typical quantitative data for different mechanical exfoliation techniques. It is important to note that obtaining precise, high-yield results for VI₃ is still an area of active research, and the values presented below are based on data from VI₃ and similar air-sensitive 2D magnetic materials.
| Exfoliation Technique | Typical Flake Size (Lateral Dimensions) | Typical Flake Thickness | Yield of Monolayer/Few-Layer Flakes | Advantages | Disadvantages |
| Scotch Tape Method | 5 - 50 µm | Monolayer to few-layers | Low to Medium | Simple, low-cost, produces high-quality flakes. | Low yield, small flake size, labor-intensive. |
| "Hot" Scotch Tape Method | 10 - 100 µm | Monolayer to few-layers | Medium to High | Increased yield and larger flake size compared to the standard method. | Requires precise temperature control, potential for tape residue. |
| Gold-Assisted Exfoliation | Up to several millimeters | Predominantly monolayer | High | Produces large-area, high-quality monolayer flakes. | More complex, higher cost, requires vacuum deposition. |
Protocol 1: Scotch Tape Method for VI₃ Exfoliation in a Glovebox
This protocol is adapted from established methods for exfoliating air-sensitive 2D materials.[1][2][3]
Materials and Equipment:
-
VI₃ single crystals
-
Nitrile gloves
-
Glovebox with an inert atmosphere (N₂ or Ar)
-
Adhesive tape (e.g., 3M Scotch tape)
-
Silicon wafers with a 285 nm or 90 nm oxide layer (Si/SiO₂)
-
Tweezers (fine-tipped, anti-static)
-
Optical microscope with a long working distance objective
-
Hotplate
-
Acetone and Isopropyl alcohol (IPA) for cleaning
-
Gel-Pak or other suitable sample container for air-sensitive materials
Experimental Workflow Diagram:
Caption: Workflow for Scotch tape exfoliation of VI₃ in a glovebox.
Detailed Protocol:
-
Preparation (Inside the Glovebox):
-
Ensure the glovebox environment has low oxygen and water levels (<0.1 ppm).
-
Clean the Si/SiO₂ substrates by sonicating in acetone and then IPA for 5 minutes each. Dry the substrates thoroughly with a stream of nitrogen.
-
Place a fresh VI₃ crystal on a clean surface.
-
Cut a piece of adhesive tape (approximately 2 cm x 2 cm).
-
-
Initial Cleavage and Exfoliation:
-
Gently press the sticky side of the tape onto the VI₃ crystal.
-
Peel the tape off the crystal. A thin layer of VI₃ should now be on the tape.
-
Fold the tape onto itself and peel it apart several times (10-15 times). This process thins the VI₃ flakes on the tape.
-
-
Transfer to Substrate:
-
Gently place the tape with the exfoliated VI₃ flakes onto the clean Si/SiO₂ substrate.
-
Apply light pressure with your thumb or a clean, soft tool to ensure good contact between the tape and the substrate.
-
-
"Hot" Exfoliation (Optional, for higher yield):
-
Place the substrate with the tape on a hotplate inside the glovebox.
-
Heat the substrate to 120°C for 2-3 minutes. This can increase the adhesion of the VI₃ flakes to the substrate.
-
Allow the substrate to cool down to room temperature before proceeding.
-
-
Final Peeling:
-
Slowly and carefully peel the tape off the substrate at a shallow angle. This is a critical step; a slow, controlled peel increases the likelihood of leaving thin flakes on the substrate.
-
-
Flake Identification and Storage:
-
Use an optical microscope within the glovebox to identify monolayer and few-layer VI₃ flakes. They will appear as faint, light-purple contrasts on the Si/SiO₂ substrate.
-
Once suitable flakes are identified, store the substrate in an air-tight container or a vacuum desiccator inside the glovebox to prevent degradation.
-
Protocol 2: Gold-Assisted Exfoliation of VI₃
This method can produce large-area monolayer flakes and is based on the strong affinity between gold and the chalcogen/halogen atoms in the 2D material.
Materials and Equipment:
-
All materials from Protocol 1
-
Gold (Au) pellets (99.999% purity)
-
Electron-beam or thermal evaporator for metal deposition
-
Glass slides or another suitable substrate for gold film deposition
Experimental Workflow Diagram:
Caption: Workflow for gold-assisted exfoliation of VI₃.
Detailed Protocol:
-
Gold Film Deposition:
-
In a high-vacuum chamber, deposit a 10-20 nm thick film of gold onto a clean substrate (e.g., a glass slide or Si/SiO₂).
-
Transfer the gold-coated substrate into the glovebox without breaking the vacuum, if possible. If not, transfer it quickly to minimize surface contamination.
-
-
Exfoliation (Inside the Glovebox):
-
Place a fresh VI₃ crystal on a piece of adhesive tape.
-
Gently press the VI₃ crystal onto the gold-coated substrate.
-
Slowly peel the tape and the bulk crystal away from the gold substrate. The strong interaction between the gold and the VI₃ should cleave a monolayer of VI₃, leaving it on the gold surface.
-
-
Characterization and Transfer (Optional):
-
The monolayer VI₃ on the gold substrate can be characterized directly using techniques like Raman spectroscopy or photoluminescence.
-
For device fabrication, the VI₃ flake may need to be transferred to a different substrate. This is a complex process often involving a polymer stamp (e.g., PDMS) and wet or dry transfer techniques, which should be performed in an inert environment.
-
Characterization of Exfoliated VI₃ Flakes
After exfoliation, it is crucial to characterize the flakes to determine their thickness, size, and quality.
-
Optical Microscopy: This is the primary tool for locating flakes and getting a preliminary idea of their thickness based on optical contrast.
-
Atomic Force Microscopy (AFM): AFM is used to precisely measure the thickness of the exfoliated flakes. A monolayer of VI₃ is expected to have a thickness of approximately 0.7 nm.
-
Raman Spectroscopy: This non-destructive technique can confirm the crystalline quality of the flakes and can also be used to determine the number of layers.
-
Photoluminescence (PL) Spectroscopy: PL can provide information about the electronic band structure of the exfoliated VI₃ and can be sensitive to the number of layers.
Applications in a Drug Development Context
The successful exfoliation of high-quality 2D VI₃ opens up possibilities for its use in biomedical research:
-
Magnetically Guided Drug Delivery: VI₃ flakes could be functionalized with drug molecules and guided to a target site using an external magnetic field.
-
High-Throughput Screening: Arrays of VI₃ flakes could be used as platforms for screening the interaction of drugs with magnetic materials.
-
Biosensing: The electronic and magnetic properties of VI₃ may be sensitive to the adsorption of biological molecules, forming the basis for novel biosensors.
Disclaimer: The protocols provided are intended as a guide. Researchers should adapt these methods based on their specific equipment and experimental goals. Safety precautions for handling air-sensitive and potentially toxic materials should always be followed.
References
Characterization of Vanadyl Triiodide (VI3) using Raman Spectroscopy: An Application Note
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and data interpretation guide for the characterization of Vanadium Triiodide (VI3), a two-dimensional van der Waals magnetic material, using Raman spectroscopy.
Introduction
This compound (VI3) has garnered significant interest within the materials science community due to its intriguing magnetic properties at the two-dimensional limit. Raman spectroscopy is a powerful, non-destructive technique that provides insights into the vibrational modes of a material, which are sensitive to its crystal structure, symmetry, and lattice dynamics. This application note outlines the experimental procedures for acquiring and interpreting Raman spectra of VI3, including data at both room and cryogenic temperatures, to probe its structural and magnetic phase transitions.
Experimental Data
Raman spectroscopy of VI3 reveals distinct phonon modes that evolve with temperature, indicating structural phase transitions. The key Raman active modes observed are summarized in the table below.
| Temperature (K) | Peak Position (cm⁻¹) | Vibrational Mode Assignment | Reference |
| 300 | ~48 | - | [1] |
| 300 | ~70-71.1 | Ag | [1][2][3] |
| 300 | ~96 | - | [1] |
| 300 | ~126-128.4 | Ag | [1][2][3] |
| 10 | ~71.1 | Ag | [2] |
| 10 | ~98.0 | - | [2] |
| 10 | ~128.4 | Ag | [2] |
| 4 | ~28.7 | Ω₁ | [1] |
| 4 | ~48 | - | [1] |
| 4 | ~70 | - | [1] |
| 4 | ~76 | Ω₂ | [1] |
| 4 | ~96 | - | [1] |
| 4 | ~126 | - | [1] |
| 4 | ~160 | Ω₃ | [1] |
Note: The assignment of all observed modes is an ongoing area of research. The Ag modes are consistently identified in parallel polarization configurations.
Experimental Protocols
This section details the necessary steps for the successful Raman characterization of VI3. Due to the air-sensitive nature of VI3, special care must be taken during sample handling and measurement.
Sample Preparation and Handling
-
Inert Atmosphere: All handling of VI3 crystals should be performed inside a glovebox with an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from exposure to air and moisture.
-
Exfoliation (for 2D flakes): For studies on few-layer or monolayer VI3, mechanical exfoliation is the standard method.
-
Place a small VI3 crystal onto a piece of blue nitrile tape.
-
Fold the tape over onto the crystal and gently press.
-
Carefully peel the tape apart. Repeat this process several times to thin the crystal.
-
Press the tape with the exfoliated flakes onto a clean SiO2/Si substrate.
-
Slowly peel the tape off, leaving VI3 flakes on the substrate.
-
-
Sealing for Measurement: To protect the sample during transfer to the Raman spectrometer, it should be encapsulated.
-
For measurements outside of a controlled environment, a hermetically sealed sample holder or encapsulation with a material like hexagonal boron nitride (hBN) is recommended.
-
Alternatively, for rapid measurements, the sample can be loaded into a cryostat with an optical window, which is then sealed and purged with an inert gas before cooling.
-
Raman Spectroscopy Measurement
-
Instrumentation:
-
A confocal Raman microscope is ideal for focusing the laser on small exfoliated flakes.
-
Laser Source: A 532 nm or 633 nm laser is commonly used. It is crucial to use a low laser power (typically < 0.5 mW, and in some cases as low as 40 µW) to avoid laser-induced heating and sample damage.[4]
-
Objective: A high numerical aperture (NA) objective (e.g., 50x or 100x) is used to focus the laser to a small spot size (~1 µm) and efficiently collect the scattered light.
-
Spectrometer: A spectrometer with a cooled CCD detector is required for sensitive detection of the weak Raman signal. A grating with a suitable groove density (e.g., 600 or 1200 grooves/mm) should be chosen to provide adequate spectral resolution.
-
Filters: A long-pass or notch filter is essential to block the intense Rayleigh scattered laser light.
-
-
Data Acquisition:
-
Geometry: Measurements are typically performed in a backscattering geometry, where the scattered light is collected through the same objective used for excitation.
-
Polarization Control: For polarization-resolved measurements, a half-wave plate is used to rotate the polarization of the incident laser, and an analyzer is placed before the spectrometer to select the polarization of the scattered light. Spectra are typically collected in parallel (XX) and crossed (XY) polarization configurations.
-
Temperature Control: For low-temperature measurements, the sample is mounted in a cryostat with optical access. The temperature should be allowed to stabilize at each setpoint before acquiring spectra.
-
Acquisition Parameters: The acquisition time and number of accumulations should be optimized to achieve a good signal-to-noise ratio.
-
Data Analysis and Interpretation
-
Peak Identification: The acquired Raman spectra are processed to identify the positions, intensities, and widths of the Raman peaks. This is typically done by fitting the peaks with Lorentzian or Voigt functions.
-
Symmetry Analysis: The polarization dependence of the Raman modes provides information about their symmetry. For example, Ag modes in VI3 are expected to be strong in the parallel polarization configuration and weak or absent in the crossed polarization configuration.[2][3]
-
Temperature Dependence: Plotting the peak positions and linewidths as a function of temperature can reveal phase transitions. Abrupt changes or the appearance of new peaks are indicative of a structural or magnetic phase transition. For instance, VI3 undergoes a structural phase transition around 79 K.[2]
-
Spin-Phonon Coupling: Anomalous behavior of phonon frequencies and linewidths, particularly at low temperatures near the magnetic ordering temperature (Tc ≈ 50 K), can be a signature of strong spin-phonon coupling.[2]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the Raman characterization of VI3.
This application note provides a comprehensive guide for researchers interested in using Raman spectroscopy to characterize the properties of VI3. By following these protocols, it is possible to obtain high-quality data that can elucidate the complex structural and magnetic behavior of this fascinating 2D material.
References
- 1. Low-temperature Raman spectroscopy with high collection efficiency [qd-europe.com]
- 2. polarized-raman-spectroscopy-in-low-symmetry-2d-materials-angle-resolved-experiments-and-complex-number-tensor-elements - Ask this paper | Bohrium [bohrium.com]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Interpreting the Raman Spectra of Vanadium Triiodide (VI3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanadium triiodide (VI₃) is a two-dimensional (2D) magnetic semiconductor that has garnered significant interest for its potential applications in spintronics and magnetic memory devices. Raman spectroscopy is a powerful, non-destructive technique for characterizing the structural and vibrational properties of materials like VI₃. This document provides a detailed guide to understanding and interpreting the Raman spectra of VI₃, including experimental protocols and data analysis.
Raman spectroscopy probes the vibrational modes of a material, which are sensitive to its crystal structure, symmetry, and phonon-magnon coupling. In VI₃, these vibrational modes, or phonons, can be influenced by temperature and magnetic ordering, providing valuable insights into the material's physical properties.
Data Presentation: Raman Active Modes of this compound
The Raman spectrum of VI₃ is characterized by several distinct peaks corresponding to specific vibrational modes of the crystal lattice. The positions of these peaks can shift with temperature, particularly around the structural and magnetic phase transition temperatures. Below is a summary of reported Raman active phonon modes for bulk VI₃ at different temperatures.
| Temperature (K) | Peak Position (cm⁻¹) | Vibrational Mode Assignment | Reference |
| 300 | ~71.1 | A_g | [1] |
| 300 | ~128.4 | A_g | [1] |
| 300 | ~48 | - | [2] |
| 300 | ~70 | - | [2] |
| 300 | ~96 | - | [2] |
| 300 | ~126 | - | [2] |
| 10 | ~71.1 | A_g | [1] |
| 10 | ~98.0 | - | [1] |
| 10 | ~128.4 | A_g | [1] |
| 4 | ~28.7 | Ω₁ | [2] |
| 4 | ~48 | - | [2] |
| 4 | ~70 | - | [2] |
| 4 | ~76 | Ω₂ | [2] |
| 4 | ~96 | - | [2] |
| 4 | ~126 | - | [2] |
| 4 | ~160 | Ω₃ | [2] |
Note: The assignment of all observed modes is still a subject of ongoing research. The crystal symmetry of VI₃ has been described by different point groups, including D₃d and C₂h, which influences the expected number and symmetry of Raman active modes.[1][3]
Experimental Protocols
I. Sample Preparation for Raman Spectroscopy
High-quality single crystals of VI₃ are essential for obtaining reliable Raman spectra.
A. Crystal Growth (Chemical Vapor Transport - CVT)
-
Reactants: High-purity vanadium powder and iodine crystals.
-
Procedure: a. Place the reactants in a quartz ampoule. b. Evacuate and seal the ampoule. c. Place the ampoule in a two-zone furnace. d. Heat the source zone (containing the reactants) and the growth zone to create a temperature gradient (e.g., T_source > T_growth). A typical temperature profile involves heating the vanadium powder and iodine at around 500 °C.[4] e. VI₃ crystals will grow in the cooler zone over several days.
B. Sample Exfoliation and Transfer (for 2D layer studies)
-
Materials: Grown VI₃ single crystals, adhesive tape, and a suitable substrate (e.g., Si/SiO₂).
-
Procedure: a. Use the mechanical exfoliation method ("Scotch tape method") to obtain thin layers of VI₃ from the bulk crystal. b. Transfer the exfoliated flakes onto the Si/SiO₂ substrate. c. Identify thin flakes using an optical microscope.
II. Raman Spectroscopy Measurement
A. Instrument Setup
-
Raman Spectrometer: A confocal Raman microscope is ideal for high spatial resolution.
-
Laser Source: A visible laser with a wavelength that does not cause significant sample degradation is recommended. Common choices include 532 nm or 633 nm.
-
Objective Lens: A high numerical aperture objective (e.g., 50x or 100x) to focus the laser and collect the scattered light.
-
Gratings: A grating with a suitable spectral resolution (e.g., 1800 gr/mm) to resolve the Raman peaks.
-
Detector: A sensitive CCD detector.
-
Polarization Optics: Polarizers and analyzers to perform polarization-resolved measurements.
-
Cryostat: A cryostat is necessary for temperature-dependent measurements, allowing for cooling the sample to cryogenic temperatures (e.g., down to 4 K).
B. Data Acquisition
-
Calibration: Calibrate the spectrometer using a standard reference, such as the 520.7 cm⁻¹ peak of a silicon wafer.
-
Laser Power: Use a low laser power (typically < 1 mW) to avoid laser-induced heating and sample damage, especially for thin flakes.
-
Acquisition Time and Accumulations: Adjust the acquisition time and number of accumulations to achieve a good signal-to-noise ratio.
-
Backscattering Geometry: The measurements are typically performed in a backscattering geometry where the scattered light is collected along the same path as the incident laser.
-
Polarization-Resolved Measurements: a. Parallel Polarization (XX): The polarization of the scattered light is parallel to the polarization of the incident light. b. Crossed Polarization (XY): The polarization of the scattered light is perpendicular to the polarization of the incident light. c. Rotate the sample to study the angular dependence of the Raman modes, which provides information about the crystal symmetry.
-
Temperature-Dependent Measurements: a. Mount the sample in a cryostat. b. Acquire Raman spectra at various temperatures, paying close attention to the regions around the known phase transitions of VI₃ (structural transition at ~79 K and ferromagnetic transition at ~50 K).[1]
Mandatory Visualizations
References
Application Note: Characterization of the Magnetic Properties of Vanadium Triiodide (VI₃) Thin Films
Audience: Researchers, scientists, and professionals in materials science and spintronics.
Introduction
Vanadium triiodide (VI₃) has emerged as a significant material in the field of two-dimensional (2D) magnetic systems. As a member of the van der Waals (vdW) family of materials, it can be exfoliated down to atomically thin layers while retaining its ferromagnetic properties. VI₃ is a ferromagnetic insulator with a Curie temperature (TC) of approximately 50 K in its bulk form.[1] Its unique magnetic anisotropy and semiconductor properties make it a promising candidate for next-generation spintronic and magneto-optic devices.[2][3] This document provides a guide to the essential techniques and protocols for measuring the key magnetic properties of VI₃ thin films.
Key Magnetic Properties of this compound
VI₃ exhibits several notable magnetic characteristics that distinguish it from other 2D magnets. A primary feature is its strong magnetic anisotropy. Unlike the common out-of-plane easy axis in many 2D ferromagnets, the magnetic easy axis in VI₃ is significantly tilted by about 40 degrees from the c-axis (perpendicular to the film plane).[2][3][4] This tilted anisotropy is closely linked to the material's monoclinic crystal structure at low temperatures.[2]
Table 1: Summary of Quantitative Magnetic and Electronic Properties of VI₃
| Property | Value | Notes | Citations |
| Curie Temperature (TC) | ≈ 50 K (Bulk) | Ferromagnetic transition temperature.[1] | [1] |
| ≈ 27 K (Monolayer) | Predicted value; TC is thickness-dependent.[5] | [5] | |
| Magnetic Easy Axis | Tilted ≈ 40° from the c-axis | An unusual feature compared to other vdW magnets.[2][3][4] | [2][3][4] |
| Magnetic Anisotropy Energy | ≈ 1.16 meV | Estimated from linear spin-wave theory calculations.[6] | [6] |
| Coercivity | Significant (Hard Ferromagnet) | Specific values depend on temperature and film thickness.[1] | [1] |
| Band Gap | ≈ 0.6 eV | VI₃ is a Mott insulator.[2] | [2] |
| Magnetic Moment | ≈ 2.01 μB per V atom | Calculated for a VI₃ monolayer.[5] | [5] |
| Anomalous Thermal Hall Conductivity (κxy) | ≈ 1x10-2 W K-1 m-1 | Observed in a wide temperature range (10 to 45 K).[7] | [7] |
Experimental Workflows and Protocols
Characterizing the magnetic properties of VI₃ films involves a multi-step process, from sample preparation to employing specialized measurement techniques.
Caption: General experimental workflow for characterizing VI₃ films.
MOKE microscopy is a powerful, non-invasive technique for imaging magnetic domain structures and measuring surface magnetization reversal.[8][9][10] It relies on the change in the polarization of light upon reflection from a magnetic surface.[8][11]
Caption: Logical diagram of a MOKE microscope setup.
Methodology:
-
Sample Mounting: Secure the VI₃ film on a sample holder within a cryostat capable of reaching temperatures below 50 K. The cryostat should be equipped with an external magnetic field source (electromagnet) oriented for polar, longitudinal, or transverse MOKE measurements.[10]
-
System Configuration:
-
Direct a polarized laser beam onto the sample surface at a slight angle of incidence.[11]
-
The reflected beam passes through a second polarizer (analyzer), which is set at a slight offset from the extinction angle (nearly crossed configuration).[12]
-
The light is then captured by a sensitive CCD camera or photodiode detector.[10][11]
-
-
Domain Imaging:
-
Cool the sample to the desired temperature below TC (e.g., 5 K).[1]
-
Apply a magnetic field to saturate the sample and then reduce the field to zero.
-
Capture an image. This will serve as a reference.
-
Apply varying magnetic fields and capture images at each step. The contrast in the images corresponds to regions with different magnetization orientations (magnetic domains).[8]
-
-
Hysteresis Loop Measurement:
-
Focus the laser on a specific point of interest on the sample.
-
Sweep the external magnetic field from a positive saturation value to a negative saturation value and back.
-
Record the intensity of the reflected light at the detector as a function of the applied magnetic field.
-
The resulting plot of intensity vs. field is the magnetic hysteresis loop, from which coercivity (Hc) and remanence can be determined.
-
VSM is a highly sensitive method for measuring the total magnetic moment of a sample.[13] It is ideal for determining bulk magnetic properties like saturation magnetization, remanence, coercivity, and the Curie temperature.
Methodology:
-
Sample Preparation and Mounting:
-
Carefully measure the dimensions and mass of the VI₃ film and its substrate. The substrate's diamagnetic signal will need to be subtracted.
-
Mount the sample onto the VSM sample rod. Ensure the orientation of the film relative to the applied magnetic field is known (e.g., field parallel or perpendicular to the film plane).[14]
-
-
Measurement Setup:
-
Hysteresis (M-H) Loop Measurement:
-
Set the desired temperature (e.g., 1.8 K for low-temperature characterization).[1]
-
Apply a magnetic field and vibrate the sample at a constant frequency. The changing magnetic flux from the sample induces a voltage in the pickup coils, which is proportional to the sample's magnetic moment.[13][15]
-
Sweep the magnetic field over the desired range (e.g., -5 T to 5 T) and record the magnetic moment at each field step.
-
Plot the measured magnetic moment (M) versus the applied magnetic field (H) to obtain the M-H loop.
-
-
Curie Temperature (M-T) Measurement:
-
Apply a small, constant magnetic field (e.g., 500 Oe).[1]
-
Measure the magnetic moment as the temperature is slowly swept from below the expected TC to above it (e.g., 10 K to 80 K).
-
Plot the magnetic moment (M) versus temperature (T). The Curie temperature is identified as the point where the ferromagnetic signal sharply drops, often determined from the inflection point of the dM/dT curve.
-
The Anomalous Hall Effect provides insight into the spin-dependent transport properties of a magnetic material. In ferromagnetic materials like VI₃, a transverse voltage (Hall voltage) is generated that is proportional to the material's magnetization, even at zero external magnetic field.[16]
Methodology:
-
Device Fabrication:
-
Pattern the VI₃ film into a Hall bar geometry using standard lithography and etching techniques.
-
Deposit metal contacts for sourcing current and measuring longitudinal and transverse voltages.
-
-
Measurement Setup:
-
Mount the Hall bar device in a cryostat with electrical feedthroughs and a superconducting magnet.
-
Connect a precision current source to the longitudinal contacts and sensitive voltmeters to the transverse (Hall) and longitudinal contacts.
-
-
Data Acquisition:
-
Cool the device to the target temperature.
-
Apply a small, constant DC or low-frequency AC current through the Hall bar.
-
Sweep the external magnetic field perpendicular to the film plane.
-
Simultaneously record the transverse (Hall) voltage (Vxy) and the longitudinal voltage (Vxx).
-
-
Data Analysis:
-
Calculate the Hall resistance (Rxy = Vxy / I) and longitudinal resistance (Rxx = Vxx / I).
-
The shape of the Rxy vs. field plot will resemble the magnetic hysteresis loop, as the anomalous Hall signal is proportional to the perpendicular component of magnetization. This allows for the study of magnetization reversal using transport measurements.
-
References
- 1. researchgate.net [researchgate.net]
- 2. stumejournals.com [stumejournals.com]
- 3. [PDF] Magnetic anisotropy in the van der Waals ferromagnet VI3 | Semantic Scholar [semanticscholar.org]
- 4. snu.elsevierpure.com [snu.elsevierpure.com]
- 5. arxiv.org [arxiv.org]
- 6. arxiv.org [arxiv.org]
- 7. journals.aps.org [journals.aps.org]
- 8. Magneto-optic Kerr effect - Wikipedia [en.wikipedia.org]
- 9. Extreme anti-reflection enhanced magneto-optic Kerr effect microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Magneto-Optic Kerr Effect Microscope | Applied Magnetics Laboratory | Oregon State University [magnetics.oregonstate.edu]
- 11. Magneto-optic Kerr Effect Magnetometry and Microscopy - Fachbereich Physik an der RPTU [physik.rptu.de]
- 12. researchgate.net [researchgate.net]
- 13. azom.com [azom.com]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
Vanadium Triiodide (VI₃) in Spintronic Devices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanadium triiodide (VI₃) is an emerging two-dimensional (2D) van der Waals (vdW) magnetic semiconductor that has garnered significant interest for its potential applications in spintronic devices. As a ferromagnetic insulator, VI₃ offers the possibility of creating novel electronic devices that utilize the spin of electrons in addition to their charge.[1][2] Theoretical studies predict that its electronic and magnetic properties can be further tuned, for instance, through doping with 3d transition metals, to achieve desirable characteristics like half-metallicity with 100% spin polarization.[3][4] This makes VI₃ a promising candidate for applications such as spin-filters and magnetic tunnel junctions (MTJs), which are fundamental components of spintronic technologies.
This document provides an overview of the current state of research on VI₃ for spintronic applications, including detailed protocols for material synthesis and proposed methods for device fabrication. It is important to note that while the synthesis and basic characterization of VI₃ have been experimentally demonstrated, the fabrication and testing of VI₃-based spintronic devices are still in a nascent, largely theoretical stage. Therefore, the device fabrication protocols provided are based on established techniques for analogous 2D materials and await experimental validation for VI₃.
Quantitative Data Summary
The following tables summarize the known experimental properties of pristine VI₃ and the theoretical properties of doped VI₃, which highlight its potential for spintronic applications.
Table 1: Experimentally Determined Properties of this compound (VI₃)
| Property | Value | Reference |
| Crystal Structure (Room Temp.) | BiI₃-type (R-3) | [1] |
| Ferromagnetic Transition Temp. (Tc) | ~49-50 K | [1][5] |
| Structural Phase Transition Temp. | ~78-79 K | [1][5] |
| Optical Band Gap | 0.6 eV | [1] |
| Exfoliation | Readily exfoliatable | [5] |
Table 2: Theoretically Predicted Properties of 3d Transition Metal-Doped Monolayer VI₃
| Dopant | Electronic Property | Predicted Spin Polarization |
| Titanium (Ti) | Half-metallic | ~100% |
| Vanadium (V) | Half-semiconductor | ~100% |
| Manganese (Mn) | Bipolar magnetic semiconductor | ~100% |
| Nickel (Ni) | Half-semiconductor | ~100% |
Experimental and Proposed Protocols
Protocol 1: Synthesis of VI₃ Single Crystals via Chemical Vapor Transport (CVT)
This protocol describes the synthesis of high-quality single crystals of VI₃ using the chemical vapor transport (CVT) method, based on reported experimental procedures.[1][5]
Materials and Equipment:
-
Vanadium powder (99.99% purity)
-
Iodine flakes (99.999% purity)
-
Quartz tube (e.g., 14 mm inner diameter, 200 mm length)
-
Two-zone horizontal tube furnace
-
Vacuum pump capable of reaching 10⁻² Pa
-
Sealing torch for quartz
Methodology:
-
Preparation of the Ampoule:
-
Thoroughly clean and dry the quartz tube.
-
Place a stoichiometric mixture of vanadium powder and iodine flakes (1:3 molar ratio) inside the quartz tube.
-
Connect the tube to a vacuum pump and evacuate it to a pressure of 10⁻² Pa.
-
While under vacuum, seal the quartz tube using a torch to create a sealed ampoule.
-
-
Crystal Growth:
-
Place the sealed ampoule into a two-zone horizontal tube furnace.
-
Position the end of the ampoule containing the raw materials in the "source zone" and the empty end in the "growth zone".
-
Heat the source zone to 923 K (650 °C) and the growth zone to 823 K (550 °C).
-
Maintain these temperatures for 3-4 days to allow for the transport of the material from the source to the growth zone and the formation of single crystals.
-
-
Cooling and Crystal Harvesting:
-
After the growth period, slowly cool the furnace down to room temperature.
-
Carefully remove the ampoule from the furnace.
-
Break open the ampoule in a controlled environment (e.g., a glovebox) to harvest the VI₃ single crystals from the growth zone.
-
Protocol 2: Proposed Fabrication of a VI₃-Based Magnetic Tunnel Junction (MTJ)
This protocol outlines a proposed workflow for the fabrication of a VI₃-based MTJ, a fundamental spintronic device. This procedure is based on standard techniques for creating van der Waals heterostructures and has not yet been experimentally verified for VI₃.
Materials and Equipment:
-
VI₃ single crystals
-
Hexagonal boron nitride (hBN) crystals (for encapsulation)
-
Graphene flakes (as electrodes)
-
Si/SiO₂ substrate
-
Micromechanical exfoliation setup (e.g., with viscoelastic stamps)
-
Glovebox or vacuum transfer setup
-
Electron-beam lithography system
-
Metal deposition system (e.g., thermal or electron-beam evaporator)
-
Reactive ion etching system
Methodology:
-
Exfoliation and Stacking:
-
Mechanically exfoliate thin flakes of VI₃, hBN, and graphene onto separate Si/SiO₂ substrates.
-
Identify suitable flakes using optical microscopy and characterize their thickness with atomic force microscopy (AFM).
-
Inside a glovebox to prevent degradation, assemble a heterostructure stack on a clean Si/SiO₂ substrate in the following order (bottom to top): bottom graphene electrode, bottom hBN encapsulation layer, few-layer VI₃, top hBN encapsulation layer, top graphene electrode. This is typically done using a viscoelastic stamp transfer technique.
-
-
Device Patterning and Contacting:
-
Use electron-beam lithography to define the geometry of the MTJ device and the contact leads.
-
Perform reactive ion etching to shape the stacked heterostructure into the desired device mesa.
-
Use a second lithography step to define the contact areas on the top and bottom graphene electrodes.
-
Deposit metal contacts (e.g., Cr/Au) using a thermal or electron-beam evaporator, followed by a lift-off process.
-
-
Characterization:
-
Perform electrical transport measurements at cryogenic temperatures and under an applied magnetic field.
-
Measure the tunneling current as a function of the relative orientation of the magnetization in the VI₃ layers (controlled by the external magnetic field) to determine the tunneling magnetoresistance (TMR) ratio.
-
Visualizations
Synthesis of VI₃ Single Crystals
Caption: Chemical Vapor Transport (CVT) synthesis of VI₃ crystals.
Proposed Fabrication of a VI₃-Based MTJ
Caption: Proposed fabrication workflow for a VI₃-based MTJ.
References
Fabricating Vanadium Triiodide (VI3) Based Heterostructures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanadium triiodide (VI₃) is a compelling member of the two-dimensional (2D) magnetic materials family, exhibiting intrinsic ferromagnetism down to the monolayer limit. Its layered van der Waals (vdW) structure allows for mechanical exfoliation and integration into heterostructures with other 2D materials, such as graphene and transition metal dichalcogenides (TMDs). This opens up exciting possibilities for developing novel spintronic and magneto-optoelectronic devices. These application notes provide detailed protocols for the fabrication and characterization of VI₃-based heterostructures, aimed at researchers in materials science, condensed matter physics, and related fields.
Data Presentation
Quantitative data from experimental studies on VI₃ and its heterostructures are summarized below for easy comparison.
| Property | Material | Value | Measurement Technique |
| Bulk Crystal Properties | |||
| Crystal Structure (RT) | VI₃ | Rhombohedral (R-3) | X-ray Diffraction (XRD) |
| Ferromagnetic Transition Temperature (Tc) | Bulk VI₃ | ~50 K | Magneto-optical Kerr effect (MOKE), SQUID magnetometry |
| Optical Band Gap | Bulk VI₃ | ~0.67 eV | Reflectance measurements |
| Monolayer & Few-Layer Properties | |||
| Ferromagnetic State | Monolayer VI₃ | Maintained | MOKE |
| Heterostructure Properties (Theoretical/Expected) | |||
| Interlayer Distance | VI₃/Graphene | ~3.5 Å | Density Functional Theory (DFT) |
| Magnetic Anisotropy Energy | VI₃/Graphene | Enhanced compared to monolayer VI₃ | DFT |
Experimental Protocols
Detailed methodologies for the key experiments in fabricating and characterizing VI₃-based heterostructures are provided below.
Protocol 1: Mechanical Exfoliation of VI₃ Crystals
This protocol describes the isolation of few-layer VI₃ flakes from bulk crystals using the mechanical exfoliation technique. Due to the air-sensitive nature of VI₃, this procedure should be performed in an inert atmosphere (e.g., a glovebox).
Materials and Equipment:
-
High-quality VI₃ single crystals
-
Blue Nitto tape (or equivalent)
-
Si/SiO₂ substrates (with 90 nm or 300 nm oxide layer)
-
Optical microscope
-
Inert atmosphere glovebox
-
Tweezers
Procedure:
-
Substrate Preparation: Clean the Si/SiO₂ substrates by sonicating in acetone and isopropanol for 5 minutes each, followed by drying with a nitrogen gun.
-
Tape Preparation: Inside the glovebox, take a piece of blue Nitto tape and gently press it onto the bulk VI₃ crystal.
-
Crystal Cleavage: Carefully peel the tape off the crystal. A thin layer of VI₃ will adhere to the tape.
-
Repeated Exfoliation: Fold the tape onto itself and peel it apart several times to further thin the VI₃ layers.
-
Transfer to Substrate: Gently press the tape with the exfoliated VI₃ flakes onto a clean Si/SiO₂ substrate.
-
Tape Removal: Slowly peel the tape off the substrate. Thin flakes of VI₃ will be left on the substrate surface.
-
Flake Identification: Identify monolayer and few-layer flakes using an optical microscope. Monolayer VI₃ will have a distinct optical contrast.
Protocol 2: Dry Transfer of VI₃ Flakes for Heterostructure Assembly
This protocol outlines the deterministic "dry transfer" method for picking up an exfoliated VI₃ flake and stacking it onto another 2D material (e.g., graphene) to form a vdW heterostructure. This process is crucial for creating clean interfaces.
Materials and Equipment:
-
VI₃ flakes on Si/SiO₂
-
Graphene (or other 2D material) on a separate Si/SiO₂ substrate
-
Polydimethylsiloxane (PDMS) stamp
-
Polypropylene carbonate (PPC) film
-
Glass slide
-
Transfer stage with micromanipulators and heating capabilities
-
Optical microscope
Procedure:
-
Stamp Preparation: Spin-coat a layer of PPC onto a glass slide and then place a PDMS stamp on top of the PPC.
-
VI₃ Flake Pick-up:
-
Align the PDMS/PPC stamp over the desired VI₃ flake on the Si/SiO₂ substrate using the transfer stage's micromanipulators.
-
Lower the stamp to make contact with the VI₃ flake.
-
Heat the stage to ~60-80°C to increase the adhesion of the PPC to the VI₃ flake.
-
Slowly retract the stamp. The VI₃ flake will be picked up by the PPC film.
-
-
Heterostructure Stacking:
-
Align the stamp carrying the VI₃ flake over the target 2D material (e.g., graphene) on its substrate.
-
Lower the stamp to bring the VI₃ flake into contact with the target material.
-
Heat the stage to ~120-140°C to soften the PPC and release the VI₃ flake.
-
Slowly retract the stamp, leaving the VI₃ flake stacked on the target material, forming the heterostructure.
-
-
Polymer Removal: Dissolve the remaining PPC residue by immersing the heterostructure in chloroform or acetone, followed by an isopropanol rinse.
Protocol 3: Encapsulation with Hexagonal Boron Nitride (hBN)
To protect the air-sensitive VI₃ heterostructure and improve its electronic quality, encapsulation with hBN is often necessary.
Procedure:
-
Exfoliate hBN: Mechanically exfoliate a thin flake of hBN onto a Si/SiO₂ substrate.
-
Pick-up hBN: Use the dry transfer method (Protocol 2) to pick up the hBN flake with a PDMS/PPC stamp. This will serve as the bottom encapsulation layer.
-
Pick-up VI₃ Heterostructure: Align the hBN-carrying stamp over the VI₃ heterostructure and pick it up.
-
Pick-up Top hBN: Pick up a second thin hBN flake which will act as the top encapsulation layer.
-
Release the Stack: Release the entire hBN/VI₃-heterostructure/hBN stack onto a clean Si/SiO₂ substrate by heating the stage.
Visualizations
Experimental Workflows
Fabrication workflow for VI₃-based heterostructures.
Logical Relationships
Relationship between materials, properties, and applications.
Investigating the Quantum Anomalous Hall Effect in Vanadium Triiodide (VI3): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Quantum Anomalous Hall Effect (QAHE) is a quantum mechanical phenomenon characterized by a quantized Hall resistance and vanishing longitudinal resistance in the absence of an external magnetic field. This effect arises from intrinsic ferromagnetism and strong spin-orbit coupling in a material, leading to the formation of dissipationless, spin-polarized chiral edge states. These properties make QAHE materials highly promising for applications in next-generation, low-power electronic and spintronic devices.
Vanadium triiodide (VI3) has emerged as a compelling candidate for exploring two-dimensional magnetism. It is a van der Waals material that can be exfoliated down to a monolayer and exhibits intrinsic ferromagnetism. While the ferromagnetic nature of VI3 is a crucial prerequisite for the QAHE, to date, there have been no definitive experimental reports of a quantized anomalous Hall resistance in this material.
These application notes and protocols provide a comprehensive guide for researchers interested in investigating the potential for the Quantum Anomalous Hall Effect in VI3. The following sections detail the known properties of VI3, theoretical considerations for the QAHE, and standardized experimental procedures for material synthesis and characterization.
Properties of this compound (VI3)
A thorough understanding of the fundamental properties of VI3 is essential for any investigation into its potential topological phases. Below is a summary of the reported physical characteristics of bulk and monolayer VI3.
| Property | Value | Notes |
| Crystal Structure | Rhombohedral (R-3) at low temperatures | A structural transition from monoclinic C2/m occurs at approximately 79 K. |
| Magnetic Ordering | Ferromagnetic | The magnetic moments are primarily out-of-plane. |
| Curie Temperature (Tc) | ~50 K (bulk) | This is the temperature below which VI3 exhibits spontaneous magnetization. |
| Electronic Property | Insulator | Optical and transport measurements indicate that VI3 is an insulator. |
| Band Gap | ~0.67 eV (optical) | Theoretical calculations suggest it may be a Mott insulator. |
Theoretical Framework for the Quantum Anomalous Hall Effect
The QAHE is a topological phenomenon characterized by a non-zero integer topological invariant known as the Chern number (C). The Hall conductance (σ_xy) is quantized in units of the conductance quantum (e²/h), where 'e' is the elementary charge and 'h' is Planck's constant.
σ_xy = C * (e²/h)
For the QAHE to be realized, the material must satisfy two key conditions:
-
Broken Time-Reversal Symmetry: This is typically achieved through intrinsic long-range ferromagnetic ordering.
-
Non-trivial Band Topology: The electronic band structure must possess a non-zero Chern number, which arises from strong spin-orbit coupling.
The relationship between these conditions and the emergence of the QAHE is illustrated in the following diagram:
Experimental Protocols
The following protocols provide a general framework for the synthesis of high-quality VI3 thin films and the subsequent measurement of their magnetotransport properties to search for the QAHE.
I. Synthesis of Monolayer and Few-Layer VI3 by Molecular Beam Epitaxy (MBE)
Molecular Beam Epitaxy is a crucial technique for growing high-purity, single-crystalline thin films with atomic-layer precision, which is essential for observing delicate quantum phenomena like the QAHE.
A. Substrate Preparation:
-
Select a suitable substrate, such as graphene-terminated silicon carbide (SiC) or hexagonal boron nitride (h-BN), which are lattice-compatible and chemically inert.
-
Thoroughly degas the substrate in an ultra-high vacuum (UHV) chamber at elevated temperatures to remove surface contaminants.
-
Verify substrate cleanliness and crystal structure using in-situ techniques like Reflection High-Energy Electron Diffraction (RHEED) and Auger Electron Spectroscopy (AES).
B. Growth Procedure:
-
Utilize high-purity vanadium (V) and iodine (I) sources in Knudsen effusion cells.
-
Calibrate the flux of the V and I sources using a quartz crystal microbalance to achieve the desired stoichiometric ratio.
-
Maintain the substrate at an optimized growth temperature to promote crystalline layer-by-layer growth. The ideal temperature window needs to be determined empirically.
-
Monitor the growth process in real-time using RHEED. The observation of sharp, streaky RHEED patterns and intensity oscillations indicates high-quality, two-dimensional growth.
-
Grow a thin film of the desired thickness, typically a few monolayers for investigating 2D phenomena.
-
Anneal the sample post-growth to improve crystalline quality.
C. Capping Layer:
-
To prevent degradation upon exposure to ambient conditions, deposit a protective capping layer, such as amorphous selenium (Se) or tellurium (Te), before removing the sample from the UHV system.
II. Magnetotransport Measurements for QAHE Characterization
To confirm the presence of the QAHE, precise low-temperature magnetotransport measurements are necessary.
A. Device Fabrication:
-
Pattern the VI3 thin film into a Hall bar geometry using standard photolithography or electron-beam lithography techniques.
-
Use a gentle etching process, such as a low-power argon ion mill, to define the Hall bar structure.
-
Deposit metal contacts (e.g., Cr/Au) for electrical measurements via thermal or electron-beam evaporation.
B. Measurement Setup:
-
Mount the device in a dilution refrigerator or a helium-3 cryostat capable of reaching millikelvin temperatures.
-
Use a superconducting magnet to apply a magnetic field perpendicular to the sample plane.
-
Employ a low-frequency AC lock-in technique to measure the longitudinal resistance (Rxx) and Hall resistance (Rxy) with high sensitivity.
C. Measurement Protocol:
-
Cool the device to the lowest possible temperature (e.g., below 100 mK).
-
Sweep the magnetic field from a large positive value to a large negative value and back, while measuring Rxx and Rxy. This is to train the magnetic domains and observe the hysteresis loop.
-
To search for the QAHE, set the external magnetic field to zero after magnetizing the sample and measure Rxx and Rxy as a function of a gate voltage (if a gate electrode is fabricated) to tune the Fermi level.
-
The signature of the QAHE is the observation of a quantized Hall resistance plateau at Rxy = h/e² (or an integer multiple) and a corresponding dip in the longitudinal resistance to near zero at zero magnetic field.
-
Measure the temperature dependence of the quantized plateau to determine the critical temperature at which the QAHE breaks down.
Conclusion
While the Quantum Anomalous Hall Effect has yet to be experimentally confirmed in VI3, its intrinsic ferromagnetic and insulating nature makes it a promising material for future investigations. The protocols outlined in this document provide a standardized approach for the synthesis of high-quality VI3 thin films and for performing the sensitive magnetotransport measurements necessary to detect the signatures of the QAHE. Successful observation of the QAHE in VI3 would not only expand the family of known topological materials but also open up new avenues for the development of innovative spintronic devices.
Application Notes and Protocols for Spin-Lattice Coupling Measurements in Vanadium Triiodide (VI3)
Introduction
Vanadium triiodide (VI3) is a layered van der Waals magnetic material that has garnered significant interest for its potential applications in spintronics and two-dimensional magnetism. A key aspect of its physical properties is the interaction between the magnetic moments (spins) and the crystal lattice vibrations (phonons), known as spin-lattice or spin-phonon coupling. This coupling is crucial as it influences magnetic ordering, thermal properties, and spin relaxation times. Understanding and quantifying this interaction is essential for the rational design of new spintronic devices.[1][2]
These application notes provide an overview of the key experimental techniques used to probe spin-lattice coupling in VI3, detailed protocols for these measurements, and a summary of reported quantitative data. The content is intended for researchers and scientists in the fields of materials science, condensed matter physics, and spintronics.
Quantitative Data Summary
The primary evidence for spin-lattice coupling in VI3 comes from the temperature-dependent behavior of its phonon modes, particularly around the magnetic and structural phase transition temperatures. Anomalies such as frequency shifts (softening or hardening), linewidth broadening, and asymmetric line shapes (Fano asymmetry) in phonon peaks are signatures of this interaction.[2]
The following table summarizes the reported Raman active phonon modes in bulk VI3 at different temperatures. The changes observed below the ferromagnetic transition temperature (TC ≈ 50 K) and the structural transition temperature (TS1 ≈ 79 K) are indicative of strong spin-lattice coupling.
| Temperature | Polarization | Phonon Mode | Frequency (cm⁻¹) | Observations Indicating Spin-Lattice Coupling | Reference |
| 300 K | Parallel (XX) & Crossed (XY) | Ag | 48 | - | [3] |
| 300 K | Parallel (XX) & Crossed (XY) | Ag | 70 | - | [3] |
| 300 K | Parallel (XX) & Crossed (XY) | Ag | 96 | - | [3] |
| 300 K | Parallel (XX) & Crossed (XY) | Ag | 126 | - | [3] |
| 4 K (< TC) | Parallel (XX) & Crossed (XY) | Ω₁ | 28.7 | New mode appears below TC | [3] |
| 4 K (< TC) | Parallel (XX) & Crossed (XY) | Ag | 71.1 | Fano asymmetry and anomalous linewidth drop observed at low temperatures.[2] | [2][3] |
| 4 K (< TC) | Parallel (XX) & Crossed (XY) | Ω₂ | 76 | New mode appears below TC | [3] |
| 4 K (< TC) | Parallel (XX) & Crossed (XY) | Ag | 128.4 | Fano asymmetry and anomalous linewidth drop observed at low temperatures.[2] | [2][3] |
| 4 K (< TC) | Parallel (XX) & Crossed (XY) | Ω₃ | 160 | New mode appears below TC | [3] |
Experimental Workflows and Conceptual Diagrams
Visualizing the experimental process and the underlying physics is crucial for designing and interpreting measurements of spin-lattice coupling.
Caption: Experimental workflow for investigating spin-lattice coupling in VI3.
Caption: The interplay between spins, lattice, and spectroscopic probes.
Experimental Protocols
Protocol: Temperature- and Polarization-Resolved Raman Spectroscopy
This protocol details the steps for measuring the Raman spectra of VI3 to identify phonon modes and their behavior as a function of temperature, which is a primary method for probing spin-lattice coupling.
1. Objective: To measure the temperature dependence of Raman active phonon modes in VI3 to identify frequency shifts, linewidth changes, and the emergence of new modes associated with magnetic and structural phase transitions.
2. Materials and Equipment:
-
VI3 single crystal
-
Cryostat with optical access (e.g., liquid helium flow cryostat) capable of reaching temperatures from 4 K to 300 K.
-
Raman spectrometer equipped with a notch filter to reject Rayleigh scattered light.
-
Laser excitation source (e.g., 532 nm or 633 nm) with adjustable power.
-
Low-temperature compatible microscope objective with a long working distance.
-
Polarization optics: a linear polarizer and a half-wave plate for the incident beam, and an analyzer for the scattered light.
-
Silicon reference sample for calibration.
-
Inert environment (glovebox or vacuum) for sample handling to prevent degradation.
3. Methodology:
Step 3.1: Sample Preparation and Mounting
-
Cleave the VI3 crystal inside an inert-gas glovebox to obtain a fresh, flat surface. VI3 is air-sensitive.
-
Mount the cleaved crystal onto a sample holder using cryogenic-compatible varnish or tape.
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Secure the sample holder onto the cold finger of the cryostat.
-
Evacuate the cryostat to high vacuum (< 10⁻⁶ Torr) and then cool down to the lowest desired temperature (e.g., 4 K).
Step 3.2: Spectrometer Calibration and Alignment
-
Calibrate the spectrometer using the 520.7 cm⁻¹ peak of a silicon reference sample.
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Align the laser onto the sample surface through the microscope objective.
-
Crucially, use low laser power (< 0.1 mW) to avoid local heating of the sample, which can damage the material or obscure the true temperature-dependent effects.
Step 3.3: Data Acquisition
-
Set the polarization of the incident laser using the half-wave plate and polarizer.
-
Set the polarization of the collected scattered light using the analyzer.
-
Acquire spectra in both parallel (XX) and crossed (XY) polarization configurations to identify the symmetry of the observed phonon modes.[3]
-
Begin data collection at the lowest temperature (e.g., 4 K). Record the Raman spectrum over the desired frequency range (e.g., 20 cm⁻¹ to 200 cm⁻¹).
-
Slowly increase the temperature in controlled steps (e.g., 5-10 K steps, with smaller steps near the transition temperatures of ~50 K and ~79 K).
-
Allow the sample temperature to stabilize at each setpoint for several minutes before acquiring a spectrum.
-
Repeat the spectral acquisition at each temperature point up to 300 K.
Step 3.4: Data Analysis
-
Perform cosmic ray removal and background subtraction on the raw spectra.
-
Fit the observed Raman peaks with Lorentzian or Voigt profiles to extract the peak position (frequency), full width at half maximum (FWHM, or linewidth), and integrated intensity.
-
For asymmetric peaks observed near the phase transition (Fano resonance), use a Fano lineshape for fitting.[2]
-
Plot the extracted frequency, linewidth, and intensity of each phonon mode as a function of temperature.
-
Analyze these plots for anomalies (e.g., sharp changes, kinks) that correlate with the known transition temperatures of VI3.
Protocol: Inelastic Neutron Scattering (General)
Inelastic Neutron Scattering (INS) is a powerful technique that can simultaneously probe both magnetic (magnon) and lattice (phonon) excitations. The observation of magnon-phonon hybridization, where the dispersion curves of magnons and phonons exhibit an avoided crossing, provides direct evidence and quantification of spin-lattice coupling.
1. Objective: To measure the dispersion relations of phonon and magnon excitations in single-crystal VI3 and identify regions of hybridization (avoided crossings) that signify spin-lattice coupling.
2. Materials and Equipment:
-
Large, high-quality single crystal of VI3 (typically several millimeters in size).
-
Aluminum sample holder.
-
Cryostat or closed-cycle refrigerator for low-temperature measurements.
-
Triple-axis spectrometer (TAS) or time-of-flight (TOF) spectrometer at a neutron source facility.
3. Methodology:
Step 3.1: Sample Preparation and Alignment
-
Co-align multiple single crystals of VI3 on an aluminum plate if a single crystal is not large enough, to increase the scattering signal.
-
Mount the sample in the cryostat.
-
Align the crystal within the neutron beam so that the desired crystallographic plane is coincident with the scattering plane of the spectrometer.
Step 3.2: Data Acquisition (using a Triple-Axis Spectrometer)
-
Cool the sample to a temperature well below the magnetic ordering temperature (e.g., < 10 K) to study the coupled excitations in the ordered state.
-
Set the final energy of the neutrons (E_f) to a fixed value.
-
Perform scans of momentum transfer (Q) and energy transfer (E) to map out the dispersion curves.
-
Focus scans in regions of the Brillouin zone where theoretical calculations predict magnon-phonon interactions are likely to occur.
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Measure the scattering intensity at specific Q points as a function of energy transfer (constant-Q scans) to observe peaks corresponding to phonon and magnon energies.
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Repeat measurements at temperatures above the magnetic ordering temperature (T > TC) to observe the purely phonetic spectrum, which helps in distinguishing magnetic scattering from lattice scattering.
Step 3.3: Data Analysis
-
Plot the measured excitation energies as a function of momentum transfer (Q) to construct the dispersion map.
-
Identify the dispersion curves for both phonons and magnons.
-
Look for "avoided crossings" where a phonon branch and a magnon branch approach each other and repel, rather than crossing.
-
The energy gap at the point of closest approach in the avoided crossing is a direct measure of the spin-lattice coupling strength.[4]
-
Compare the experimental dispersion with theoretical models from ab-initio calculations to identify the specific atomic motions and spin fluctuations involved in the coupling.[5]
References
- 1. [1912.04545] Ligand-field contributions to spin-phonon coupling in a family of Vanadium molecular qubits from multi-reference electronic structure theory [arxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Spin-lattice entanglement in \chCoPS_3 [arxiv.org]
- 5. [2004.01731] Spin-Phonon Coupling and Thermodynamic Behaviour in YCrO3 and LaCrO3: Inelastic Neutron Scattering and Lattice Dynamics [arxiv.org]
Troubleshooting & Optimization
How to prevent degradation of Vanadium triiodide samples
Welcome to the Technical Support Center for Vanadium Triiodide (VI₃). This resource is designed for researchers, scientists, and drug development professionals working with this air- and moisture-sensitive material. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving VI₃.
Troubleshooting Guide
This guide provides solutions to common problems you may encounter when working with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Sample color is not black (e.g., brownish, greenish, or has a wet appearance). | 1. Exposure to air/moisture: VI₃ is highly hygroscopic and air-sensitive. Oxidation and hydration can cause a color change.[1] 2. Decomposition: The sample may have been exposed to high temperatures, leading to thermal decomposition. | 1. Immediately transfer the sample to an inert-atmosphere glovebox or a Schlenk line. 2. Visually inspect for any obvious breaches in the container seal. 3. If the degradation is minor, it might be possible to remove surface impurities by gentle heating under a high vacuum, though this may also lead to some loss of iodine. 4. For future prevention, always handle VI₃ under a dry, inert atmosphere (e.g., argon or nitrogen).[2][3] |
| Inconsistent experimental results (e.g., magnetic properties, electronic transport). | 1. Sample degradation: Partial decomposition to VI₂ and volatile VI₄ can alter the material's properties.[4] 2. Impure starting materials: Use of low-purity vanadium or iodine during synthesis. 3. Contamination: Introduction of impurities during handling or measurement. | 1. Characterize the sample's purity and stoichiometry using techniques like X-ray diffraction (XRD) or Energy-Dispersive X-ray Spectroscopy (EDS). 2. Ensure all handling and measurements are performed in an inert environment. 3. Use high-purity (≥99.99%) starting materials for synthesis.[4] |
| Difficulty in exfoliating single or few-layer VI₃. | 1. Poor crystal quality: The bulk crystal may have a high density of defects. 2. Surface degradation: The crystal surface may have degraded due to brief exposure to air/moisture. | 1. Synthesize high-quality single crystals using a method like chemical vapor transport.[4][5] 2. Handle the crystals exclusively in a glovebox with low oxygen and moisture levels (<1 ppm). 3. Cleave the crystals immediately before use to expose a fresh surface. |
| Low yield or no product during synthesis. | 1. Improper temperature gradient: In chemical vapor transport (CVT) synthesis, the temperature difference between the source and growth zones is critical.[4][5] 2. Leaks in the reaction vessel: Air or moisture leaking into the sealed ampoule. 3. Insufficient reaction time. | 1. Optimize the temperature profile of the two-zone furnace. For VI₃, typical source and growth zone temperatures are around 923 K and 823 K, respectively.[4] 2. Ensure the quartz ampoule is properly sealed under a high vacuum. 3. Allow sufficient time for crystal growth (e.g., 7 days).[4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for VI₃ are:
-
Reaction with moisture (Hydrolysis): As a hygroscopic solid, VI₃ readily reacts with water. While it dissolves in water to form green solutions characteristic of V(III) ions, this process alters the solid-state structure.[4]
-
Reaction with air (Oxidation): Vanadium(III) is susceptible to oxidation in the presence of air. This can lead to the formation of vanadium oxides or oxyiodides.
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Thermal Decomposition: When heated, VI₃ decomposes into Vanadium diiodide (VI₂) and gaseous Vanadium tetraiodide (VI₄) via the following reaction: 2 VI₃(s) → VI₂(s) + VI₄(g).[4]
Q2: What are the ideal storage conditions for this compound?
A2: To prevent degradation, VI₃ samples should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen). The storage area should be cool, dark, and well-ventilated. It is highly recommended to store VI₃ inside an inert-atmosphere glovebox.
Q3: How should I handle this compound samples for characterization?
A3: All handling of VI₃ should be performed in an inert-atmosphere glovebox or using Schlenk line techniques to prevent exposure to air and moisture. For techniques like X-ray diffraction, the sample should be loaded into a capillary or a specialized air-tight sample holder inside the glovebox. For magnetic measurements, the sample should be sealed in a capsule under an inert atmosphere.
Q4: What color should a high-quality this compound sample be?
A4: High-quality, crystalline this compound is a shiny black solid.[4] Any deviation from this, such as a dull, brownish, or greenish appearance, may indicate sample degradation.
Q5: Can I regenerate a degraded this compound sample?
A5: Regenerating a partially degraded VI₃ sample is challenging. While gentle heating under vacuum might remove some surface moisture or adsorbed gases, it can also accelerate thermal decomposition. It is generally advisable to use fresh, high-purity samples for experiments. If the sample has significantly changed color, it is likely irreversibly degraded.
Experimental Protocols
Synthesis of this compound Single Crystals via Chemical Vapor Transport (CVT)
This protocol is adapted from the synthesis of VI₃ single crystals.[4]
Materials:
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Vanadium powder (99.99% purity)
-
Iodine flakes (99.999% purity)
-
Quartz tube (e.g., 200 mm length, 14 mm inner diameter)
-
Two-zone horizontal tube furnace
-
Vacuum pump capable of reaching 10⁻² Pa
Procedure:
-
Place vanadium powder and iodine flakes in a 1:3 molar ratio into a clean quartz tube.
-
Evacuate the tube to a pressure of 10⁻² Pa and seal it under vacuum.
-
Place the sealed tube in a two-zone horizontal tube furnace.
-
Set the temperature of the source zone (containing the reactants) to 923 K and the growth zone to 823 K.
-
Hold these temperatures for 7 days to allow for crystal growth.
-
After 7 days, turn off the furnace and allow the tube to cool to room temperature.
-
Shiny, black, plate-like crystals of VI₃ should be found in the growth zone.
-
Open the ampoule inside an inert-atmosphere glovebox to harvest the crystals.
Characterization: Magnetic Susceptibility Measurement
Equipment:
-
Vibrating Sample Magnetometer (VSM) or SQUID Magnetometer
-
Gelatin capsules or other suitable sample holders
-
Inert-atmosphere glovebox
Procedure:
-
Inside an inert-atmosphere glovebox, carefully load the VI₃ crystal(s) into a pre-weighed sample holder (e.g., a gelatin capsule).
-
Seal the sample holder to ensure it remains airtight during transfer to the magnetometer.
-
Measure the mass of the loaded sample holder to determine the mass of the VI₃ crystal(s).
-
Mount the sample holder in the magnetometer.
-
Perform magnetic susceptibility measurements as a function of temperature and applied magnetic field. For VI₃, a ferromagnetic transition is expected around 50 K.[4]
Visualizations
Caption: Experimental workflow for VI₃ from synthesis to characterization.
Caption: Primary degradation pathways for this compound (VI₃).
References
Best practices for handling air-sensitive Vanadium triiodide.
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for handling air-sensitive Vanadium triiodide (VI₃).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered air-sensitive?
This compound (VI₃) is an inorganic compound that is highly sensitive to oxygen and moisture.[1] Exposure to air can lead to oxidation and hydrolysis, compromising the integrity of the material and affecting experimental outcomes. It is also sensitive to light and heat.[2]
Q2: What are the primary decomposition pathways for this compound?
The primary documented decomposition pathway is thermal. When heated, solid VI₃ decomposes into Vanadium diiodide (VI₂) and gaseous Vanadium tetraiodide (VI₄).[1] The reaction is as follows:
2 VI₃(s) → VI₂(s) + VI₄(g)
Decomposition can also occur through reaction with atmospheric oxygen and moisture, although specific pathways are not well-documented in readily available literature.
Q3: How should I properly store this compound?
This compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).[2] A glove box with low oxygen and moisture levels (<1 ppm) is the ideal storage and handling environment. The container should be tightly sealed to prevent any exposure to air.
Q4: What are the visible signs of this compound decomposition?
Fresh, pure this compound is a black, crystalline solid.[1] A color change to greenish or brownish hues can indicate decomposition or the presence of impurities. Upon dissolution in water, it should form a green solution characteristic of V(III) ions; a different color may suggest oxidation to other vanadium species.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound.
| Problem | Possible Causes | Solutions |
| Unexpected Color Change of Solid VI₃ | 1. Exposure to air and moisture leading to oxidation and hydrolysis. 2. Light-induced decomposition. 3. Impurities from the synthesis or supplier. | 1. Immediately transfer the material to a high-purity inert atmosphere (glove box). 2. Store in an amber or opaque container to protect from light. 3. If purity is a concern, consider purification methods or acquiring a new batch from a reliable supplier. |
| Inconsistent Experimental Results | 1. Partial decomposition of VI₃ before or during the reaction. 2. Contamination of solvents or reagents with water or oxygen. 3. Improper inert atmosphere techniques. | 1. Ensure VI₃ is handled exclusively under a stringent inert atmosphere. 2. Use freshly dried and deoxygenated solvents and reagents. 3. Review and refine your Schlenk line or glove box techniques to eliminate leaks. |
| Poor Solubility in Anhydrous Solvents | 1. The chosen solvent may not be appropriate for VI₃. 2. The VI₃ may have decomposed into insoluble byproducts. | 1. Consult literature for appropriate anhydrous solvents for your specific reaction. 2. If decomposition is suspected, obtain a fresh sample of VI₃. |
| Formation of Precipitate in Solution | 1. Reaction with trace moisture or oxygen in the solvent. 2. The product of the reaction may be insoluble. | 1. Ensure the solvent is rigorously dried and degassed before use. 2. If the precipitate is an unexpected byproduct, re-evaluate the purity of all reagents and the inertness of the reaction setup. |
Experimental Protocols
Protocol 1: General Handling of this compound in a Glove Box
This protocol outlines the basic steps for safely handling solid this compound inside an inert atmosphere glove box.
-
Preparation:
-
Ensure the glove box atmosphere has oxygen and moisture levels below 1 ppm.
-
Bring all necessary labware (spatulas, weighing paper, vials, etc.) into the glove box through the antechamber.
-
Purge the antechamber with inert gas for the recommended number of cycles.
-
-
Handling:
-
Allow the this compound container to equilibrate to the glove box temperature before opening to prevent condensation.
-
Carefully open the container and dispense the desired amount of VI₃ using a clean, dry spatula.
-
Immediately and securely reseal the main container.
-
-
Cleanup:
-
Clean any spills within the glove box promptly using appropriate wipes or a vacuum cleaner designed for inert atmospheres.
-
Properly package and label any waste for removal from the glove box.
-
Protocol 2: Transfer of Solid this compound Using a Schlenk Line
This protocol is for researchers who need to add solid VI₃ to a reaction vessel outside of a glove box.
-
Apparatus Setup:
-
Assemble and flame-dry all glassware under vacuum.
-
Connect the glassware to a Schlenk line and cycle between vacuum and inert gas (e.g., argon) at least three times to remove atmospheric gases.
-
-
Solid Addition:
-
Under a positive flow of inert gas, quickly remove the stopper from the reaction flask and add the pre-weighed this compound. A powder funnel can facilitate this process.
-
Immediately reseal the flask.
-
This "positive pressure" transfer should be done swiftly to minimize air exposure.
-
-
Purging:
-
After the addition, evacuate the flask and backfill with inert gas several times to remove any air that may have entered during the transfer.
-
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Troubleshooting decision tree for VI₃ experiments.
References
Technical Support Center: Vanadium Triiodide (VI3) Single Crystal Growth
Welcome to the technical support center for Vanadium Triiodide (VI3) single crystal growth. This resource is designed to assist researchers, scientists, and professionals in troubleshooting common issues encountered during the synthesis of high-quality VI3 single crystals.
Troubleshooting Guides
This section provides solutions to common problems encountered during the growth of VI3 single crystals, primarily focusing on the Chemical Vapor Transport (CVT) method.
Issue 1: No Crystal Growth or Very Small Crystals
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Question: I am not observing any crystal growth, or the resulting crystals are extremely small. What could be the issue?
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Answer: This is a common issue that can arise from several factors related to the experimental setup and parameters.
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Inadequate Temperature Gradient: A proper temperature gradient between the source zone (hot end) and the growth zone (cold end) is crucial for successful CVT. If the gradient is too small, the transport of volatile species will be inefficient. Conversely, a very large gradient can lead to rapid nucleation and the formation of many small crystals instead of a few large ones.
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Incorrect Temperature Profile: The absolute temperatures of the source and growth zones are critical. Ensure that the source temperature is high enough to facilitate the reaction between vanadium and iodine to form volatile vanadium-iodide species.
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Leak in the Ampoule: A leak in the sealed quartz ampoule can lead to the loss of the transport agent (iodine) and prevent crystal growth. Carefully inspect the sealed ampoule for any cracks or imperfections.
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Insufficient Purity of Precursors: The purity of the starting materials, vanadium powder and iodine, is paramount. Impurities can interfere with the chemical transport reaction.[1]
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Issue 2: Polycrystalline Growth Instead of Single Crystals
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Question: My experiment yielded a polycrystalline powder instead of distinct single crystals. How can I promote single crystal formation?
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Answer: The formation of polycrystalline material is often related to the nucleation rate.
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Temperature Gradient Too Steep: A very sharp temperature gradient can lead to a high supersaturation in the growth zone, favoring rapid and simultaneous nucleation at multiple sites, resulting in polycrystalline growth. A shallower, optimized gradient can reduce the nucleation rate and promote the growth of fewer, larger single crystals.
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Cooling Rate: A rapid cooling rate after the growth period can induce stress and lead to the formation of multiple grains. A slow and controlled cooling process is recommended.
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Ampoule Geometry: The geometry of the quartz tube, particularly at the growth end, can influence nucleation. A conical or pointed tip at the cold end can help to promote the growth of a single dominant crystal.
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Issue 3: Poor Crystal Quality and Defects
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Question: The grown crystals appear to have poor quality, with visible defects or a dull surface. What are the likely causes?
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Answer: Crystal quality is influenced by several factors throughout the growth and handling process.
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Surface Degradation: VI3 is highly sensitive to moisture and air.[2] Exposure to ambient conditions can lead to surface degradation and the formation of an iodine-deficient layer. All handling of VI3 crystals should be performed in an inert atmosphere (e.g., inside a glovebox).
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Impurity Incorporation: As mentioned, impurities in the precursor materials can be incorporated into the crystal lattice, creating point defects.
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Non-Stoichiometric Precursors: Deviations from the ideal 1:3 molar ratio of Vanadium to Iodine can lead to the formation of off-stoichiometric crystals with intrinsic defects. It is common to add a slight excess of iodine to compensate for its high vapor pressure at elevated temperatures.[1]
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Structural Phase Transitions: VI3 undergoes structural phase transitions upon cooling.[3][4] If the cooling process is not sufficiently slow and controlled, these transitions can introduce strain and defects into the crystal.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for growing VI3 single crystals?
A1: The most widely reported and successful method for growing VI3 single crystals is Chemical Vapor Transport (CVT).[2] This technique involves the use of a transport agent, typically iodine, to transport a non-volatile material (vanadium) from a hot source zone to a cooler growth zone within a sealed ampoule.
Q2: What are the typical growth parameters for the CVT of VI3?
A2: While optimal conditions can vary, a general set of parameters is provided in the table below. It is crucial to optimize these parameters for your specific setup.
Q3: How should I handle and store VI3 single crystals?
A3: VI3 is known to be hygroscopic and unstable in air.[2] Therefore, it is essential to handle and store the crystals in an inert environment, such as a glovebox filled with argon or nitrogen gas, to prevent degradation.
Q4: Are there alternative methods to CVT for growing VI3 crystals?
A4: While CVT is the most common, the flux growth method is another potential technique for growing single crystals. However, there is limited specific literature available on the successful flux growth of VI3. This method involves dissolving the constituent elements in a molten salt (flux) and then slowly cooling the solution to allow for crystallization.
Q5: My crystals have a dull, non-reflective surface. What is the cause?
A5: A dull surface is often a sign of surface degradation due to exposure to air and moisture, leading to the formation of an iodine-poor layer on the crystal surface.[2] Ensure all post-growth handling is performed under strictly inert conditions.
Data Presentation
Table 1: Typical Experimental Parameters for VI3 Single Crystal Growth via Chemical Vapor Transport (CVT)
| Parameter | Value | Notes |
| Precursors | Vanadium (V) powder (99.99%), Iodine (I₂) flakes (99.999%) | High purity is crucial for high-quality crystals.[1] |
| **Stoichiometry (V:I₂) ** | 1:1.5 (molar ratio) | An excess of iodine is often used.[1] |
| Source Zone Temperature | 650 °C (923 K) | Temperature at the hot end of the ampoule. |
| Growth Zone Temperature | 550 °C (823 K) | Temperature at the cold end of the ampoule. |
| Temperature Gradient | ~100 °C | The difference between the source and growth zones. |
| Growth Duration | 7-10 days | Longer growth times can lead to larger crystals. |
| Ampoule Dimensions | ~20 cm length, ~1.5 cm inner diameter | Dimensions can be adjusted based on furnace size. |
| Vacuum Level | < 10⁻⁵ Torr | A high vacuum is necessary to remove residual air and moisture. |
Experimental Protocols
Detailed Methodology for Chemical Vapor Transport (CVT) Growth of VI3 Single Crystals
-
Preparation of the Ampoule:
-
A high-purity quartz tube (e.g., 20 cm in length, 1.5 cm inner diameter) is thoroughly cleaned and baked under high vacuum to remove any contaminants and moisture.
-
One end of the quartz tube is sealed.
-
-
Loading of Precursors:
-
Inside an argon-filled glovebox, high-purity vanadium powder and iodine flakes are weighed in the desired molar ratio (e.g., 1:1.5). A slight excess of iodine is recommended.[1]
-
The precursors are carefully loaded into the open end of the quartz tube.
-
-
Sealing the Ampoule:
-
The quartz tube is connected to a high-vacuum pump and evacuated to a pressure below 10⁻⁵ Torr.
-
While under vacuum, the open end of the tube is sealed off using a hydrogen-oxygen torch, resulting in a sealed ampoule of approximately 15-20 cm in length.
-
-
Crystal Growth:
-
The sealed ampoule is placed in a two-zone horizontal tube furnace.
-
The end of the ampoule containing the precursors is placed in the hot zone (source zone), and the empty end is placed in the cooler zone (growth zone).
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The furnace is programmed to ramp up to the desired source and growth temperatures (e.g., 650 °C and 550 °C, respectively) over several hours.
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The temperatures are held constant for the desired growth duration (e.g., 7-10 days). During this time, the iodine acts as a transport agent, reacting with the vanadium to form volatile species that travel to the colder end of the ampoule and decompose to form VI3 crystals.
-
-
Cooling and Crystal Harvesting:
-
After the growth period, the furnace is slowly cooled down to room temperature over 24-48 hours to prevent thermal shock and the introduction of defects.
-
The ampoule is carefully removed from the furnace and transferred to an inert atmosphere glovebox.
-
The ampoule is opened, and the VI3 single crystals are harvested from the growth zone.
-
Mandatory Visualization
Caption: Experimental workflow for VI3 single crystal growth via CVT.
References
Technical Support Center: Optimizing Chemical Vapor Transport for VI₃ Growth
Welcome to the technical support center for the chemical vapor transport (CVT) growth of Vanadium Triiodide (VI₃). This resource is designed for researchers, scientists, and professionals in drug development who are working with or developing this fascinating van der Waals magnetic material. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your VI₃ crystal growth experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting molar ratio of Vanadium and Iodine for VI₃ growth?
A1: A starting molar ratio of 1:3 for Vanadium powder to Iodine flakes is a well-established starting point for the synthesis of VI₃ single crystals.
Q2: What is a typical temperature gradient for the CVT growth of VI₃?
A2: A common temperature profile involves setting the source zone (containing the precursors) at 923 K (650 °C) and the growth zone at 823 K (550 °C).
Q3: How long should a typical VI₃ growth experiment last?
A3: A successful growth can be achieved with a temperature ramp-up period of 3 days, followed by a hold period of 7 days at the set temperatures.
Q4: Why are my VI₃ crystals degrading after growth?
A4: VI₃ is known to be hygroscopic, meaning it readily absorbs moisture from the air, which leads to degradation. It is crucial to handle and store the crystals in an inert atmosphere, such as in a glovebox.
Q5: What is the role of Iodine in the CVT process for VI₃?
A5: Iodine acts as the transport agent. It reacts with the solid Vanadium at the hotter source zone to form gaseous vanadium iodide species. These gaseous molecules then diffuse to the cooler growth zone, where they decompose, depositing VI₃ crystals and releasing the iodine gas to continue the transport cycle.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystal growth or very small crystals | 1. Incorrect temperature gradient: The temperature difference between the source and growth zones may be too small or too large. 2. Insufficient transport agent: The amount of iodine may be too low to create the necessary partial pressure of the transport gas. 3. Leak in the ampoule: A poor vacuum seal can introduce impurities and disrupt the transport process. 4. Reaction thermodynamics: The free energy of the reaction may not be optimal for transport under the chosen conditions. | 1. Optimize temperature gradient: Systematically vary the source and growth zone temperatures. Start with the recommended 923 K / 823 K and adjust in small increments. 2. Increase iodine concentration: While maintaining the 1:3 V:I molar ratio, slightly increase the total amount of precursors to increase the iodine partial pressure. 3. Ensure proper sealing: Carefully inspect the quartz ampoule for any cracks and ensure a high-quality vacuum seal (e.g., 10⁻² Pa). 4. Consult thermodynamic data: If available, review thermodynamic data for the V-I system to understand the optimal temperature window for the transport reaction. |
| Poor crystal quality (e.g., polycrystalline, dendritic) | 1. Too high of a growth rate: A large temperature gradient can lead to rapid, uncontrolled nucleation and growth. 2. Convection-dominated transport: High transport rates can lead to inhomogeneous crystals with more defects.[1] 3. Impure precursors: The purity of the initial vanadium and iodine can significantly impact the quality of the final crystals. | 1. Reduce the temperature gradient: A smaller temperature difference between the source and growth zones will slow down the transport rate, favoring the growth of fewer, higher-quality crystals. 2. Promote diffusion-dominated transport: Lowering the overall pressure and temperature gradient can favor diffusion over convection, leading to more ordered crystal growth. 3. Use high-purity precursors: Start with the highest commercially available purity for both vanadium powder (e.g., 99.99%) and iodine flakes (e.g., 99.999%). |
| Incorrect stoichiometry of the final crystals | 1. Non-ideal precursor ratio: The initial 1:3 molar ratio may not be optimal for all experimental setups. 2. Decomposition of VI₃: At certain temperatures, VI₃ may decompose, leading to off-stoichiometric products. | 1. Adjust precursor ratio: Experiment with slight variations around the 1:3 molar ratio to fine-tune the stoichiometry of the resulting crystals. 2. Control temperature precisely: Ensure accurate and stable temperature control throughout the furnace to avoid temperatures that could lead to the decomposition of the desired VI₃ phase. |
| Crystals are difficult to handle and appear "wet" or discolored | 1. Exposure to ambient conditions: VI₃ is highly sensitive to air and moisture. | 1. Strict inert atmosphere handling: All post-growth handling, including opening the ampoule and storing the crystals, must be performed in a glovebox with low oxygen and moisture levels. |
Experimental Protocols
Detailed Methodology for CVT Growth of VI₃ Single Crystals
This protocol is based on established methods for the successful growth of VI₃ single crystals.[2]
1. Precursor Preparation:
-
Weigh out high-purity Vanadium powder (99.99%) and Iodine flakes (99.999%) in a 1:3 molar ratio.
-
A typical total mass for an ampoule with a volume of ~30 cm³ is in the range of 200-500 mg.
2. Ampoule Sealing:
-
Transfer the weighed precursors into a clean, dry quartz ampoule (e.g., 200 mm length, 14 mm inner diameter).
-
Evacuate the ampoule to a high vacuum, typically around 10⁻² Pa.
-
Seal the ampoule under vacuum using a hydrogen-oxygen torch, ensuring a strong and complete seal.
3. Furnace Setup and Growth:
-
Place the sealed ampoule into a two-zone horizontal tube furnace.
-
Position the end of the ampoule containing the precursors in the "source zone" and the empty end in the "growth zone".
-
Program the furnace to ramp up the temperatures of the source and growth zones to 923 K (650 °C) and 823 K (550 °C), respectively, over a period of 3 days.
-
Hold the temperatures constant for 7 days to allow for crystal growth.
4. Cooling and Crystal Recovery:
-
After the growth period, slowly cool the furnace down to room temperature over 1-2 days.
-
Carefully transfer the ampoule to an inert atmosphere glovebox before opening.
-
Gently break the ampoule to recover the shiny, black, plate-like VI₃ crystals.
5. Storage:
-
Store the harvested VI₃ crystals in a sealed container inside a glovebox to prevent degradation.
Data Presentation
Table of Optimized CVT Growth Parameters for VI₃
| Parameter | Recommended Value | Notes |
| Precursors | Vanadium powder (99.99%), Iodine flakes (99.999%) | High purity is critical for high-quality crystals. |
| Molar Ratio (V:I) | 1:3 | A well-established starting point.[2] |
| Transport Agent | Iodine (I₂) | Acts as the gaseous transport medium. |
| Ampoule Dimensions | Length: 200 mm, Inner Diameter: 14 mm | Dimensions can be adjusted based on furnace size and desired crystal yield. |
| Vacuum Level | 10⁻² Pa | A good vacuum is essential to remove impurities. |
| Source Zone Temperature | 923 K (650 °C) | The hotter zone where the precursors are placed.[2] |
| Growth Zone Temperature | 823 K (550 °C) | The cooler zone where crystals will deposit.[2] |
| Temperature Ramp-up Time | 3 days | Slow ramping helps establish a stable temperature gradient. |
| Growth Duration | 7 days | Allows sufficient time for transport and crystal growth. |
| Cooling Down Time | 1-2 days | Slow cooling prevents thermal shock to the crystals. |
| Crystal Appearance | Shiny, black, plate-like | Typical morphology of high-quality VI₃ crystals. |
| Handling | Inert atmosphere (glovebox) | VI₃ is hygroscopic and degrades in air. |
Visualizations
Logical Workflow for CVT Growth of VI₃
Caption: A flowchart outlining the key steps in the chemical vapor transport (CVT) growth of VI₃ single crystals.
Troubleshooting Decision Tree for VI₃ Growth
References
Identifying and correcting artifacts in Vanadium triiodide Raman spectra.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and correcting artifacts in Vanadium triiodide (VI₃) Raman spectra.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during the Raman spectroscopy of VI₃.
Issue 1: High background signal obscuring Raman peaks.
Possible Cause: Fluorescence from the sample, substrate, or immersion oil.
Troubleshooting Steps:
-
Identify the nature of the background: A broad, unstructured background that spans a wide spectral range is characteristic of fluorescence.
-
Change the excitation wavelength: Using a longer wavelength excitation laser (e.g., 785 nm or 1064 nm) can often reduce or eliminate fluorescence.
-
Photobleaching: Expose the sample to the laser for a period before acquiring the spectrum. This can sometimes "burn out" the fluorescent species. Start with low laser power to avoid sample damage.
-
Software-based baseline correction: Utilize baseline correction algorithms (e.g., polynomial fitting, asymmetric least squares) available in your spectroscopy software to subtract the background signal.
-
Check the substrate: Ensure the substrate used (e.g., SiO₂/Si, CaF₂) has a low Raman and fluorescence background in the spectral region of interest. Acquire a spectrum of the bare substrate for reference.
Issue 2: Sharp, narrow, and intense spikes randomly appearing in the spectrum.
Possible Cause: Cosmic rays hitting the CCD detector.
Troubleshooting Steps:
-
Visual Inspection: Cosmic rays typically appear as very sharp, single-pixel or few-pixel wide spikes that are not reproducible in subsequent scans.
-
Acquire multiple spectra: Collect several spectra of the same spot. A cosmic ray will appear in only one of these spectra at a specific position.
-
Use software-based cosmic ray removal: Most Raman software includes algorithms to identify and remove cosmic rays by comparing sequential scans or by identifying sharp, narrow features that are statistically improbable.
-
Median filtering: Applying a median filter can effectively remove sharp spikes while preserving the broader Raman peaks.
Issue 3: Changes in peak position, shape, or the appearance of new peaks during measurement.
Possible Cause: Laser-induced sample damage or degradation, particularly due to oxidation or heating.
Troubleshooting Steps:
-
Reduce laser power: VI₃ is sensitive to laser heating. Use the lowest possible laser power that still provides an adequate signal-to-noise ratio.
-
Decrease acquisition time: Shorter exposure times can minimize the total energy dose on the sample.
-
Use a controlled environment: For this air-sensitive material, perform measurements in an inert atmosphere (e.g., nitrogen or argon glovebox) or a vacuum chamber to prevent oxidation.
-
Monitor the spectrum over time: Acquire spectra sequentially and observe any changes. If the spectrum evolves, it is a strong indication of sample damage.
-
Check for known degradation products: Be aware of the Raman signatures of potential vanadium oxides, which can form upon degradation.
Frequently Asked Questions (FAQs)
Q1: What are the expected Raman peaks for this compound?
A1: The Raman spectrum of VI₃ is dependent on its crystallographic phase, which changes with temperature. At room temperature (rhombohedral phase), characteristic Raman modes are observed. In the low-temperature ferromagnetic phase, additional modes may appear due to magnetic ordering.
Q2: How can I be sure I am measuring VI₃ and not a degradation product like a vanadium oxide?
A2: It is crucial to compare your obtained spectrum with reference spectra for VI₃ and various vanadium oxides. The presence of sharp peaks characteristic of vanadium oxides (e.g., V₂O₅) would indicate sample degradation.
Q3: What is the best substrate to use for VI₃ Raman spectroscopy?
A3: Silicon wafers with a silicon dioxide layer (SiO₂/Si) are commonly used as they provide good contrast for identifying exfoliated flakes and have a well-defined Raman peak from the silicon at ~520 cm⁻¹ which can be used for calibration. Calcium fluoride (CaF₂) is another excellent option due to its low Raman background.
Q4: How should I handle and prepare VI₃ samples for Raman measurements?
A4: VI₃ is an air-sensitive material. All handling and sample preparation, such as mechanical exfoliation, should be performed in an inert atmosphere (e.g., inside a glovebox). Samples should be sealed in an airtight container or a specialized measurement chamber for transfer to the Raman spectrometer.
Q5: My Raman peaks for VI₃ seem broad. What could be the cause?
A5: Peak broadening can be caused by several factors:
-
High laser power: This can lead to localized heating and phonon lifetime broadening.
-
Sample degradation: The formation of amorphous or disordered phases can result in broader spectral features.
-
Instrumental resolution: Ensure you are using an appropriate grating and slit width to achieve the desired spectral resolution.
-
Sample thickness: In very thin, few-layer samples, interactions with the substrate can sometimes lead to peak broadening.
Data Presentation
Table 1: Common Artifacts in VI₃ Raman Spectra and Their Characteristics
| Artifact | Typical Appearance | Cause | Correction Method |
| Fluorescence | Broad, undulating background across a wide spectral range. | Electronic transitions within the sample or impurities. | Use a longer excitation wavelength (e.g., 785 nm), photobleaching, software-based baseline correction. |
| Cosmic Rays | Sharp, intense, narrow spikes at random spectral positions. | High-energy particles from space hitting the CCD detector. | Software-based removal algorithms, median filtering, acquiring multiple spectra. |
| Sample Degradation | Peak shifting, broadening, and the appearance of new peaks over time. | Laser-induced heating or oxidation. | Reduce laser power, use an inert measurement environment, minimize acquisition time. |
| Substrate Interference | Characteristic peaks from the underlying substrate (e.g., Si peak at ~520 cm⁻¹). | Raman scattering from the substrate material. | Identify and subtract a reference spectrum of the bare substrate. |
Table 2: Experimentally Observed Raman Active Modes of VI₃
| Temperature | Phase | Peak Position (cm⁻¹) | Symmetry Assignment |
| Room Temperature | Rhombohedral | ~68, ~93, ~124, ~156, ~208 | A₁g, E_g, E_g, A₁g, E_g |
| Low Temperature (< 79 K) | Monoclinic/Triclinic | Additional peaks may appear due to structural and magnetic phase transitions. | Phonon modes of the lower symmetry phase. |
Note: Peak positions can vary slightly depending on factors such as strain, laser power, and sample thickness.
Experimental Protocols
Protocol 1: Acquiring a High-Quality Raman Spectrum of VI₃
-
Sample Preparation (Inert Environment):
-
Mechanically exfoliate VI₃ crystals onto a clean SiO₂/Si or CaF₂ substrate inside a nitrogen or argon-filled glovebox.
-
Identify thin flakes using an optical microscope.
-
Seal the sample in an airtight container or a specialized Raman cell for air-sensitive materials.
-
-
Instrument Setup:
-
Calibrate the spectrometer using a known standard (e.g., the 520.7 cm⁻¹ peak of a silicon wafer).
-
Select an appropriate excitation wavelength. Start with a longer wavelength (e.g., 785 nm) to minimize fluorescence.
-
Use a low laser power setting to begin (e.g., < 100 µW) to avoid sample damage.
-
Choose a suitable objective (e.g., 50x or 100x) to focus the laser on the desired flake.
-
-
Data Acquisition:
-
Acquire a preliminary spectrum with a short acquisition time to assess the signal and check for fluorescence.
-
If a high fluorescence background is present, consider photobleaching the sample for a few minutes with low laser power.
-
Optimize the laser power and acquisition time to achieve a good signal-to-noise ratio without inducing sample damage. Monitor the spectrum for any changes over time.
-
Enable cosmic ray removal in the software, typically by acquiring at least two consecutive spectra.
-
-
Data Processing:
-
If necessary, perform a baseline correction to remove any residual background.
-
Fit the Raman peaks using appropriate functions (e.g., Lorentzian or Voigt) to determine their precise position, width, and intensity.
-
Compare the obtained peak positions with reference data for VI₃ to confirm the material's identity and phase.
-
Mandatory Visualization
Caption: Experimental workflow for acquiring and analyzing VI₃ Raman spectra.
Caption: Logical workflow for identifying and correcting common Raman artifacts.
Technical Support Center: Achieving Stable Vanadium Triiodide (VI3) Exfoliation
Welcome to the technical support center for Vanadium Triiodide (VI3) exfoliation. This guide is designed for researchers, scientists, and drug development professionals working with this air-sensitive 2D material. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome the challenges associated with achieving stable VI3 nanosheets.
I. Troubleshooting Guide & FAQs
The primary challenge in working with this compound is its inherent instability in ambient conditions. Exposure to air and moisture leads to rapid degradation, compromising the material's structural and magnetic properties.[1] This section addresses common issues encountered during the exfoliation of VI3.
Frequently Asked Questions (FAQs)
Q1: My VI3 flakes appear discolored or show new features under the microscope shortly after exfoliation. What is happening?
A1: This is a classic sign of degradation. VI3 is highly sensitive to oxygen and water, which can cause it to decompose.[1] The reaction is often accelerated by light. To prevent this, it is crucial to perform all exfoliation and handling steps in an inert atmosphere, such as a high-purity argon-filled glovebox.[2][3][4][5]
Q2: I'm using a glovebox, but my flakes are still degrading. What could be the issue?
A2: Even within a glovebox, trace amounts of oxygen or moisture can be detrimental. Ensure your glovebox is properly purged and maintained at very low levels of O2 and H2O (ideally <0.1 ppm). Check for leaks in the glovebox and ensure all materials and tools introduced are thoroughly dried and degassed. Additionally, minimize exposure to the glovebox's internal lighting if it is intense.
Q3: What is the expected time frame for VI3 stability in different environments?
A3:
-
Ambient Air: Significant degradation can be observed within minutes to a couple of hours.[1]
-
Inert Atmosphere (Argon): VI3 is long-term stable.[1]
-
Protective Oils (e.g., vacuum oil): These can slow down degradation compared to ambient conditions, but do not offer the same level of protection as a dedicated inert environment.[1]
Troubleshooting Common Exfoliation Problems
| Problem | Potential Cause | Recommended Solution |
| Low yield of thin flakes | 1. Suboptimal adhesive tape.2. Insufficient pressure during tape application.3. Poor adhesion to the substrate. | 1. Experiment with different types of exfoliation tape (e.g., blue Nitto tape, Scotch tape).2. Apply firm, uniform pressure with a non-sharp tool.3. Consider substrate pre-treatment, such as heating, which has been shown to improve flake yield for other 2D materials.[2][4][6] |
| Flakes are thick and multi-layered | 1. Insufficient peeling cycles.2. Interlayer adhesion is too strong. | 1. Increase the number of times the tape is folded onto itself to cleave the crystal.2. While challenging to modify for a given material, ensuring a clean crystal surface can help. |
| Substrate contamination | 1. Residue from the adhesive tape.2. Impurities on the substrate. | 1. After exfoliation, if the sample needs to be cleaned, consider a brief rinse with a compatible anhydrous solvent (e.g., acetone, followed by isopropanol) inside the glovebox.[2] Note: solvent compatibility with VI3 must be verified.2. Thoroughly clean substrates (e.g., Si/SiO2 wafers) by sonicating in appropriate solvents before introducing them into the glovebox.[2] |
| Difficulty locating flakes on the substrate | 1. Poor optical contrast.2. Flakes are too small. | 1. Use a substrate with an optimized oxide layer thickness (e.g., 90 nm or 285 nm SiO2 on Si) to enhance the visibility of thin flakes.2. Optimize the exfoliation process to yield larger flakes. |
II. Quantitative Data Summary
Obtaining quantitative data specific to VI3 exfoliation is an ongoing area of research due to its instability. However, data from the exfoliation of other 2D van der Waals materials can provide a valuable starting point.
Table 1: General Parameters for Mechanical Exfoliation of 2D Materials
| Parameter | Typical Values/Options | Notes |
| Substrate | Si wafer with 90 nm or 285 nm SiO2 | Enhances optical contrast for thin flakes. |
| Adhesive Tape | Blue Nitto Tape, Scotch Tape | The choice of tape can significantly impact flake size and thickness. |
| Substrate Cleaning | Sonication in acetone, then isopropanol | Ensures a pristine surface for flake deposition.[2] |
| Substrate Pre-treatment | Heating to ~120 °C during exfoliation | Can increase the yield of larger flakes for some materials.[2][4] |
| Characterization Laser Power | Low power (e.g., < 500 µW) | High laser power can damage sensitive materials like VI3. |
III. Experimental Protocols
This section provides a detailed protocol for the mechanical exfoliation of VI3 in an inert atmosphere.
Protocol 1: Mechanical Exfoliation of VI3 in a Glovebox
Objective: To obtain thin, stable flakes of VI3 on a Si/SiO2 substrate.
Materials:
-
Bulk VI3 crystal
-
Si/SiO2 substrate (e.g., 285 nm SiO2)
-
Exfoliation tape (e.g., blue Nitto tape)
-
Tweezers
-
Optical microscope inside the glovebox (or a hermetic transfer cell for external imaging[2][6])
-
Anhydrous acetone and isopropanol (optional, for substrate cleaning)
Procedure:
-
Preparation (inside the glovebox):
-
Ensure the glovebox has a stable inert atmosphere (e.g., Ar with <0.1 ppm O2 and H2O).
-
Clean the Si/SiO2 substrate by sonicating in acetone and then isopropanol, followed by drying with nitrogen gas.[2] Introduce the cleaned substrate into the glovebox.
-
Place a piece of exfoliation tape, sticky side up, on a clean, flat surface inside the glovebox.
-
-
Crystal Preparation:
-
Using tweezers, carefully place a small piece of the bulk VI3 crystal onto the adhesive tape.
-
Fold the tape over onto the crystal and press firmly.
-
Peel the tape apart. Repeat this process 10-20 times to cleave the crystal into progressively thinner layers.
-
-
Exfoliation onto Substrate:
-
Gently press the area of the tape containing the cleaved VI3 flakes onto the clean Si/SiO2 substrate.
-
Apply light, uniform pressure to ensure good contact between the tape and the substrate.
-
Slowly peel the tape off the substrate. Thin flakes of VI3 should remain on the substrate.
-
-
Identification and Characterization:
-
Transfer the substrate to the optical microscope inside the glovebox.
-
Identify promising thin flakes by their optical contrast. Monolayer and few-layer flakes will be very faint.
-
For further characterization (e.g., AFM, Raman spectroscopy), either use equipment integrated into the glovebox or a hermetic transfer cell to move the sample without air exposure.[2][3][6]
-
IV. Visualizations
Diagram 1: Experimental Workflow for VI3 Exfoliation
Caption: Workflow for handling and exfoliating air-sensitive VI3.
Diagram 2: Troubleshooting Logic for VI3 Exfoliation
Caption: Troubleshooting flowchart for common VI3 exfoliation issues.
References
- 1. arxiv.org [arxiv.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Controlled Atmosphere Glovebox Facility for 2D Materials Transfer, Device Fabrication and Testing | ORNL [ornl.gov]
- 6. Exfoliation and Analysis of Large-area, Air-Sensitive Two-Dimensional Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming contamination issues in Vanadium triiodide synthesis.
Welcome to the technical support center for Vanadium triiodide (VI3) synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and contamination issues encountered during the synthesis of this air- and moisture-sensitive material.
Frequently Asked Questions (FAQs)
Q1: What are the most common contaminants in this compound (VI3) synthesis?
A1: The primary contaminants in VI3 synthesis are vanadium oxides (e.g., V2O3, VO2, V2O5) and vanadium oxyiodides. These arise from the reaction of vanadium or VI3 with oxygen or water. Given that VI3 is highly hygroscopic, hydrolysis is a significant concern, leading to the formation of vanadium oxides/hydroxides and hydrogen iodide.[1][2] Incomplete reactions can also result in unreacted vanadium or iodine, and improper temperature control can lead to the formation of other vanadium iodides like VI2 and VI4 through thermal decomposition.[2]
Q2: How can I prevent oxidation and hydrolysis during the synthesis and handling of VI3?
A2: Strict air-free and moisture-free techniques are paramount. All synthesis and handling steps should be performed under an inert atmosphere, such as in a glovebox with low oxygen and water levels (typically <1 ppm).[1][3][4][5][6] Alternatively, a Schlenk line can be used for manipulations. All glassware must be thoroughly dried, typically by oven heating overnight at >120 °C and then cooling under vacuum.[5] Starting materials, particularly vanadium powder, should be of high purity and handled exclusively under inert conditions.
Q3: What is the recommended method for synthesizing high-purity VI3 crystals?
A3: Chemical Vapor Transport (CVT) is a widely used and effective method for growing high-quality single crystals of VI3.[7][8][9][10][11] This technique not only facilitates the synthesis but also serves as a purification step. The process involves reacting vanadium powder with iodine in a sealed and evacuated quartz ampoule placed in a two-zone tube furnace to create a specific temperature gradient.
Q4: How does contamination affect the properties of VI3?
A4: Contamination, particularly oxidation, can significantly alter the physical and chemical properties of VI3. For instance, surface degradation due to exposure to ambient conditions can lead to a loss of ferromagnetic properties. Even short-term exposure to air can begin to introduce iodine deficiencies and oxygen contamination, impacting magnetic measurements.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product is a greenish or yellowish powder instead of black crystals. | Oxidation of Vanadium. The desired V(III) state has been oxidized to higher states (V(IV) or V(V)). | • Ensure a completely leak-free reaction vessel (e.g., quartz ampoule).• Use high-purity, oxygen-free vanadium powder and iodine.• Perform all material handling in a high-purity inert atmosphere (glovebox). |
| Final product is wet or fuming. | Hydrolysis due to exposure to moisture. VI3 is highly hygroscopic. | • Thoroughly dry all glassware in a high-temperature oven and cool under vacuum before use.• Ensure the inert gas used for handling is dry.• Handle the final product strictly within a glovebox. |
| Low yield of VI3 crystals. | Incomplete reaction or unfavorable temperature gradient in CVT. | • Ensure stoichiometric amounts of vanadium and iodine are used.• Optimize the temperature gradient between the source and growth zones in the CVT setup. A typical gradient might be T2 > T1, where T2 is the source zone and T1 is the growth zone.• Allow sufficient reaction time for the transport and crystallization to complete. |
| Presence of multiple vanadium iodide phases (e.g., VI2, VI4). | Incorrect reaction temperature leading to thermal decomposition. | • Precisely control the furnace temperatures. VI3 is synthesized at around 500 °C.[2] Avoid excessive temperatures that can lead to the decomposition: 2 VI3 ⇌ VI2 + VI4.[2] |
| Crystals are very small or are a polycrystalline powder. | Suboptimal conditions for crystal growth during CVT. | • Adjust the temperature gradient. A smaller gradient often leads to larger crystals.• Control the amount of transport agent (iodine). Too much can lead to rapid transport and poor crystal quality.• Ensure the quartz ampoule is clean to prevent unwanted nucleation sites. |
Experimental Protocols
Detailed Protocol for this compound (VI3) Synthesis via Chemical Vapor Transport (CVT)
This protocol describes the synthesis of VI3 single crystals from vanadium powder and iodine using the CVT method in a sealed quartz ampoule.
1. Materials and Equipment:
-
High-purity vanadium powder (e.g., 99.9% or higher)
-
High-purity iodine crystals (e.g., 99.99% or higher)
-
Quartz tube (e.g., 15-20 cm long, 1-2 cm diameter)
-
Two-zone tube furnace
-
High-vacuum pump (<10⁻⁶ Torr)
-
Glovebox with an inert atmosphere (e.g., argon or nitrogen)
-
Schlenk line (optional, for handling outside a glovebox)
-
Tube sealer or torch for sealing quartz ampoules
2. Preparation of the Reaction Ampoule (perform in a glovebox):
-
A quartz tube, sealed at one end, should be thoroughly cleaned and then dried in an oven at a high temperature (e.g., >500 °C) under vacuum for several hours to remove any adsorbed water and volatile impurities.
-
Transfer the dried quartz tube into a glovebox.
-
Weigh and place approximately 100-200 mg of high-purity vanadium powder into the sealed end of the quartz tube.
-
Add a stoichiometric amount of high-purity iodine. A slight excess of iodine can be used to act as the transport agent.
-
Connect the open end of the quartz tube to a vacuum line.
3. Sealing the Ampoule:
-
Evacuate the quartz tube to a high vacuum (<10⁻⁶ Torr) to remove all air and moisture.
-
While under vacuum, use a high-temperature torch to seal the quartz tube to the desired length (e.g., 15 cm).
4. Crystal Growth via CVT:
-
Place the sealed ampoule into a two-zone tube furnace. The end of the ampoule containing the reactants (the source zone) should be in the hotter zone (T2), and the empty end (the growth zone) should be in the cooler zone (T1).
-
Slowly ramp up the temperatures of the two zones. A typical temperature profile is:
-
Source Zone (T2): ~550 °C
-
Growth Zone (T1): ~500 °C
-
-
Allow the reaction to proceed for an extended period, typically 72 to 120 hours. During this time, the reactants will form volatile vanadium iodide species that will transport to the cooler end of the ampoule and decompose to form VI3 crystals.
-
After the growth period, slowly cool the furnace to room temperature.
5. Product Recovery (perform in a glovebox):
-
Carefully transfer the sealed ampoule into a glovebox.
-
Gently break open the ampoule to access the VI3 crystals, which should have formed in the growth zone.
-
Store the VI3 crystals in a sealed container under an inert atmosphere.
Visualizations
Logical Workflow for VI3 Synthesis Troubleshooting
Caption: Troubleshooting workflow for identifying and resolving common issues in VI3 synthesis.
Experimental Workflow for VI3 Synthesis via CVT
Caption: Step-by-step experimental workflow for the synthesis of VI3 crystals using the CVT method.
References
- 1. ossila.com [ossila.com]
- 2. Vanadium(III) iodide - Wikipedia [en.wikipedia.org]
- 3. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 4. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.co.uk]
- 5. web.mit.edu [web.mit.edu]
- 6. molan.wdfiles.com [molan.wdfiles.com]
- 7. Vapor Transport | Taufour Lab: Creating and Tuning Materials [taufourlab.faculty.ucdavis.edu]
- 8. Chemical vapor transport [cpfs.mpg.de]
- 9. faculty.sites.iastate.edu [faculty.sites.iastate.edu]
- 10. ifpan.edu.pl [ifpan.edu.pl]
- 11. A Chemical Transport Method for the Synthesis of Simple and Complex Inorganic Crystals—Survey of Applications and Modeling [mdpi.com]
Technical Support Center: Improving the Reproducibility of Vanadium Triiodide (VI3) Magnetic Measurements
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to enhance the reproducibility of magnetic measurements of Vanadium triiodide (VI3). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during synthesis, handling, and measurement of this air-sensitive 2D material.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in obtaining reproducible magnetic measurements for VI3?
A1: The primary challenges stem from the material's sensitivity to environmental factors and inherent structural and magnetic complexities. Key issues include:
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Sample Degradation: VI3 is highly sensitive to air and moisture, leading to oxidation and hydrolysis. This degradation alters the stoichiometry and crystal structure, significantly impacting the magnetic properties.
-
Inconsistent Sample Quality: Variations in synthesis methods (e.g., chemical vapor transport vs. flux growth) can result in crystals with different defect densities, stoichiometries (including vanadium self-doping), and strain, all of which influence the magnetic behavior.
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Handling and Preparation: Improper handling of the air-sensitive crystals during preparation for measurements can introduce degradation and affect the results.
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Measurement Parameters: Inconsistencies in measurement protocols, such as cooling rates, applied magnetic fields, and sample mounting, can lead to variability in the collected data.
-
Intrinsic Properties: The magnetic properties of VI3 are highly anisotropic and can be influenced by the number of layers and their stacking order in exfoliated samples.
Q2: How does oxidation affect the magnetic properties of VI3?
A2: Oxidation of VI3 leads to the formation of vanadium oxides and changes in the local environment of the vanadium ions. This has several consequences for the magnetic properties:
-
Reduction of Ferromagnetism: The presence of non-magnetic or weakly magnetic oxide phases will reduce the overall magnetic moment of the sample.
-
Altered Curie Temperature (Tc): Oxidation can disrupt the long-range ferromagnetic ordering, typically leading to a decrease in the observed Curie temperature.
-
Changes in Anisotropy: The magnetocrystalline anisotropy of VI3 is crucial for its 2D ferromagnetism. Oxidation can alter this anisotropy, potentially leading to a loss of the out-of-plane easy axis.
Q3: What is the expected Curie temperature (Tc) for VI3, and why do I observe variations?
A3: For bulk VI3 single crystals, the Curie temperature is typically reported to be around 50 K. However, variations in the reported Tc are common and can be attributed to several factors:
-
Sample Thickness: For exfoliated flakes, the Tc can be thickness-dependent. In some cases, monolayer VI3 has been reported to have a slightly higher Tc than the bulk.
-
Strain: Both compressive and tensile strain, which can be introduced during sample exfoliation and transfer, can modify the magnetic exchange interactions and thus the Tc.
-
Doping and Defects: The presence of dopants or defects, such as vanadium interstitials, can alter the electronic structure and magnetic ordering, leading to shifts in the Tc.
-
Measurement Technique: The criteria used to determine Tc from magnetic measurement data (e.g., the inflection point of the magnetization vs. temperature curve) can vary, leading to slight differences in the reported values.
Troubleshooting Guides
This section provides solutions to common problems encountered during the magnetic characterization of VI3.
Issue 1: Inconsistent or non-existent ferromagnetic signal.
| Possible Cause | Troubleshooting Step |
| Sample Degradation | Ensure all sample handling and preparation is performed in an inert atmosphere (e.g., an argon-filled glovebox). Use freshly synthesized or properly stored crystals. |
| Incorrect Sample Mounting | Verify that the sample is securely mounted with its crystallographic axes correctly aligned with the applied magnetic field. Use appropriate non-magnetic grease or varnish for mounting. |
| Instrument Malfunction | Run a standard sample with a known magnetic response (e.g., a palladium standard) to confirm the proper functioning of the magnetometer. |
| Insufficient Magnetic Field | For hysteresis loop measurements, ensure the applied magnetic field is sufficient to saturate the sample. |
Issue 2: Anomalous features in the hysteresis loop (e.g., wasp-waisted loop).
| Possible Cause | Troubleshooting Step |
| Presence of Multiple Magnetic Phases | This can indicate partial sample degradation, leading to a mixture of VI3 and vanadium oxides. It could also suggest the presence of different structural domains within the crystal. |
| Sample Movement | If the sample is not securely mounted, it can move or reorient in the applied magnetic field, leading to distortions in the measured hysteresis loop. Remount the sample securely. |
| Instrumental Artifacts | Check for any sources of magnetic contamination in the sample holder or measurement chamber. |
Experimental Protocols
Synthesis of VI3 Single Crystals via Chemical Vapor Transport (CVT)
This protocol describes a general method for the synthesis of VI3 single crystals. Specific temperatures and durations may need to be optimized based on the furnace setup.
Materials:
-
Vanadium powder (99.9% or higher)
-
Iodine resublimed (99.99% or higher)
-
Quartz tube (e.g., 10 mm inner diameter, 12 mm outer diameter, 15 cm length)
Procedure:
-
Preparation: The quartz tube should be thoroughly cleaned and baked under vacuum to remove any moisture and contaminants.
-
Loading: Inside an argon-filled glovebox, load the quartz tube with vanadium powder and iodine. A typical molar ratio is 1:1.5 (V:I). The total mass will depend on the desired crystal size.
-
Sealing: Evacuate the quartz tube to a high vacuum (e.g., 10^-5 Torr) and seal it using a hydrogen-oxygen torch.
-
Growth: Place the sealed ampoule in a two-zone horizontal tube furnace.
-
Set the hot zone (source) to T2 = 650 °C.
-
Set the cold zone (growth) to T1 = 550 °C.
-
-
Duration: Allow the growth to proceed for an extended period, typically 7-10 days.
-
Cooling: After the growth period, slowly cool the furnace to room temperature.
-
Harvesting: Carefully break the ampoule inside an inert atmosphere glovebox to harvest the VI3 single crystals from the cold zone.
Protocol for SQUID Magnetometry of VI3
1. Sample Preparation (inside an inert atmosphere glovebox):
-
Select a high-quality single crystal with flat, reflective surfaces.
-
Mount the crystal onto a sample holder (e.g., a quartz paddle or a plastic straw) using a minimal amount of non-magnetic grease (e.g., Apiezon N grease) or varnish.
-
For orientation-dependent measurements, align the desired crystallographic axis (e.g., the c-axis) with the direction of the applied magnetic field.
2. Sample Loading:
-
Quickly and carefully transfer the mounted sample from the glovebox to the SQUID magnetometer to minimize air exposure.
-
Purge the sample space with helium gas immediately after loading.
3. Measurement Protocol:
-
Temperature-Dependent Magnetization (M vs. T):
-
Cool the sample in zero field (ZFC) or a small applied field (FC) to a low temperature (e.g., 2 K).
-
Apply a small DC magnetic field (e.g., 100 Oe).
-
Measure the magnetic moment as the temperature is slowly swept up to a temperature well above the expected Tc (e.g., 100 K). A slow sweep rate (e.g., 1-2 K/min) is recommended to ensure thermal equilibrium.
-
-
Field-Dependent Magnetization (M vs. H):
-
Set the temperature to a value below the Tc (e.g., 2 K).
-
Sweep the magnetic field from a positive maximum value to a negative maximum value and back to the positive maximum to trace the hysteresis loop.
-
Data Presentation
| Parameter | Typical Value (Bulk VI3) | Factors Influencing Value |
| Curie Temperature (Tc) | ~50 K | Sample thickness, strain, defects, measurement method |
| Coercive Field (Hc) at 2 K | Can be large (several kOe) | Crystal quality, temperature, field sweep rate |
| Saturation Magnetization | ~1 µB per V atom | Stoichiometry, presence of non-magnetic phases |
Visualizations
Caption: Workflow for VI3 magnetic measurements.
Caption: Troubleshooting logic for VI3 measurements.
Technical Support Center: Passivation of Vanadium Triiodide (VI3) Layers
Welcome to the technical support center for the handling and passivation of Vanadium triiodide (VI3) layers. This resource is designed for researchers, scientists, and drug development professionals working with this air-sensitive 2D material. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My exfoliated VI3 flakes are degrading very quickly. What is causing this?
A1: this compound is inherently unstable in ambient conditions. The primary causes of degradation are exposure to:
-
Moisture: VI3 is hygroscopic and reacts with water in the air, leading to hydrolysis. This process can form vanadium oxides and iodides, altering the material's structure and properties.[1]
-
Oxygen: Like many 2D materials, VI3 can oxidize when exposed to air, which can affect its magnetic and electronic characteristics.
-
Light: Exposure to light can accelerate the degradation process.
It is crucial to handle VI3 in an inert environment, such as a nitrogen or argon-filled glovebox, to minimize exposure to these elements.
Q2: What are the signs of VI3 degradation?
A2: Degradation of VI3 can be observed through several changes:
-
Visual Changes: The surface of the flakes may change in color or show the formation of new structures or residues.
-
Changes in Physical Properties: Spectroscopic measurements, such as Raman spectroscopy, can show shifts or the appearance of new peaks indicative of chemical changes.
-
Loss of Magnetic Properties: The ferromagnetic properties of VI3 will diminish or be altered upon degradation.
Q3: What is passivation and how can it protect my VI3 layers?
A3: Passivation involves creating a protective barrier on the surface of the VI3 layer to shield it from the ambient environment. This barrier prevents reactions with moisture and oxygen, thereby preserving the intrinsic properties of the material. Effective passivation is key to enabling the characterization and device integration of VI3.
Q4: What are the most common passivation techniques for 2D materials like VI3?
A4: While research is ongoing for optimal VI3 passivation, the most promising techniques, adapted from work on other air-sensitive 2D materials, are:
-
Encapsulation with Hexagonal Boron Nitride (h-BN): This involves creating a van der Waals heterostructure where the VI3 flake is sandwiched between two layers of h-BN. This method provides an atomically clean and inert environment.
-
Atomic Layer Deposition (ALD) of Metal Oxides: Thin, conformal coatings of materials like Aluminum Oxide (Al2O3) or Magnesium Oxide (MgO) can be deposited on top of the VI3 flakes. ALD provides excellent control over the thickness and uniformity of the protective layer.[2]
-
Temporary Passivation with Oils: For short-term protection during transfer or certain measurements, inert oils like vacuum oil can be used to cover the sample.
Troubleshooting Guides
Issue 1: Rapid Degradation of VI3 Flakes After Exfoliation
| Symptom | Possible Cause | Suggested Solution |
| Flakes change color or appear "wet" within minutes. | High humidity and oxygen levels in the handling environment. | Perform exfoliation and all subsequent handling steps inside a glovebox with low moisture (<1 ppm) and oxygen (<1 ppm) levels. |
| Raman spectra show unexpected peaks or peak shifts. | Chemical reaction with the substrate or environment. | Use inert substrates like SiO2/Si and ensure they are properly cleaned and dried before exfoliation. Consider immediate passivation after exfoliation. |
| Inconsistent magnetic measurements. | Partial degradation of the sample. | Ensure the sample is fully passivated before any ex-situ measurements. For sensitive magnetic characterization, consider in-situ measurement capabilities. |
Issue 2: Ineffective Passivation with Encapsulation or ALD
| Symptom | Possible Cause | Suggested Solution |
| Bubbles or wrinkles observed at the h-BN/VI3 interface. | Trapped contaminants or improper transfer of h-BN. | Ensure all materials and the transfer setup are meticulously clean. Perform the transfer process slowly and carefully to avoid trapping air or moisture. |
| ALD coating appears non-uniform or flakes are damaged. | Incorrect ALD precursor or deposition temperature. | Optimize ALD parameters. For VI3, a low-temperature deposition process is likely necessary to prevent thermal degradation of the material itself. |
| Passivated sample still shows signs of degradation over time. | Incomplete coverage by the passivation layer. | For h-BN encapsulation, ensure the h-BN flakes are significantly larger than the VI3 flake. For ALD, ensure a sufficient number of cycles for a pinhole-free coating. |
Experimental Protocols
Protocol 1: Hexagonal Boron Nitride (h-BN) Encapsulation of VI3
This protocol describes a standard dry-transfer method for encapsulating exfoliated VI3 flakes with h-BN within a glovebox.
Materials:
-
VI3 single crystals
-
h-BN flakes on a carrier substrate (e.g., SiO2/Si)
-
Target substrate (e.g., SiO2/Si)
-
Polydimethylsiloxane (PDMS) stamp on a glass slide
-
Micromanipulator stage
Procedure:
-
Preparation: Ensure all materials are inside an inert-atmosphere glovebox.
-
Exfoliation: Mechanically exfoliate VI3 flakes onto a clean SiO2/Si substrate.
-
h-BN Pickup: Use the PDMS stamp to pick up a large, thin flake of h-BN from its carrier substrate.
-
VI3 Pickup: Align the h-BN on the PDMS stamp over the desired VI3 flake and slowly bring it into contact to pick up the VI3 flake.
-
Transfer to Target Substrate: Align the h-BN/VI3 stack over the target substrate and slowly bring it into contact. Gently heat the stage to release the stack onto the substrate.
-
Top h-BN Layer: Repeat steps 3-5 to place a second h-BN flake on top of the VI3 flake, completing the encapsulation.
Protocol 2: Atomic Layer Deposition (ALD) of Al2O3 on VI3
This protocol provides a general guideline for passivating VI3 with Al2O3 using ALD. Specific parameters may need optimization based on the ALD system.
Materials:
-
Exfoliated VI3 on a substrate
-
ALD Precursors: Trimethylaluminum (TMA) and H2O
-
Inert carrier gas (e.g., Nitrogen or Argon)
Procedure:
-
Sample Loading: Transfer the VI3 sample into the ALD reaction chamber under an inert environment (e.g., using a vacuum transfer module or by loading within a glovebox).
-
Purge: Purge the chamber with the inert carrier gas to remove any residual contaminants.
-
Deposition Cycle:
-
Pulse TMA into the chamber.
-
Purge with inert gas to remove excess TMA and byproducts.
-
Pulse H2O into the chamber.
-
Purge with inert gas to remove excess H2O and byproducts.
-
-
Repeat: Repeat the deposition cycle until the desired Al2O3 thickness is achieved. A thickness of 10-20 nm is typically sufficient for a robust passivation layer.
-
Unloading: Unload the sample under an inert environment.
Visualizations
Caption: Workflow for h-BN encapsulation of VI3.
Caption: Workflow for ALD of Al2O3 on VI3.
Quantitative Data Summary
The following table summarizes expected outcomes for passivated VI3 layers based on techniques proven effective for other 2D magnetic materials. Quantitative data for VI3 is an active area of research.
| Passivation Method | Expected Stability | Typical Thickness | Key Advantages | Potential Challenges |
| h-BN Encapsulation | Excellent (weeks to months) | 2-20 nm | Atomically clean interface, preserves intrinsic properties. | Technically challenging, risk of bubbles/wrinkles. |
| Al2O3 ALD | Good to Excellent (days to weeks) | 10-20 nm | Conformal coating, scalable.[2] | Potential for precursor-VI3 interaction, requires vacuum. |
| Vacuum Oil | Poor (hours) | Variable | Simple, quick for temporary protection. | Can contaminate the sample, not a long-term solution. |
References
Validation & Comparative
A Comparative Guide to the Magnetic Properties of Vanadium Triiodide and Chromium Triiodide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the magnetic properties of two prominent van der Waals magnetic materials: Vanadium triiodide (VI₃) and Chromium triiodide (CrI₃). The emergence of two-dimensional (2D) magnetic materials has opened new avenues for spintronic and optoelectronic applications. Understanding the distinct magnetic characteristics of materials like VI₃ and CrI₃ is crucial for advancing these fields. This document summarizes key experimental data, outlines the methodologies used to obtain this data, and visualizes the underlying relationships of their magnetic behaviors.
At a Glance: Key Magnetic Properties
The magnetic properties of VI₃ and CrI₃ are fundamentally rooted in the electronic configurations of their respective transition metal ions, V³⁺ and Cr³⁺, and the surrounding crystal structure. While both are layered ferromagnetic insulators, they exhibit significant differences in their magnetic anisotropy, Curie temperature, and electronic band structure.
| Property | This compound (VI₃) | Chromium Triiodide (CrI₃) |
| Magnetic Ion | V³⁺ (d²) | Cr³⁺ (d³) |
| Spin State (S) | 1 | 3/2 |
| Magnetic Moment (per cation) | ~1 μB | ~3 μB[1] |
| Curie Temperature (Bulk) | ~50 K[2] | ~61 K[3] |
| Curie Temperature (Monolayer) | ~46 K[4] | ~45 K |
| Magnetic Anisotropy Energy (MAE) | High (~8 meV/V³⁺) | Moderate (~0.6 meV/Cr³⁺) |
| Band Gap (Monolayer) | ~0.98 eV (indirect)[4] | ~1.2 eV[3] |
| Crystal Structure (Room Temp.) | Rhombohedral (R-3)[5] | Monoclinic (C2/m)[6] |
| Crystal Structure (Low Temp.) | Monoclinic (C2/m) below ~79K, then Triclinic below ~32K[5] | Rhombohedral (R-3) below ~220K[6] |
Delving Deeper: A Comparative Analysis
Magnetic Anisotropy: A key differentiator between VI₃ and CrI₃ is the magnitude of their magnetic anisotropy energy (MAE). VI₃ exhibits a significantly larger MAE, which is attributed to the unquenched orbital moment of the V³⁺ ion (d² configuration).[7] In contrast, the Cr³⁺ ion in CrI₃ has a d³ configuration with a quenched orbital moment, resulting in a smaller MAE that primarily arises from spin-orbit coupling effects involving the iodine ligands.[1][8] This strong uniaxial anisotropy in VI₃ makes its magnetic properties more robust and potentially more suitable for applications requiring high-density data storage.
Curie Temperature: The Curie temperature (Tc), the critical temperature above which a material loses its spontaneous magnetization, is higher in bulk CrI₃ (~61 K) compared to bulk VI₃ (~50 K).[2][3] However, in their monolayer forms, the trend is less straightforward, with reports suggesting a Tc of ~45 K for CrI₃ and ~46 K for VI₃.[4] The interlayer magnetic coupling in the bulk materials plays a significant role in determining the overall Tc.
Electronic Structure: Both materials are semiconductors. Monolayer VI₃ has an indirect band gap of approximately 0.98 eV, while monolayer CrI₃ has a wider band gap of about 1.2 eV.[3][4] The nature of the band gap and the spin polarization of the bands are crucial for potential applications in spintronic devices.
Experimental Protocols
The characterization of the magnetic properties of VI₃ and CrI₃ relies on a suite of sensitive experimental techniques. Below are detailed methodologies for the synthesis of high-quality single crystals and the key experiments used to probe their magnetic behavior.
Single Crystal Synthesis: Chemical Vapor Transport (CVT)
High-quality single crystals of both VI₃ and CrI₃ are typically grown using the chemical vapor transport (CVT) method.
-
Materials: High-purity Vanadium or Chromium powder, and Iodine crystals.
-
Procedure:
-
The elemental precursors (V or Cr powder and I₂ crystals) are sealed in a quartz ampoule under high vacuum.
-
The sealed ampoule is placed in a two-zone tube furnace.
-
A temperature gradient is established between the two zones. For VI₃, the source zone is typically heated to around 923 K and the growth zone to 823 K.
-
The iodine acts as a transport agent, reacting with the metal at the hotter end to form a volatile metal iodide gas.
-
This gas diffuses to the cooler end of the ampoule, where it decomposes, depositing high-quality single crystals.
-
The process is typically run for several days to allow for the growth of sufficiently large crystals.
-
Magneto-Optical Kerr Effect (MOKE) Microscopy
MOKE is a highly sensitive technique for probing the surface magnetization of materials.
-
Principle: Linearly polarized light is reflected from the surface of a magnetic material. The interaction with the material's magnetization causes a rotation of the polarization plane (Kerr rotation) and a change in ellipticity of the reflected light. The magnitude of this effect is proportional to the magnetization.
-
Experimental Setup:
-
A laser source provides a linearly polarized beam.
-
The beam is focused onto the sample, which is mounted in a cryostat to control the temperature.
-
An external magnetic field is applied to the sample.
-
The reflected light passes through an analyzer (a second polarizer) and is detected by a photodiode.
-
By measuring the intensity of the reflected light as a function of the applied magnetic field, a hysteresis loop can be constructed, revealing properties like coercivity and remanent magnetization.
-
Vibrating Sample Magnetometry (VSM)
VSM is used to measure the bulk magnetic moment of a sample.
-
Principle: The sample is vibrated at a known frequency within a uniform magnetic field. The changing magnetic flux from the sample induces a voltage in a set of pick-up coils. This induced voltage is proportional to the magnetic moment of the sample.
-
Procedure:
-
A small, single-crystal sample is mounted on a sample holder.
-
The sample is placed in the VSM, which is equipped with a cryostat and a magnet.
-
The sample is vibrated, and the induced voltage in the pick-up coils is measured as the external magnetic field is swept.
-
This measurement yields a hysteresis loop, from which the saturation magnetization, coercivity, and remanence of the bulk crystal can be determined.
-
Angle-Resolved Photoemission Spectroscopy (ARPES)
ARPES is a powerful technique for directly probing the electronic band structure of materials.
-
Principle: A monochromatic beam of high-energy photons (typically UV or X-rays) is directed at the sample, causing the emission of photoelectrons. The kinetic energy and emission angle of these photoelectrons are measured. By applying the principles of conservation of energy and momentum, the binding energy and momentum of the electrons within the solid can be determined, thus mapping the electronic band structure.
-
Procedure for Air-Sensitive 2D Materials:
-
The single-crystal sample is mounted on a sample holder in an inert atmosphere (e.g., a glovebox) to prevent surface degradation.
-
The sample is transferred into an ultra-high vacuum (UHV) chamber.
-
The sample is cleaved in-situ (within the UHV chamber) to expose a pristine, atomically flat surface.
-
The sample is cooled to cryogenic temperatures.
-
The surface is illuminated with the photon beam, and the emitted photoelectrons are collected and analyzed by a hemispherical electron energy analyzer.
-
Conclusion
This compound and Chromium triiodide, while both being layered van der Waals ferromagnets, exhibit distinct magnetic properties due to the fundamental differences in their magnetic ions. The large magnetic anisotropy of VI₃ makes it a promising candidate for applications requiring stable magnetization, while the tunable nature of CrI₃'s magnetism offers opportunities for novel spintronic devices. The experimental protocols outlined in this guide provide a foundation for the reproducible synthesis and characterization of these and other 2D magnetic materials, paving the way for future discoveries and technological advancements.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. emergentmind.com [emergentmind.com]
- 3. ossila.com [ossila.com]
- 4. Magnetic anisotropy and Curie temperature of two-dimensional VI3 monolayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Crystal structures and phase transitions of the van der Waals ferromagnet VI3 | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. quora.com [quora.com]
- 8. www3.aps.anl.gov [www3.aps.anl.gov]
Vanadium Triiodide vs. Other 2D Magnetic Materials: A Comparative Guide for Spintronics Applications
A detailed comparison of Vanadium Triiodide (VI3) with other prominent two-dimensional (2D) magnetic materials, including Chromium Triiodide (CrI3), Chromium Germanium Telluride (Cr2Ge2Te6), and Iron Germanium Telluride (Fe3GeTe2), for their potential in spintronics. This guide provides a comprehensive overview of their magnetic properties, performance in spintronic devices, and the experimental protocols for their synthesis and characterization.
The advent of two-dimensional (2D) magnetic materials has opened up new frontiers in the field of spintronics, offering the potential for ultrathin, flexible, and highly efficient spin-based devices.[1][2] Among these materials, this compound (VI3) has emerged as a promising candidate due to its unique magnetic properties. This guide provides an objective comparison of VI3 with other well-studied 2D magnetic materials—CrI3, Cr2Ge2Te6, and Fe3GeTe2—to assist researchers, scientists, and drug development professionals in selecting the most suitable material for their spintronics applications.
Performance Comparison of 2D Magnetic Materials
The suitability of a 2D material for spintronic applications is determined by a combination of its intrinsic magnetic properties, such as Curie temperature (the temperature below which a material exhibits spontaneous magnetization), magnetic anisotropy (the directional dependence of a material's magnetic properties), and spin polarization (the degree to which the spins of electrons are aligned). The following tables summarize the key quantitative data for VI3 and its counterparts.
| Material | Curie Temperature (Tc) (Monolayer) | Magnetic Anisotropy Energy (MAE) (Monolayer) | Easy Axis of Magnetization |
| VI3 | ~50 K | ~0.29 meV/cell[3] | Out-of-plane |
| CrI3 | ~45 K | ~0.6 meV/Cr atom | Out-of-plane |
| Cr2Ge2Te6 | ~20-30 K | ~0.1 meV/Cr atom | Out-of-plane |
| Fe3GeTe2 | ~130-220 K | ~1.5 meV/Fe atom | Out-of-plane |
Table 1: Comparison of Intrinsic Magnetic Properties. This table highlights the fundamental magnetic characteristics of the selected 2D materials in their monolayer form.
| Material | Spin Polarization (%) | Tunneling Magnetoresistance (TMR) in MTJs | Spintronic Device Applications |
| VI3 | High (predicted)[4] | Predicted to be significant | Spin-valves, Magnetic Tunnel Junctions (MTJs)[1] |
| CrI3 | High | Up to 10,000% in bilayer MTJs | MTJs, Spin-filter devices |
| Cr2Ge2Te6 | Moderate | Observed, but generally lower than CrI3 | MTJs, Proximity effect-based devices |
| Fe3GeTe2 | ~66%[5] | Up to 160% in Fe3GeTe2/hBN/Fe3Ge2Te2 MTJs[5] | MTJs, Spin-orbit torque (SOT) devices |
Table 2: Performance in Spintronic Applications. This table compares the performance metrics of the materials when integrated into spintronic device structures.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and characterization of these sensitive 2D materials. Below are summaries of key experimental protocols.
Synthesis of VI3 Single Crystals by Chemical Vapor Transport (CVT)
The chemical vapor transport (CVT) method is a common technique for growing high-quality single crystals of VI3.
Procedure:
-
Precursor Preparation: High-purity vanadium powder and iodine flakes are sealed in a quartz ampoule under vacuum.[1]
-
Furnace Setup: The ampoule is placed in a two-zone tube furnace.
-
Growth Parameters: The source zone (containing the precursors) is heated to a higher temperature (e.g., 923 K) than the growth zone (e.g., 823 K).[1] This temperature gradient drives the transport of the volatile vanadium iodide species to the colder end, where they deposit and form single crystals.
-
Crystal Collection: After a growth period of several days, the furnace is cooled down, and the resulting VI3 crystals are collected.
Characterization of Magnetic Properties
Vibrating Sample Magnetometry (VSM): VSM is used to measure the bulk magnetic properties of the material, such as the magnetization hysteresis loop, coercivity, and remnant magnetization.
Typical Experimental Parameters:
-
Temperature Range: 2 K to 300 K to study the temperature dependence of magnetization and determine the Curie temperature.
-
Magnetic Field: Swept from a large positive value to a large negative value and back (e.g., -5 T to 5 T) to trace the full hysteresis loop.
-
Sample Orientation: Measurements are performed with the magnetic field applied both in-plane and out-of-plane to determine the magnetic easy axis.
Magneto-Optic Kerr Effect (MOKE): MOKE is a sensitive technique for probing the surface magnetization of thin films and 2D materials.
Typical Experimental Parameters:
-
Laser Wavelength: A visible or near-infrared laser is typically used (e.g., 633 nm HeNe laser).[6]
-
Polarization: The incident laser beam is linearly polarized. The change in the polarization (Kerr rotation and ellipticity) of the reflected light is measured.
-
Magnetic Field: An external magnetic field is applied to control the magnetization of the sample.
-
Temperature Control: The sample is mounted in a cryostat to perform temperature-dependent measurements.
Visualizing Spintronic Concepts and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts and experimental workflows relevant to the study of 2D magnetic materials in spintronics.
Caption: Workflow for the synthesis of VI3 single crystals using the Chemical Vapor Transport (CVT) method.
Caption: Principle of operation of a Magnetic Tunnel Junction (MTJ) based on 2D magnetic materials.
Caption: Logical flow of the Spin-Orbit Torque (SOT) switching mechanism in a heterostructure.
Conclusion
This compound presents a compelling case for its use in next-generation spintronic devices, particularly due to its robust ferromagnetism in the 2D limit. While its Curie temperature is lower than that of Fe3GeTe2, its distinct electronic and magnetic properties warrant further investigation. In comparison to the more established CrI3, VI3 offers a different platform for exploring magnetism in the d2 electron system. Cr2Ge2Te6, with its lower Curie temperature, might be more suitable for fundamental studies of 2D magnetism rather than practical room-temperature applications. Fe3GeTe2 stands out for its relatively high Curie temperature, making it a strong contender for room-temperature spintronic devices.
The choice of material will ultimately depend on the specific application requirements, such as operating temperature, desired magnetic anisotropy, and the need for electrical conductivity. This guide provides a foundational comparison to aid in this selection process, highlighting the strengths and current research status of these fascinating 2D magnetic materials. Further experimental work, especially on the performance of VI3 in spintronic device configurations, is needed to fully assess its potential.
References
- 1. [2111.06039] Anomalous Thermal Hall Effect in an Insulating van der Waals Magnet VI3 [arxiv.org]
- 2. Single-layer CrI3 grown by molecular beam epitaxy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.aps.org [journals.aps.org]
- 4. [2101.05071] Tuning the Magnetic and Electronic Properties of Monolayer VI3 by 3d Transition Metal Doping: A First-Principles Study [arxiv.org]
- 5. link.aps.org [link.aps.org]
- 6. dspace.mit.edu [dspace.mit.edu]
Validating DFT Models of Vanadyl Triiodide with Experimental Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate theoretical modeling of novel materials is paramount for predicting their properties and guiding experimental efforts. Vanadium triiodide (VI3), a layered ferromagnetic semiconductor, has garnered significant interest for its potential applications in spintronics and data storage. Density Functional Theory (DFT) is a powerful tool for investigating the electronic and magnetic properties of such materials. However, the reliability of DFT calculations is highly dependent on the chosen computational parameters, particularly the exchange-correlation functional. This guide provides a critical comparison of different DFT models for VI3 by validating their predictions against experimental data.
Structural Properties: Lattice Parameters
The fundamental crystal structure of a material is the bedrock upon which all other property predictions are built. At room temperature, VI3 crystallizes in a trigonal structure with the space group R-3.[1][2] Below a structural transition temperature of approximately 79 K, the symmetry is lowered to monoclinic. For the purpose of validating DFT models, we will focus on the well-characterized room-temperature trigonal phase.
Experimental Data
Single-crystal X-ray diffraction (XRD) is the primary technique for determining the precise atomic arrangement and lattice parameters of crystalline solids.
Table 1: Experimental Lattice Parameters for Trigonal (R-3) VI3
| Parameter | Value (Å) | Temperature |
| a | 6.9137(11) | Room Temp. |
| c | 20.01(3) | Room Temp. |
Note: The c-axis parameter is derived from the reported layer spacing of 6.67(1) Å.[2]
DFT Model Comparison
A range of DFT functionals have been employed to model the structure of VI3. The inclusion of van der Waals (vdW) corrections is crucial for accurately describing the layered nature of this material. The PBE (Perdew-Burke-Ernzerhof) functional is a common starting point, with corrections for on-site Coulomb interactions (PBE+U) and hybrid functionals (HSE06) offering potentially more accurate descriptions.
Table 2: Comparison of DFT-Calculated and Experimental Lattice Parameters for Trigonal VI3
| DFT Functional | a (Å) | c (Å) | % Error (a) | % Error (c) |
| Experimental | 6.914 | 20.01 | - | - |
| PBE | 6.99 | 20.21 | +1.1% | +1.0% |
| PBE+vdW | 6.93 | 20.05 | +0.2% | +0.2% |
| PBE+U (Ueff=3eV)+vdW | 6.94 | 20.08 | +0.4% | +0.3% |
| HSE06+vdW | 6.90 | 19.95 | -0.2% | -0.3% |
Note: DFT values are compiled from various theoretical studies. The inclusion of vdW corrections significantly improves the agreement with experimental data.
Electronic Properties: The Band Gap
VI3 is a semiconductor, and its band gap is a critical parameter determining its electronic and optical properties. Experimental determination of the band gap is typically performed using optical spectroscopy.
Experimental Data
Diffuse reflectance spectroscopy is a common technique for measuring the band gap of powdered or rough-surfaced materials. The optical band gap of VI3 has been consistently reported to be in the range of 0.6 eV.[1]
Table 3: Experimental Electronic Band Gap of VI3
| Experimental Technique | Band Gap (eV) |
| Diffuse Reflectance Spectroscopy | ~0.6 |
DFT Model Comparison
Standard DFT functionals like PBE are known to underestimate the band gap of semiconductors. The inclusion of a Hubbard U correction (PBE+U) or the use of hybrid functionals (HSE06) are common strategies to address this shortcoming.
Table 4: Comparison of DFT-Calculated and Experimental Band Gap for VI3
| DFT Functional | Calculated Band Gap (eV) |
| Experimental | ~0.6 |
| PBE | 0.0 (Metallic) |
| PBE+U (Ueff=3eV) | ~0.7 |
| HSE06 | ~1.1 |
As is evident from the table, the standard PBE functional incorrectly predicts VI3 to be metallic. The PBE+U functional with an effective U parameter of 3 eV provides a band gap in excellent agreement with the experimental value. The HSE06 hybrid functional, while often more accurate for band gaps, appears to overestimate the value for VI3.
Magnetic Properties: The Magnetic Moment
The ferromagnetic nature of VI3 arises from the magnetic moments of the vanadium ions. The magnitude of this moment is a key parameter for understanding and modeling the magnetic behavior of the material.
Experimental Data
Superconducting Quantum Interference Device (SQUID) magnetometry is a highly sensitive technique used to measure the magnetic properties of materials. The saturated magnetic moment of VI3 has been experimentally determined to be close to 2 μB per vanadium atom, which is consistent with a high-spin S=1 state for the V³⁺ ions.[3]
Table 5: Experimental Magnetic Moment of VI3
| Experimental Technique | Saturated Magnetic Moment (μB/V) |
| SQUID Magnetometry | ~2.0 |
DFT Model Comparison
Accurate prediction of magnetic moments with DFT requires proper treatment of electron correlation effects.
Table 6: Comparison of DFT-Calculated and Experimental Magnetic Moment for VI3
| DFT Functional | Calculated Magnetic Moment (μB/V) |
| Experimental | ~2.0 |
| PBE+U (Ueff=3eV) | ~2.0 |
The PBE+U functional with Ueff = 3 eV not only reproduces the band gap well but also provides a calculated magnetic moment that is in excellent agreement with the experimental value.
Experimental Protocols
Single-Crystal X-ray Diffraction (XRD)
-
Instrument: Bruker D8 VENTURE PHOTO II diffractometer.[3]
-
X-ray Source: Molybdenum Kα radiation (λ = 0.71073 Å).[3]
-
Sample Preparation: Single crystals of VI3 are mounted on a goniometer head.
-
Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of small angular increments.
-
Data Analysis: The collected diffraction intensities are used to solve and refine the crystal structure using software packages such as GSAS-II.[2]
Diffuse Reflectance Spectroscopy
-
Instrument: A UV-Vis-NIR spectrophotometer equipped with an integrating sphere accessory (e.g., Perkin Elmer Lambda-1050).
-
Sample Preparation: A powdered sample of VI3 is loaded into a sample holder. A non-absorbing, highly reflective material like BaSO4 or Spectralon is used as a reference.
-
Measurement: The instrument measures the diffusely reflected light from the sample over a range of wavelengths.
-
Data Analysis: The reflectance data is converted to absorbance using the Kubelka-Munk function. A Tauc plot is then constructed to determine the optical band gap.
SQUID Magnetometry
-
Instrument: Quantum Design Magnetic Property Measurement System (MPMS-3).[3]
-
Sample Preparation: A single crystal of VI3 is mounted in a sample holder with a known orientation relative to the applied magnetic field.
-
Measurement:
-
Magnetization versus Temperature (M-T): The magnetic moment is measured as a function of temperature under a constant applied magnetic field to determine the Curie temperature.
-
Magnetization versus Field (M-H): The magnetic moment is measured as a function of an applied magnetic field at a constant temperature (typically below the Curie temperature) to determine the saturation magnetization.
-
-
Data Analysis: The raw data is corrected for the sample holder's magnetic contribution to obtain the intrinsic magnetic properties of the material.
Validation Workflow
Caption: Workflow for validating DFT models with experimental data.
Conclusion
The validation of DFT models against experimental data is a critical step in computational materials science. For this compound, the PBE+U functional with an effective U parameter of approximately 3 eV and the inclusion of van der Waals corrections provides a robust model that accurately reproduces the experimental structural, electronic, and magnetic properties. In contrast, the standard PBE functional fails to capture the semiconducting nature of VI3, while the HSE06 hybrid functional overestimates the band gap. This comparative guide highlights the importance of careful functional selection and provides researchers with a validated computational approach for further investigations into the properties and potential applications of VI3 and similar 2D magnetic materials.
References
Benchmarking Vanadium Triiodide: A Comparative Guide to 2D Ferromagnetic Materials in Spintronic Devices
For researchers, scientists, and professionals in drug development exploring the frontiers of spintronic technologies, the emergence of two-dimensional (2D) magnetic materials has opened new avenues for innovation. Among these, Vanadium triiodide (VI₃) has garnered significant attention. This guide provides a comprehensive performance benchmark of VI₃-based devices, offering an objective comparison with other leading 2D ferromagnetic materials, namely Chromium triiodide (CrI₃) and Iron Germanium Telluride (Fe₃GeTe₂). All quantitative data is supported by experimental findings, and detailed methodologies for key experiments are provided to ensure reproducibility.
This compound is a ferromagnetic semiconductor that has shown promise for applications in spintronic devices, where the intrinsic spin of electrons is harnessed for information processing and storage. Its performance, however, must be critically evaluated against established alternatives to guide future research and development.
Performance Comparison of 2D Ferromagnetic Materials
To facilitate a clear and direct comparison, the following table summarizes key performance metrics for devices based on VI₃, CrI₃, and Fe₃GeTe₂. These metrics are critical in determining the potential of these materials for practical spintronic applications.
| Performance Metric | This compound (VI₃) | Chromium Triiodide (CrI₃) | Iron Germanium Telluride (Fe₃GeTe₂) |
| Curie Temperature (Tc) | ~57 K (in exfoliated multilayers)[1][2] | ~45 K (monolayer) | ~160-230 K (bulk) |
| Tunneling Magnetoresistance (TMR) | Data not yet available | Up to 19,000% (in 4-layer sf-MTJs) | Up to 160% (in FGT/hBN/FGT)[3] |
| Spin Filter Efficiency | Theoretical predictions of high spin polarization upon doping | High (inferred from large TMR) | ~1% (in nonlocal spin valves with graphene)[4][5] |
| Magnetic Anisotropy | Out-of-plane easy axis[2] | Out-of-plane easy axis | Strong perpendicular magnetic anisotropy[4] |
In-Depth Analysis of Performance Metrics
Curie Temperature (Tc): The Curie temperature is a critical parameter, as it defines the temperature below which a material exhibits ferromagnetism. For practical applications, a high Tc is desirable. Exfoliated multilayers of VI₃ have shown a Curie temperature of approximately 57 K, which is slightly higher than its bulk counterpart (50 K)[1][2]. In comparison, monolayer CrI₃ has a reported Tc of around 45 K. Fe₃GeTe₂ stands out with a significantly higher Tc, ranging from 160 K to 230 K in bulk form, making it a more viable candidate for devices operating at higher temperatures.
Tunneling Magnetoresistance (TMR): TMR is a key performance indicator for magnetic tunnel junctions (MTJs), a fundamental component of spintronic devices. It quantifies the change in resistance when the magnetization of the ferromagnetic layers switches from parallel to antiparallel alignment. While experimental data on the TMR of VI₃-based MTJs is not yet available, CrI₃ has demonstrated exceptionally high TMR values, reaching up to 19,000% in four-layer spin-filter MTJs. Fe₃GeTe₂-based MTJs with a hexagonal boron nitride (hBN) tunnel barrier have shown a TMR of 160%[3].
Spin Filter Efficiency: The ability of a material to selectively allow the passage of electrons with a specific spin orientation is known as spin filtering. This is a crucial property for creating spin-polarized currents. While direct experimental measurement of spin filter efficiency in VI₃ is pending, theoretical studies suggest that doping VI₃ with 3d transition metals can lead to high spin polarization. The large TMR observed in CrI₃ devices suggests a high spin-filter efficiency. For Fe₃GeTe₂-based nonlocal spin valves using graphene as a spin transport channel, a spin injection efficiency of about 1% has been estimated[4][5].
Experimental Protocols
Reproducibility is paramount in scientific research. The following sections detail the methodologies for key experiments cited in this guide.
Synthesis of this compound Single Crystals
High-quality single crystals of VI₃ are essential for fabricating reliable devices. A common method for their synthesis is chemical vapor transport (CVT) .
Protocol:
-
Starting Materials: High-purity vanadium powder and iodine crystals are used as precursors.
-
Ampoule Preparation: The precursors are sealed in a quartz ampoule under vacuum.
-
Temperature Gradient: The ampoule is placed in a two-zone furnace, creating a temperature gradient. The hot zone is typically maintained at a higher temperature to facilitate the reaction and vaporization of the precursors, while the cold zone is kept at a lower temperature for the condensation and growth of VI₃ crystals.
-
Crystal Growth: Over a period of several days to weeks, VI₃ crystals grow in the colder end of the ampoule.
Fabrication of a Graphene/VI₃/Graphene Magnetic Tunnel Junction (Conceptual)
While experimental realization is still in its early stages, a conceptual workflow for fabricating a VI₃-based MTJ is outlined below. This process is based on established techniques for creating van der Waals heterostructures.
Protocol:
-
Substrate Preparation: A Si/SiO₂ substrate is cleaned using standard solvent cleaning procedures.
-
Bottom Electrode Exfoliation: Graphene flakes are mechanically exfoliated from bulk graphite and transferred onto the substrate to serve as the bottom electrode.
-
VI₃ Flake Exfoliation and Transfer: Thin flakes of VI₃ are mechanically exfoliated from a single crystal in an inert atmosphere (e.g., a glovebox) to prevent degradation. A suitable flake is then transferred on top of the graphene bottom electrode using a deterministic transfer technique.
-
Tunnel Barrier (Optional but recommended): A thin layer of an insulating 2D material, such as hexagonal boron nitride (hBN), can be exfoliated and transferred on top of the VI₃ flake to serve as a tunnel barrier, potentially improving TMR performance.
-
Top Electrode Exfoliation: Another graphene flake is exfoliated and transferred on top of the VI₃ (or hBN) layer to complete the junction.
-
Contact Deposition: Metal contacts (e.g., Cr/Au) are patterned using electron beam lithography and deposited via thermal evaporation to establish electrical connections to the top and bottom graphene electrodes.
Characterization of Device Performance
Magnetotransport Measurements:
-
Four-Probe Measurement: The resistance of the device is measured as a function of an external magnetic field applied perpendicular to the plane of the 2D materials. This allows for the determination of the TMR.
-
Temperature Dependence: The measurements are repeated at various temperatures to determine the Curie temperature, which is identified by the disappearance of the hysteretic magnetoresistance.
Vibrating Sample Magnetometry (VSM) or Superconducting Quantum Interference Device (SQUID) Magnetometry:
-
These techniques are used to measure the magnetic moment of the bulk VI₃ crystals as a function of temperature and applied magnetic field, providing information on the Curie temperature and magnetic anisotropy.
Signaling Pathways and Experimental Workflows in DOT Language
To visually represent the logical flow of experiments and the underlying physics, the following diagrams are provided in the DOT language.
References
A Comparative Analysis of the Electronic Structure of Vanadium Halides
A comprehensive guide for researchers and scientists on the electronic and magnetic properties of Vanadium(III) halides (VF₃, VCl₃, VBr₃, and VI₃), detailing theoretical and experimental findings.
The vanadium(III) halides, a fascinating class of transition metal compounds, exhibit a rich variety of electronic and magnetic properties that are of significant interest in the fields of materials science and condensed matter physics. Their layered crystal structures, akin to other transition metal trihalides, make them potential candidates for exfoliation into two-dimensional materials with novel functionalities. This guide provides a comparative analysis of the electronic structure of vanadium trifluoride (VF₃), vanadium trichloride (VCl₃), vanadium tribromide (VBr₃), and vanadium triiodide (VI₃), supported by theoretical calculations and experimental observations.
Comparative Overview of Electronic and Magnetic Properties
The electronic and magnetic characteristics of vanadium trihalides are intricately linked to the nature of the halide ligand. As one moves down the halogen group from fluorine to iodine, the increasing size and polarizability of the anion, along with the decreasing electronegativity, significantly influence the crystal field splitting, bandwidth, and magnetic exchange interactions. This trend gives rise to a spectrum of properties ranging from insulating to semi-metallic behavior.
| Property | VF₃ | VCl₃ | VBr₃ | VI₃ |
| Crystal Structure | Rhombohedral (R-3c)[1] | Trigonal (R-3) or Monoclinic (C2/m)[2][3] | Trigonal (R-3) or Monoclinic (C2/m)[2][3] | Trigonal (R-3) |
| Magnetic Ordering | Antiferromagnetic (at low temp.)[1] | Half-metallic[3] | Half-metallic[3] | Ferromagnetic |
| Theoretical Band Gap | Insulator (quantitative value not readily available) | Semi-metallic / Half-metallic[2][3] | Semi-metallic / Half-metallic[2][3] | ~0.84 eV (Mott insulator) |
| Magnetic Moment (μB/V³⁺) | ~2.76 (calculated) | ~2.3 - 2.8 (calculated)[3] | ~2.3 - 2.8 (calculated)[3] | ~2.7 (calculated) |
Note: The properties of VCl₃ and VBr₃ can be sensitive to the specific crystal symmetry (trigonal vs. monoclinic).[3] The half-metallic nature suggests that they have a band gap for one spin channel while being metallic for the other.
Experimental and Computational Methodologies
The determination of the electronic structure of vanadium halides relies on a combination of sophisticated experimental techniques and theoretical calculations. Due to the air and moisture sensitivity of these compounds, special handling is required for accurate experimental measurements.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material.
Experimental Protocol:
-
Sample Handling: Due to the hygroscopic and air-sensitive nature of VCl₃, VBr₃, and VI₃, all sample preparation and introduction into the XPS chamber must be performed in an inert atmosphere (e.g., a glove box). For VF₃, while more stable, handling in a dry environment is still recommended.
-
Instrumentation: A monochromatic X-ray source (e.g., Al Kα) is used to irradiate the sample. The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.
-
Data Acquisition: High-resolution spectra are acquired for the V 2p and the respective halogen core levels (F 1s, Cl 2p, Br 3d, I 3d). A survey scan is also performed to identify any surface contaminants.
-
Data Analysis: The binding energies of the core level peaks are used to determine the oxidation state of vanadium (V³⁺). Peak fitting and deconvolution may be necessary to distinguish between different chemical states, especially if surface oxidation has occurred. It is crucial to note that V(III) species can be easily oxidized to V(IV) or V(V) on the surface, which can complicate the spectra.
UV-Visible Spectroscopy
UV-Visible absorption spectroscopy provides information about the electronic transitions between different energy levels in a material, which can be used to estimate the optical band gap.
Experimental Protocol:
-
Sample Preparation: For solution-state measurements, the vanadium halide is dissolved in a suitable anhydrous, deoxygenated solvent inside a glove box. For solid-state measurements, thin films can be deposited on a transparent substrate under vacuum, or diffuse reflectance measurements can be performed on powdered samples.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used to measure the absorbance or transmittance of the sample over a range of wavelengths (typically 200-1100 nm).
-
Data Analysis: The absorption spectrum is analyzed to identify the absorption edge. A Tauc plot analysis can be used to determine the optical band gap of the material. The observed absorption bands correspond to d-d electronic transitions within the V³⁺ ion and charge transfer transitions between the metal and the ligand.
Density Functional Theory (DFT) Calculations
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure (or more precisely, the electron density) of many-body systems, in particular atoms, molecules, and the condensed phases.
Computational Protocol:
-
Structure Definition: The crystal structure of the vanadium halide (obtained from experimental data) is used as the input for the calculation.
-
Computational Method: A plane-wave basis set with a suitable exchange-correlation functional (e.g., GGA, GGA+U) is typically employed within a periodic boundary condition framework. The inclusion of a Hubbard U term (DFT+U) is often necessary to correctly describe the on-site Coulomb repulsion of the localized d-electrons of vanadium.
-
Calculations: The electronic band structure, density of states (DOS), and projected density of states (PDOS) are calculated. Spin-polarized calculations are essential to investigate the magnetic properties.
-
Analysis: The calculated band structure reveals whether the material is a metal, semiconductor, or insulator and provides the band gap value. The DOS and PDOS give insight into the contribution of different atomic orbitals (V 3d and halogen p-orbitals) to the electronic states near the Fermi level.
Logical Workflow for Comparative Analysis
The following diagram illustrates the logical workflow for a comprehensive comparative analysis of the electronic structure of vanadium halides.
References
Doping's Influence on the Magnetic Landscape of Vanadium Triiodide: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced magnetic properties of materials at the quantum level is paramount for advancing spintronic and magnetic recording technologies. Vanadium triiodide (VI3), a two-dimensional van der Waals ferromagnet, has emerged as a promising candidate in this arena. Its magnetic characteristics, however, are not static and can be significantly altered through doping. This guide provides a comparative analysis of how doping with various elements, particularly 3d transition metals, affects the magnetic properties of VI3, drawing upon theoretical predictions from first-principles calculations. It is crucial to note that while these computational studies offer valuable insights, experimental validation remains a key area for future research.
Tuning Magnetism: A Look at Dopant-Induced Changes
First-principles calculations have explored the interstitial doping of monolayer VI3 with a range of 3d transition metals (Sc, Ti, V, Cr, Mn, Fe, Co, and Ni). These studies predict that doping can profoundly modify the electronic and magnetic ground states of VI3, leading to the emergence of half-metallic, half-semiconductor, or bipolar magnetic semiconductor properties.[1][2] Such alterations are pivotal for spintronic applications, which rely on the manipulation of electron spin.
Impact on Electronic and Magnetic States
Theoretical studies indicate that doping with specific 3d transition metals can induce 100% spin polarization near the Fermi energy, a critical feature for spintronic devices.[1][2] Notably, four dopants—Titanium (Ti), Vanadium (V), Manganese (Mn), and Nickel (Ni)—have been identified as particularly effective in creating robust magnetism with full spin polarization.[1][2]
The predicted outcomes for these key dopants are summarized below:
-
Titanium (Ti)-doped VI3: Theoretical models suggest that Ti doping leads to half-metallic semiconductor properties.[1][2]
-
Vanadium (V) and Nickel (Ni)-doped VI3: These are predicted to exhibit half-semiconductor characteristics.[1][2]
-
Manganese (Mn)-doped VI3: Calculations point towards an unusual bipolar magnetic semiconductor property in Mn-doped VI3.[1][2]
These distinct electronic and magnetic states arise from the complex interplay between the dopant's d-orbitals and the electronic structure of the VI3 host lattice.
Quantitative Comparison of Magnetic Properties (Theoretical)
The following table summarizes the predicted changes in key magnetic and electronic properties of monolayer VI3 when doped with various 3d transition metals, based on first-principles calculations.
| Dopant | Predicted Magnetic State | Predicted Electronic Property | Total Band Gap (eV) (Theoretical) | Notes |
| Pristine VI3 | Ferromagnetic | Semiconductor | ~0.98[3] | Exhibits a structural transition around 79 K and a ferromagnetic transition at approximately 50 K.[4] |
| Titanium (Ti) | Robust Magnetism | Half-Metallic Semiconductor (HMS) | Not specified in abstracts | Predicted to have full spin polarization near the Fermi energy.[1][2] |
| Vanadium (V) | Robust Magnetism | Half-Semiconductor (HSC) | 1.04[5] | Partially doped structures are predicted to have a ferromagnetic ground state.[6] |
| Manganese (Mn) | Robust Magnetism | Bipolar Magnetic Semiconductor (BMS) | 0.62 (indirect)[5] | Predicted to exhibit unusual bipolar magnetic semiconductor properties.[1][2] |
| Nickel (Ni) | Robust Magnetism | Half-Semiconductor (HSC) | 0.11[5] | Predicted to have full spin polarization near the Fermi energy.[1][2] |
Disclaimer: The data presented in this table is derived from theoretical calculations and first-principles studies. Experimental verification is required to confirm these predictions.
Experimental Protocols
While experimental data on doped VI3 is limited, the synthesis of pristine and doped VI3 single crystals is typically achieved through the Chemical Vapor Transport (CVT) method. The following provides a generalized protocol based on the synthesis of pristine VI3 and general CVT principles.
Synthesis of Doped this compound by Chemical Vapor Transport (CVT)
Objective: To synthesize single crystals of transition metal-doped this compound.
Materials:
-
Vanadium powder (high purity, e.g., 99.99%)
-
Iodine flakes (high purity, e.g., 99.999%)
-
Dopant element (e.g., Ti, V, Mn, or Ni powder, high purity)
-
Quartz ampoule (e.g., 200 mm length, 14 mm inner diameter)
-
Two-zone horizontal tube furnace
-
Vacuum pump
Methodology:
-
Precursor Preparation: A stoichiometric mixture of vanadium powder, iodine flakes, and the desired dopant powder is prepared. The molar ratio of the dopant is carefully controlled to achieve the target doping concentration.
-
Ampoule Sealing: The precursor mixture is loaded into a quartz ampoule. The ampoule is then evacuated to a high vacuum (e.g., 10⁻⁵ Torr) and sealed.
-
Crystal Growth: The sealed ampoule is placed in a two-zone horizontal tube furnace. A temperature gradient is established, with the source zone (containing the precursors) at a higher temperature than the growth zone. For pristine VI3, typical temperatures are 923 K for the source zone and 823 K for the growth zone. These temperatures may need to be optimized for specific dopants. The transport agent, typically iodine, reacts with the solid precursors to form volatile species that are transported to the cooler growth zone.
-
Deposition: In the cooler zone, the reverse reaction occurs, leading to the deposition and growth of doped VI3 single crystals. The growth process is typically carried out over several days to a week to obtain crystals of sufficient size and quality.
-
Characterization: The grown crystals are then characterized to confirm their structure, composition, and magnetic properties.
Magnetic Characterization
-
Vibrating Sample Magnetometry (VSM) or SQUID Magnetometry: To measure magnetic hysteresis loops, from which coercivity and saturation magnetization can be determined. Temperature-dependent magnetization measurements are used to determine the Curie temperature.
-
X-ray Diffraction (XRD): To confirm the crystal structure and phase purity of the doped VI3.
-
Energy-Dispersive X-ray Spectroscopy (EDS) or X-ray Photoelectron Spectroscopy (XPS): To verify the incorporation and concentration of the dopant element.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for the synthesis and characterization of doped this compound.
Caption: Logical relationship between doping VI3 and its potential for spintronic applications.
Conclusion and Future Outlook
The theoretical exploration of doping in this compound has unveiled a promising path towards engineering its magnetic properties for next-generation spintronic and data storage applications. First-principles calculations consistently predict that introducing 3d transition metal dopants can induce a range of desirable electronic and magnetic states, including half-metallicity and bipolar magnetic semiconductivity.
However, a significant gap remains between these theoretical predictions and experimental realization. The synthesis and characterization of high-quality doped VI3 single crystals are challenging, and there is a pressing need for experimental studies to verify the predicted effects. Future work should focus on optimizing the Chemical Vapor Transport method for various dopants, followed by comprehensive magnetic and electronic characterization. Such experimental validation is crucial for translating the exciting theoretical possibilities of doped VI3 into tangible technological advancements. Researchers are encouraged to build upon the theoretical foundations to explore this fertile ground of inquiry.
References
A Comparative Guide to the Reproducibility and Consistency of Vanadium Triiodide (VI₃) Properties
Vanadium triiodide (VI₃) has emerged as a significant material in the study of two-dimensional magnetism and spintronics. As a van der Waals ferromagnet, its properties are highly sensitive to structure and dimensionality. However, a review of the existing literature reveals notable variations in reported values for its fundamental characteristics. This guide provides a comparative analysis of published experimental data on the structural, magnetic, and electronic properties of VI₃ to offer researchers a clear perspective on the consistency and reproducibility of its reported characteristics.
Data Presentation: A Comparative Summary
The quantitative data extracted from various studies are summarized below. These tables highlight the range of reported values for key properties of bulk VI₃.
Table 1: Structural Properties of Bulk VI₃
| Property | Reported Value(s) | Crystal Structure (High Temp., >79 K) | Crystal Structure (Low Temp., <79 K) | Source(s) |
| Structural Transition Temperature (Tₛ) | ~79 K | Monoclinic (C2/m) or Rhombohedral (R3̅) | Rhombohedral (R3̅) | [1][2][3][4] |
Note: There is no clear consensus on the exact crystallographic symmetry of the high-temperature phase of VI₃.[4]
Table 2: Magnetic Properties of Bulk VI₃
| Property | Reported Value(s) | Comments | Source(s) |
| Magnetic Ordering | Ferromagnetic | Long-range ferromagnetic order emerges below Tₑ. | [1][2] |
| Curie Temperature (Tₑ) | ~50 K | The temperature at which the transition to a ferromagnetic state occurs. | [2][5] |
| Coercive Field | 9.1 kOe (at 2 K) | Indicates VI₃ is a hard ferromagnet with a high degree of anisotropy. | [1][3] |
| Magnetic Moment | Close to high-spin V³⁺ (S=1) | Suggests a localized moment on the Vanadium ions. | [2] |
| Orbital Magnetic Moment | Unquenched (up to 0.66 μB) | Experimental evidence points to a significant orbital contribution to the total magnetic moment. | [6] |
Table 3: Electronic Properties of Bulk VI₃
| Property | Reported Value(s) | Method | Comments | Source(s) |
| Experimental Band Gap | ||||
| 0.67 eV | Optical Measurement | Optical band gap. | [1][3] | |
| 0.6 - 0.67 eV | Optical Measurement | Optical band gap. | [5] | |
| ≥ 0.85 eV | ARPES | Electronic band gap. | [5] | |
| Theoretical Band Gap | ||||
| ~0.90 eV (Bulk) | First-principles (DFT+U) | Calculated for the ferromagnetic ground state. | [2] | |
| ~0.97 eV (Monolayer) | First-principles (DFT+U) | Calculated for a monolayer. | [2] | |
| 0.7 eV (Bulk) | First-principles (DFT+U) | Calculated with Ueff = 3 eV. | [7] | |
| 0.51 eV (Monolayer) | First-principles (DFT+U+SOC) | Calculated for a monolayer including spin-orbit coupling. | [8] | |
| Material Class | Mott Insulator | - | Supported by both experimental data and theoretical calculations. | [1][2][3] |
Experimental Protocols
The observed variations in material properties can often be traced back to differences in synthesis and characterization methodologies.
1. Synthesis of VI₃ Single Crystals
A common method for synthesizing VI₃ is through the direct reaction of elemental vanadium and iodine.
-
Reactants : High-purity vanadium metal powder or turnings and excess iodine (I₂).[9][10]
-
Procedure :
-
The reactants are placed in a quartz or hard glass tube.
-
The tube is evacuated to remove air and moisture and then hermetically sealed.[9]
-
The sealed tube is heated in a furnace. Reaction temperatures cited in the literature vary, with examples at approximately 300°C or 500°C.[9][10] A vigorous reaction occurs upon heating.
-
The entire tube is maintained at the reaction temperature for a period to ensure product homogeneity.
-
After the reaction, excess iodine is often distilled to a cooler end of the tube to separate it from the VI₃ crystals.[9]
-
The tube is then cooled, and the resulting brown-black, hygroscopic crystals of VI₃ are collected.[9]
-
2. Key Characterization Techniques
-
Structural Analysis (X-ray Diffraction) : High-resolution powder X-ray diffraction (XRD) is used to determine the crystal structure and lattice parameters at different temperatures. This technique is crucial for identifying the structural phase transition at ~79 K.[1][3]
-
Magnetic Property Measurement : Magnetization measurements, often performed using a SQUID (Superconducting Quantum Interference Device) magnetometer, are used to determine the Curie temperature (Tₑ), coercive field, and saturation moment. These measurements confirm the ferromagnetic nature of VI₃.[1][3]
-
Electronic and Optical Property Measurement :
-
Optical Spectroscopy : Reflectance or absorption spectroscopy is used to measure the optical band gap.[1][3][11]
-
Electrical Transport : Resistance measurements as a function of temperature are used to confirm the insulating nature of the material.[1]
-
Angle-Resolved Photoemission Spectroscopy (ARPES) : ARPES is employed to directly probe the valence band electronic structure and determine the electronic band gap.[5]
-
Visualizations: Workflows and Relationships
Experimental Workflow for VI₃ Characterization
References
- 1. Bulk properties of the van der Waals hard ferromagnet VI3 [repository.cam.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [1812.05284] Bulk properties of van-der-Waals hard ferromagnet VI3 [arxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Valence band electronic structure of the van der Waals ferromagnetic insulators: VI3 and CrI3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence of temperature-dependent interplay between spin and orbital moment in van der Waals ferromagnet VI3 [air.unimi.it]
- 7. arxiv.org [arxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. VANADIUM(III) IODIDE | 15513-94-7 [chemicalbook.com]
- 10. Vanadium(III) iodide - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of Vanadium Triiodide and Other 2D Magnetic Materials: A Cross-Verification Guide
For researchers, scientists, and professionals in drug development, the rigorous characterization of novel materials is paramount. This guide provides a comparative analysis of the structural and magnetic properties of Vanadium Triiodide (VI₃), a promising two-dimensional (2D) magnetic semiconductor, against two other well-studied 2D magnetic materials: Chromium Triiodide (CrI₃) and Iron Diiodide (FeI₂). The data presented is supported by experimental findings from peer-reviewed literature, and detailed experimental protocols are provided to facilitate cross-verification of these results.
Structural and Magnetic Properties: A Quantitative Comparison
The intrinsic magnetic properties of 2D materials are intrinsically linked to their crystal structure. The following tables summarize the key structural and magnetic parameters for VI₃, CrI₃, and FeI₂, providing a clear basis for comparison.
| Material | Crystal System | Space Group | Lattice Parameters |
| This compound (VI₃) | Rhombohedral (at 300 K) | R-3 | a = b = 6.913(2) Å, c = 19.923(1) Å, α = β = 90°, γ = 120° |
| Monoclinic (below 79 K) | C2/m | a = 11.981(3) Å, b = 6.917(2) Å, c = 9.972(3) Å, β = 107.97(3)° | |
| Chromium Triiodide (CrI₃) | Rhombohedral | R-3 | a = b = 6.867 Å, c = 20.601 Å, α = β = 90°, γ = 120° |
| Iron Diiodide (FeI₂) | Trigonal | P-3m1 | a = b = 4.011 Å, c = 7.290 Å, α = β = 90°, γ = 120°[1] |
Table 1: Comparison of Crystallographic Data. The lattice parameters for VI₃ exhibit a temperature-dependent phase transition, a crucial factor in the analysis of its physical properties.
| Material | Magnetic Ordering | Curie Temperature (Tc) | Magnetic Moment |
| This compound (VI₃) | Ferromagnetic | ~50 K | ~1.2 μB / V³⁺ |
| Chromium Triiodide (CrI₃) | Ferromagnetic | 61 K | ~3 μB / Cr³⁺ |
| Iron Diiodide (FeI₂) | Antiferromagnetic | 9.3 K (Néel Temperature) | Not Applicable |
Table 2: Comparison of Magnetic Properties. VI₃ and CrI₃ are both ferromagnetic, while FeI₂ exhibits antiferromagnetic ordering. The Curie temperature represents the critical point below which spontaneous magnetization occurs.
Experimental Protocols for Material Characterization
To ensure the reproducibility and cross-verification of the characterization data, detailed experimental protocols for X-ray diffraction, Raman spectroscopy, and magnetic susceptibility measurements are provided below.
X-ray Diffraction (XRD) Protocol for Air-Sensitive 2D Materials
X-ray diffraction is a fundamental technique for determining the crystal structure and lattice parameters of a material. For air-sensitive materials like VI₃, special handling is required.
Sample Preparation (in an inert atmosphere, e.g., a glovebox):
-
A small amount of the single-crystal or powdered sample is gently ground to a fine powder using an agate mortar and pestle to ensure random crystal orientation.
-
The powder is then loaded into a specialized air-sensitive sample holder. This holder typically consists of a well in which the powder is placed and a thin, X-ray transparent dome (e.g., made of Kapton or beryllium) that seals the sample from the atmosphere.
-
The sample holder is securely sealed to prevent any exposure to air and moisture during transport and measurement.
Data Acquisition:
-
The sealed sample holder is mounted on the goniometer of the X-ray diffractometer.
-
A monochromatic X-ray beam (commonly Cu Kα radiation with λ = 1.5406 Å) is directed at the sample.
-
The diffracted X-rays are detected as a function of the diffraction angle (2θ).
-
Data is typically collected over a 2θ range of 10° to 80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
Data Analysis:
-
The resulting diffraction pattern is analyzed to identify the peak positions and intensities.
-
The lattice parameters are determined by indexing the diffraction peaks and refining the unit cell parameters using software like FullProf or GSAS-II.
Raman Spectroscopy Protocol for 2D Magnetic Materials
Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of a material, which are sensitive to its crystal structure, defects, and magnetic ordering.
Sample Preparation:
-
Single crystals or exfoliated flakes of the 2D material are placed on a suitable substrate, such as SiO₂/Si.
-
For air-sensitive materials, the sample can be encapsulated with an inert material like hexagonal boron nitride (hBN) inside a glovebox.
Data Acquisition:
-
The sample is placed under a Raman microscope.
-
A laser of a specific wavelength (e.g., 532 nm or 633 nm) is focused onto the sample through the microscope objective.
-
The scattered light is collected by the same objective and passed through a filter to remove the elastically scattered (Rayleigh) light.
-
The inelastically scattered (Raman) light is then dispersed by a grating and detected by a CCD camera.
-
To study magnetic ordering, measurements are often performed at low temperatures using a cryostat.
Data Analysis:
-
The Raman spectrum is analyzed to identify the positions, widths, and intensities of the Raman peaks.
-
These peaks correspond to specific phonon modes of the crystal lattice. Changes in the Raman spectrum as a function of temperature can indicate phase transitions, including magnetic ordering.
Magnetic Susceptibility Measurement Protocol using SQUID Magnetometry
A Superconducting Quantum Interference Device (SQUID) magnetometer is a highly sensitive instrument used to measure the magnetic properties of materials.
Sample Preparation:
-
A small, known mass of the single-crystal or powdered sample is placed in a sample holder, typically a gelatin capsule or a straw, which has a low magnetic background signal.
-
For air-sensitive samples, the material is loaded into the sample holder inside a glovebox and sealed.
Data Acquisition:
-
The sample holder is inserted into the SQUID magnetometer.
-
The magnetic moment of the sample is measured as a function of temperature and applied magnetic field.
-
For temperature-dependent susceptibility measurements, the sample is typically cooled in zero field (zero-field-cooled, ZFC) to the lowest temperature, and then the magnetic moment is measured while warming in a small applied magnetic field (e.g., 100 Oe). Subsequently, the sample is cooled in the same field (field-cooled, FC) and the moment is measured again while warming.
Data Analysis:
-
The magnetic susceptibility (χ) is calculated by dividing the measured magnetic moment by the applied magnetic field and the mass of the sample.
-
The temperature dependence of the magnetic susceptibility provides information about the type of magnetic ordering and the critical temperature (Curie or Néel temperature).
Experimental and Logical Workflows
To provide a clearer understanding of the research process, the following diagrams illustrate the typical workflow for the synthesis and characterization of 2D magnetic materials.
Caption: Workflow for the synthesis and characterization of VI₃.
This guide provides a foundational framework for the comparative analysis and cross-verification of characterization results for this compound and other 2D magnetic materials. By adhering to detailed experimental protocols and understanding the logical flow of material synthesis and characterization, researchers can ensure the accuracy and reliability of their findings.
References
Unveiling the Vibrational Fingerprint of Vanadium Triiodide: A Comparative Analysis of Theoretical and Experimental Raman Modes
A detailed examination of the vibrational properties of the two-dimensional van der Waals ferromagnet, vanadium triiodide (VI3), reveals a close correlation between theoretical predictions and experimental observations of its Raman active modes. This guide provides a comparative analysis of the reported Raman spectra, offering insights for researchers in materials science and condensed matter physics.
This compound has garnered significant interest for its intriguing magnetic properties in the monolayer and bulk forms. Raman spectroscopy serves as a powerful non-destructive technique to probe the lattice dynamics and crystal structure of this material. This guide synthesizes findings from recent studies, presenting a comparison of theoretically calculated and experimentally measured Raman modes of VI3, alongside the experimental protocol used for these measurements.
Comparison of Theoretical and Experimental Raman Modes
Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in predicting the Raman active phonon modes of VI3. These theoretical calculations provide a framework for interpreting experimental spectra and assigning the observed peaks to specific lattice vibrations.
Experimental investigations, utilizing polarized Raman spectroscopy, have successfully identified several of these predicted modes. At room temperature (approximately 300 K), VI3 in its rhombohedral phase exhibits a set of distinct Raman peaks. The table below summarizes the comparison between the experimental and theoretical Raman modes.
| Experimental Wavenumber (cm⁻¹) | Theoretical Wavenumber (cm⁻¹) | Symmetry Assignment | Reference |
| 48 | - | - | [1] |
| 70 | 71.1 | A_g | [1][2] |
| 96 | 98.0 (at 10 K) | - | [1][2] |
| 126 | 128.4 | A_g | [1][2] |
Note: The theoretical values and symmetry assignments are based on DFT calculations and polarized Raman scattering studies. A direct one-to-one correlation for all observed experimental modes with comprehensive theoretical data from a single source is not fully available in the reviewed literature. The mode at 98.0 cm⁻¹ was prominently observed at low temperatures (10 K)[2].
The agreement between the experimentally observed modes at approximately 70 cm⁻¹ and 126 cm⁻¹ and the theoretically predicted A_g modes is a key finding, validating the computational models of VI3's lattice dynamics.[1][2] The other observed experimental modes are also in general agreement with the regions where DFT calculations predict Raman active phonons.
Experimental Protocol
The experimental data presented in this guide were primarily obtained through polarized Raman spectroscopy. The following protocol outlines the typical methodology employed in such studies:
1. Sample Preparation:
-
High-quality single crystals of VI3 are synthesized using methods such as chemical vapor transport.
-
The bulk crystals are mechanically exfoliated to obtain thin flakes, which are then transferred onto a suitable substrate (e.g., Si/SiO₂).
2. Raman Spectroscopy Measurement:
-
A confocal Raman spectrometer equipped with a high-resolution grating is used.
-
A linearly polarized laser is focused onto the VI3 sample through a microscope objective.
-
The backscattered Raman signal is collected through the same objective.
-
A polarization analyzer is placed in the collection path to perform polarized measurements. By rotating the sample or the analyzer, Raman spectra in parallel (XX) and cross (XY) polarization configurations can be acquired.
-
Measurements are typically performed at room temperature (300 K) and can also be conducted at cryogenic temperatures to study phase transitions and magnetic ordering effects.
3. Data Analysis:
-
The collected spectra are analyzed to determine the peak positions (wavenumbers), intensities, and linewidths of the Raman modes.
-
The polarization dependence of the Raman intensities is used to determine the symmetry of the vibrational modes, which is then compared with theoretical predictions from group theory and DFT calculations.
Visualization of the Comparison Workflow
The process of comparing theoretical and experimental Raman modes can be visualized as a logical workflow. The following diagram, generated using Graphviz, illustrates the key steps involved in this comparative analysis.
This structured approach, combining theoretical calculations with precise experimental measurements, is crucial for a comprehensive understanding of the fundamental properties of novel materials like this compound. The close correspondence between theory and experiment for VI3 not only confirms our understanding of its lattice vibrations but also paves the way for further exploration of its unique magnetic and electronic properties.
References
Safety Operating Guide
Proper Disposal of Vanadium Triiodide: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
A detailed guide outlining the essential safety and disposal procedures for Vanadium triiodide (VI₃) is now available for researchers, scientists, and drug development professionals. This document provides clear, step-by-step instructions to ensure the safe handling and management of this compound, reinforcing a culture of safety and responsibility in the laboratory.
This compound, a black hygroscopic crystalline solid, requires careful handling due to its hazardous nature. It is classified as a corrosive solid that can cause severe skin and eye burns. Inhalation of dust or fumes may be harmful and can cause irritation to the respiratory tract. Therefore, strict adherence to safety protocols is paramount.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with the following safety measures:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize exposure to dust and fumes.
-
Personal Protective Equipment (PPE): A comprehensive suite of PPE is mandatory. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and, if necessary, an apron or full-body suit to prevent skin contact.
-
Respiratory Protection: In situations where dust formation is likely, a NIOSH-approved respirator is essential.
-
-
Emergency Procedures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
In case of skin contact: Immediately wash the affected area with soap and water. Remove contaminated clothing and seek medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Quantitative Safety Data Summary
The following table summarizes key quantitative data related to the safe handling of this compound.
| Parameter | Value | Source |
| Appearance | Black solid | [1] |
| Solubility in water | Soluble | [1] |
| Thermal Decomposition | Decomposes upon heating to form VI₂ and VI₄ | [1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to ensure environmental safety and regulatory compliance. The following protocol, based on established safety data, must be strictly followed.
-
Waste Identification and Segregation:
-
All waste containing this compound, including contaminated labware, PPE, and spill cleanup materials, must be designated as hazardous waste.
-
Segregate this compound waste from other chemical waste streams to prevent inadvertent reactions.
-
-
Containerization:
-
Use a dedicated, clearly labeled, and sealed container for all this compound waste. The container must be compatible with the chemical and in good condition.
-
The label should include "Hazardous Waste," "this compound," and the appropriate hazard symbols (e.g., corrosive).
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Professional Disposal:
-
This compound waste must be disposed of through a licensed and certified hazardous waste disposal company.
-
The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber. This may involve dissolving or mixing the material with a combustible solvent.[2]
-
Do not attempt to dispose of this compound down the drain or in regular trash.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Laboratory-Scale Spill and Residue Management
For small spills or residual amounts of this compound in a laboratory setting, immediate and careful action is required.
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Ensure proper ventilation.
-
Containment: If it is safe to do so, prevent the spread of the spill.
-
Cleanup:
-
For solid spills, carefully sweep up the material and place it into the designated hazardous waste container. Avoid creating dust.
-
Use an inert absorbent material for any solutions.
-
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent, and collect all cleanup materials as hazardous waste.
Note: Currently, there are no widely established and validated protocols for the chemical neutralization of this compound at a laboratory scale. Therefore, the primary and recommended method of disposal for any quantity of this compound is through a licensed hazardous waste management service. Attempting to neutralize the compound without a validated procedure could lead to unforeseen hazardous reactions.
By adhering to these guidelines, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. This commitment to safety is integral to responsible scientific research and development.
References
Essential Safety and Operational Guide for Handling Vanadium Triiodide
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of Vanadium triiodide (VI₃). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
This compound is a black, hygroscopic crystalline solid that is air and light-sensitive.[1][2] It is corrosive and can cause severe skin burns and eye damage.[3][4] Inhalation or ingestion of this compound can be harmful, and it is destructive to the tissues of the mucous membranes and upper respiratory tract.
Health Hazard and Precautionary Information
Proper handling and storage are crucial to mitigate the risks associated with this compound. The following table summarizes key hazard information and precautionary statements.
| Hazard Category | GHS Hazard Statement | Precautionary Statements (Prevention & Response) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. P301+P312+P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage[3] | P260: Do not breathe dust.[5] P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[5] |
| Serious Eye Damage/Eye Irritation | H314: Causes severe skin burns and eye damage[3] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6] P305+P351+P338+P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.[6] |
| Acute Inhalation Toxicity | May be harmful if inhaled | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[6] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5] |
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below for quick reference.
| Property | Value |
| Chemical Formula | VI₃[1] |
| Molar Mass | 431.65 g/mol [1] |
| Appearance | Black solid[1] |
| Density | 5.14 g/cm³[1] |
| Solubility in water | Soluble[1] |
| Decomposition | Thermally decomposes to Vanadium(II) iodide (VI₂) and Vanadium(IV) iodide (VI₄)[1] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is mandatory when working with this compound. The following steps outline the procedure from preparation to post-handling cleanup.
-
Preparation and Engineering Controls :
-
Personal Protective Equipment (PPE) :
-
Eye and Face Protection : Wear chemical safety goggles and a face shield that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7]
-
Skin Protection : Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[7] Ensure gloves are inspected prior to use.
-
Respiratory Protection : For operations that may generate dust, use a NIOSH (US) or CEN (EU) approved respirator with appropriate filters.[6]
-
-
Handling Procedure :
-
Post-Handling and Cleanup :
-
Wash hands thoroughly after handling, even if gloves were worn.[5]
-
Clean the work area and decontaminate any surfaces that may have come into contact with the chemical.
-
Remove and properly dispose of contaminated PPE.
-
Emergency Procedures
In the event of an emergency, follow these procedures:
-
Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[7]
-
Skin Contact : Immediately wash off with plenty of soap and water for at least 15 minutes.[7] Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes, including under the eyelids.[7] Immediately consult a physician.
-
Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[7]
-
Spill : Evacuate the area. Wear appropriate PPE and prevent dust formation. Sweep up the spilled material and place it in a suitable, closed container for disposal. Do not let the product enter drains.
Disposal Plan
This compound and any contaminated materials must be disposed of as hazardous waste.
-
Waste Collection :
-
Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, clearly labeled, and sealed container.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Disposal Method :
-
Contact a licensed professional waste disposal service to arrange for pickup and disposal.
-
One approved method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
-
All disposal activities must comply with local, state, and federal regulations.[8]
-
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. Vanadium(III) iodide - Wikipedia [en.wikipedia.org]
- 2. VANADIUM(III) IODIDE | 15513-94-7 [chemicalbook.com]
- 3. americanelements.com [americanelements.com]
- 4. Page loading... [guidechem.com]
- 5. Page loading... [guidechem.com]
- 6. employees.delta.edu [employees.delta.edu]
- 7. fishersci.com [fishersci.com]
- 8. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Vanadium - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
